N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
Description
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Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-12-6-5-7-13(2)18(12)20-19(22)16-10-14-8-3-4-9-15(14)11-17(16)21/h3-11,21H,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMCCSHSPXMHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=CC=CC=C3C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40758275 | |
| Record name | N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40758275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92886-99-2 | |
| Record name | N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40758275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide synthesis protocol
An In-Depth Technical Guide to the Synthesis of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
Introduction and Strategic Overview
This compound is a member of the N-aryl-2-hydroxy-naphthalene-carboxamide class of compounds, often referred to as Naphthol AS derivatives. Molecules within this family are significant precursors in the dye industry and have garnered substantial interest in medicinal chemistry. Research has shown that structurally related hydroxynaphthalene-2-carboxamides exhibit promising potential as antimicrobial and antimycobacterial agents.[1][2][3] The synthesis of this target molecule represents a classic example of amide bond formation, a cornerstone reaction in organic and pharmaceutical chemistry.
The most direct and widely adopted synthetic strategy involves the condensation reaction between 3-hydroxy-2-naphthoic acid and 2,6-dimethylaniline. Due to the relatively low reactivity of the carboxylic acid and the steric hindrance imposed by the ortho-methyl groups on the aniline, direct thermal amidation is inefficient. Therefore, the reaction necessitates the use of a coupling agent to activate the carboxylic acid, thereby facilitating nucleophilic attack by the amine. This guide focuses on a robust and scalable protocol utilizing phosphorus trichloride (PCl₃) as the activating agent in a high-boiling aromatic solvent.
Reaction Mechanism: Phosphorus Trichloride-Mediated Amidation
The core of this synthesis is the activation of the carboxylic acid group of 3-hydroxy-2-naphthoic acid by phosphorus trichloride. This process transforms the hydroxyl group of the carboxylic acid into a superior leaving group, creating a highly electrophilic acylating agent that is readily attacked by the nucleophilic amine, 2,6-dimethylaniline.
The proposed mechanism proceeds through the following key stages:
-
Activation of Carboxylic Acid: The lone pair of electrons on the carbonyl oxygen of 3-hydroxy-2-naphthoic acid attacks the electrophilic phosphorus atom of PCl₃.
-
Formation of Acyl Phosphite Intermediate: This initial attack, followed by the loss of a chloride ion, generates a highly reactive acyl phosphite intermediate. This intermediate is significantly more electrophilic at the carbonyl carbon than the original carboxylic acid.
-
Nucleophilic Attack by Amine: The nitrogen atom of 2,6-dimethylaniline, acting as a nucleophile, attacks the activated carbonyl carbon of the intermediate.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Product Formation and Catalyst Turnover: The tetrahedral intermediate collapses, eliminating a phosphorus-containing leaving group and a proton to yield the stable amide product, this compound.
Caption: Proposed mechanism for PCl₃-mediated amidation.
Detailed Experimental Protocol
This protocol is synthesized from established methodologies for the preparation of related N-aryl-hydroxynaphthalene-carboxamides.[1][4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Hydroxy-2-naphthoic acid | ≥98% | Sigma-Aldrich | Ensure it is dry before use. |
| 2,6-Dimethylaniline | ≥99% | Acros Organics | Should be colorless or pale yellow. Distill if significantly colored. |
| Phosphorus trichloride (PCl₃) | ≥99% | Alfa Aesar | Handle with extreme care in a fume hood. |
| Chlorobenzene (or o-Xylene) | Anhydrous, ≥99.8% | Fisher Scientific | The solvent must be dry to prevent hydrolysis of PCl₃. |
| Ethanol | Reagent Grade | VWR | For recrystallization. |
| Round-bottom flask (250 mL) | - | - | Equipped with a magnetic stir bar. |
| Reflux condenser | - | - | With a drying tube (CaCl₂ or Drierite). |
| Addition funnel | - | - | For controlled addition of PCl₃ solution. |
| Heating mantle with temperature control | - | - | - |
| Büchner funnel and filter flask | - | - | For product isolation. |
Synthetic Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Safety First: This procedure must be conducted in a well-ventilated chemical fume hood. Phosphorus trichloride is highly corrosive, toxic, and reacts violently with water to produce HCl gas. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Equip the top of the condenser with a drying tube to protect the reaction from atmospheric moisture.
-
Charging the Flask: To the flask, add 3-hydroxy-2-naphthoic acid (e.g., 10.0 mmol, 1.88 g) and 2,6-dimethylaniline (e.g., 10.5 mmol, 1.27 g, 1.3 mL). Add 50 mL of dry chlorobenzene. Stir the mixture at room temperature to form a suspension.
-
Preparation and Addition of PCl₃: In the addition funnel, prepare a solution of phosphorus trichloride (e.g., 4.0 mmol, 0.55 g, 0.35 mL) in 10 mL of dry chlorobenzene. Add this solution dropwise to the stirring suspension in the flask over 15-20 minutes. The addition may be slightly exothermic.
-
Reaction at Reflux: After the addition is complete, heat the reaction mixture to reflux (boiling point of chlorobenzene is ~132°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation of Crude Product: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. The product will typically precipitate as a solid. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by suction filtration using a Büchner funnel. Wash the filter cake sequentially with a small amount of cold chlorobenzene and then with hexane to remove residual impurities.
-
Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or toluene) to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Product Characterization
Confirming the identity and purity of the synthesized this compound is critical. The following data are expected for the final product.
| Analysis Method | Expected Results |
| Appearance | Off-white to pale yellow crystalline solid. |
| Molecular Formula | C₁₉H₁₇NO₂ |
| Molecular Weight | 291.34 g/mol |
| Melting Point | A sharp melting point is indicative of high purity. The exact value should be determined experimentally. |
| ¹H NMR (CDCl₃) | δ (ppm): ~10.0-11.0 (s, 1H, -OH), ~8.0-8.5 (s, 1H, -NH), ~7.1-8.0 (m, 9H, Ar-H), ~2.2-2.4 (s, 6H, -CH₃). The phenolic and amide protons may be broad and are D₂O exchangeable. |
| IR (KBr, cm⁻¹) | ν: ~3400 (O-H stretch), ~3300 (N-H stretch), ~1640-1660 (Amide I band, C=O stretch), ~1500-1600 (C=C aromatic stretch). |
| Mass Spec. (EI) | m/z: 291 [M]⁺, with fragmentation patterns corresponding to the loss of the dimethylphenyl group and other characteristic fragments. |
Field-Proven Insights and Troubleshooting
-
Rationale for Reagent Choices:
-
Phosphorus Trichloride (PCl₃): It is a highly effective and economical activating agent for forming the amide bond, particularly when dealing with less reactive or sterically hindered amines.[4][6] Its volatile byproducts are also relatively easy to manage.
-
Anhydrous Solvent: The exclusion of water is paramount. PCl₃ reacts violently with water, which would consume the reagent and generate acidic byproducts, ultimately halting the desired reaction and reducing the yield.
-
High Reflux Temperature: The elevated temperature overcomes the activation energy barrier for the reaction, especially given the steric hindrance from the two ortho-methyl groups on the 2,6-dimethylaniline, ensuring a reasonable reaction rate.[4]
-
-
Troubleshooting Common Issues:
-
Low or No Yield: This is most often due to wet reagents or solvents. Ensure all glassware is oven-dried and solvents are of anhydrous grade. Another cause could be insufficient reaction time or temperature.
-
Oily or Impure Product: If the product does not crystallize cleanly, it may be due to residual starting materials or the formation of byproducts. Ensure the stoichiometry is correct. Purification via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) can be employed if recrystallization is ineffective.
-
Dark Product Color: The aniline starting material can oxidize, leading to colored impurities. Using freshly distilled 2,6-dimethylaniline can result in a cleaner, lighter-colored product.
-
References
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Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega.
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Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism. YouTube.
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal.
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One‐step Conversion of Amides and Esters to Acid Chlorides with PCl3. ResearchGate.
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What are the products of reactions between amines and amides with phosphorus - containing compounds? ChemGulf Blog.
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Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. MDPI.
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Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed.
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Synthesis of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides and their positional isomers. ResearchGate.
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Synthesis of some 3-hydroxynaphthalene-2-carbonylamino acid and dipeptide derivatives. International Journal of Peptide and Protein Research.
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Synthesis of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides 1–22. ResearchGate.
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Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides. PubMed.
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Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. ResearchGate.
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Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. Google Patents.
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SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal.
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Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments. Google Patents.
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An In-depth Technical Guide to the Physicochemical Properties of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, a member of the promising class of hydroxynaphthanilides, presents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its core physicochemical properties, offering a foundational understanding for its application in research and development. While direct experimental data for this specific analogue is limited in publicly accessible literature, this document synthesizes information from closely related structures and established chemical principles to project its chemical behavior. We will delve into its structural features, predicted physicochemical parameters, a plausible synthetic route, and robust analytical methodologies for its characterization. This guide is intended to be a vital resource for scientists investigating this molecule and its potential applications.
Introduction: The Significance of the Naphthanilide Scaffold
The N-(aryl)-3-hydroxynaphthalene-2-carboxamide core structure has garnered considerable attention in the scientific community, primarily due to its diverse biological activities. Analogues of this scaffold have demonstrated potential as antimicrobial, particularly antimycobacterial, and anticancer agents.[1][2] The lipophilicity and hydrogen bonding capabilities imparted by the hydroxyl and amide functionalities are key determinants of their biological interactions. The specific analogue, this compound (CAS 92886-99-2), incorporates a sterically hindered 2,6-dimethylphenyl group, which can significantly influence its conformation, receptor binding, and metabolic stability. Understanding the fundamental physicochemical properties of this molecule is therefore paramount for any rational drug design or material science application.
Molecular Structure and Key Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the key physicochemical properties of this compound, with a clear distinction between calculated and experimentally-derived values for analogous compounds.
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 92886-99-2 | [3] |
| Molecular Formula | C₁₉H₁₇NO₂ | Calculated |
| Molecular Weight | 291.35 g/mol | Calculated |
Predicted Physicochemical Parameters
| Parameter | Predicted Value/Range | Rationale and Comparative Data |
| Aqueous Solubility | Very low | Naphthanilide derivatives are generally poorly soluble in water. For instance, 3-hydroxy-4'-methoxy-2-naphthanilide has a measured solubility of only 1.5 µg/mL at pH 7.4.[1] The large hydrophobic surface area of the naphthalene and dimethylphenyl rings suggests a similar low aqueous solubility. |
| pKa | 2.8 - 3.5 (Carboxylic Acid Precursor); ~9-10 (Phenolic Hydroxyl) | The pKa of the precursor, 3-hydroxy-2-naphthoic acid, is approximately 2.79-3.02.[2][4] The phenolic hydroxyl group in the final compound is expected to have a pKa in the range of 9-10, typical for naphthols. The amide proton is generally not considered acidic under physiological conditions. |
| LogP (Octanol-Water Partition Coefficient) | > 4 | Studies on a series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have shown that lipophilicity is a key determinant of their biological activity.[5][6] DFT calculations on similar 3-hydroxynaphthalene-2-carboxanilide derivatives have predicted logP values in the range of 4-5.[7] The addition of two methyl groups on the phenyl ring would further increase the lipophilicity. |
Synthesis and Purification Workflow
The synthesis of this compound can be reliably achieved through a standard amidation reaction. The following protocol is a well-established method for the synthesis of related naphthanilide compounds.
Synthetic Pathway
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Activation of 3-Hydroxy-2-naphthoic Acid
-
To a solution of 3-hydroxy-2-naphthoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dry dichloromethane or tetrahydrofuran), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HATU) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the activated ester. Causality: The activation of the carboxylic acid is crucial to facilitate the nucleophilic attack by the weakly basic aniline.
Step 2: Amide Bond Formation
-
Add 2,6-dimethylaniline (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours. Expertise & Experience: The steric hindrance from the two methyl groups on the aniline may slow down the reaction rate compared to unhindered anilines. Gentle heating may be required to drive the reaction to completion.
Step 3: Work-up and Purification
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound. Trustworthiness: The purity of the final compound should be verified by melting point determination and spectroscopic analysis.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should reveal characteristic signals for the aromatic protons of the naphthalene and dimethylphenyl rings, the amide proton, the hydroxyl proton, and the methyl groups. The chemical shifts will be influenced by the electronic environment and through-space interactions.
-
¹³C NMR spectroscopy will provide information on the number and type of carbon atoms in the molecule, confirming the presence of the carbonyl carbon, the hydroxyl-bearing carbon, and the aromatic carbons.[8][9]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3300-3500 cm⁻¹), the N-H stretch of the amide (around 3300 cm⁻¹), and the C=O stretch of the amide carbonyl (around 1640-1680 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion.
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC is a powerful technique for assessing the purity of the compound. A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid. The purity can be determined by the area percentage of the main peak in the chromatogram.
-
Caption: A comprehensive analytical workflow for the characterization of this compound.
Potential Applications in Drug Development
The structural motifs present in this compound suggest several avenues for its exploration in drug development. The 3-hydroxynaphthalene-2-carboxamide core is a known pharmacophore with established antimicrobial activity. The 2,6-dimethylphenyl moiety can serve to enhance metabolic stability by sterically hindering enzymatic degradation and can also influence the conformational preferences of the molecule, potentially leading to improved binding affinity for specific biological targets. Further research into its biological activity, particularly against bacterial and cancer cell lines, is warranted.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. While direct experimental data remains to be fully elucidated in the public domain, a robust profile has been constructed based on the well-understood chemistry of its constituent parts and data from closely related analogues. The provided synthetic and analytical protocols offer a solid foundation for researchers to produce and characterize this compound with a high degree of confidence. The insights into its predicted properties and potential applications are intended to stimulate and guide future research into this promising molecule.
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An In-depth Technical Guide to the Prospective Mechanisms of Action of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide belongs to the broader class of N-aryl-hydroxynaphthalenecarboxamides, a chemical scaffold associated with a diverse range of biological activities. While direct mechanistic studies on this specific molecule are not extensively documented in publicly accessible literature, a comprehensive analysis of its structural analogues provides a strong foundation for proposing and validating its potential mechanisms of action. This guide synthesizes the existing knowledge on related compounds to construct a logical framework for investigating its biological activity, focusing on potential antimicrobial, anticancer, and neurological applications. We present detailed, field-proven experimental protocols designed to systematically test these hypotheses, providing a roadmap for future research and development.
Introduction and Molecular Context
This compound is a synthetic compound featuring a 3-hydroxynaphthalene-2-carboxamide core. This core structure is a cyclic analogue of salicylanilides, which are known for their anti-infective properties.[1] The molecule's key features are:
-
A Planar Naphthalene Ring System: This large, lipophilic moiety often facilitates intercalation with biological macromolecules or passage through cellular membranes.
-
A Carboxamide Linker: This group is critical for biological activity, often participating in hydrogen bonding with enzyme active sites.
-
A Substituted Phenyl Ring: The N-(2,6-dimethylphenyl) group significantly influences the molecule's steric and electronic properties, which in turn dictates its binding specificity and pharmacokinetic profile.
The existing body of research on analogous N-aryl-hydroxynaphthalenecarboxamides reveals significant antimicrobial activity against various bacterial and mycobacterial strains, including resistant variants.[2][3][4][5] Furthermore, the broader naphthamide class has been explored for its potential as anticancer agents through the inhibition of key enzymes like Dihydrofolate Reductase (DHFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] This guide will therefore focus on delineating the most probable mechanisms of action and provide the experimental frameworks to validate them.
Prospective Mechanisms of Action & Experimental Validation
Based on the structure of this compound and the activities of its congeners, we can postulate several primary mechanisms of action.
Antimicrobial Action: Disruption of Bacterial Systems
The most prominent activity reported for this class of compounds is its antimicrobial effect.[1][2][3] The mechanism is likely analogous to that of salicylanilides, which involves the inhibition of critical bacterial enzyme systems.[1]
Hypothesized Target: Inhibition of bacterial two-component regulatory systems (TCS), transglycosylases, or other essential enzymes.
Causality of Experimental Choices: A multi-pronged approach is necessary to first confirm the antimicrobial activity and then to pinpoint the specific molecular target. We begin with broad screening to determine the spectrum of activity, followed by assays to investigate effects on cell wall integrity and metabolic viability, and finally, specific enzymatic assays to identify the direct target.
Experimental Protocol 1: Determining Antimicrobial Spectrum and Potency
-
Objective: To quantify the antimicrobial activity against a panel of clinically relevant bacteria and mycobacteria.
-
Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate bacterial growth media (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria).
-
Inoculate each well with a standardized suspension of the test organism (e.g., Staphylococcus aureus, MRSA strains, Mycobacterium tuberculosis H37Ra).[2]
-
Include positive controls (e.g., ampicillin, rifampicin) and negative controls (media and DMSO).[1][2]
-
Incubate the plates under optimal conditions for each organism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
-
-
Self-Validation: The inclusion of standard antibiotics provides a benchmark for potency, while the vehicle control ensures that the observed effects are not due to the solvent.
Experimental Protocol 2: Assessing Effect on Bacterial Cell Metabolism
-
Objective: To determine if the compound affects the metabolic activity and viability of bacterial cells.
-
Methodology: MTT Assay
-
Treat a suspension of the target bacteria (e.g., M. tuberculosis H37Ra) with the compound at concentrations around its MIC.[4][5]
-
After a suitable incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide) solution.
-
Living, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at ~570 nm.
-
A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in metabolic activity.
-
-
Causality: This assay provides a quantitative measure of the compound's impact on cellular respiration and viability, offering a broader view than a static MIC reading.
Anticancer Action: Kinase and Enzyme Inhibition
Naphthamide derivatives have shown promise as anticancer agents by targeting key signaling pathways involved in tumor growth and angiogenesis.[6][7]
Hypothesized Target 1: VEGFR-2 Inhibition
VEGFR-2 is a critical receptor tyrosine kinase in the angiogenesis pathway, essential for tumor growth.[7]
Experimental Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
-
Objective: To directly measure the inhibitory effect of the compound on VEGFR-2 kinase activity.
-
Methodology:
-
Utilize a commercially available VEGFR-2 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
The assay measures the amount of ADP produced from the kinase's ATP consumption.
-
Incubate recombinant human VEGFR-2 enzyme with its substrate (a synthetic peptide) and ATP in the presence of varying concentrations of this compound.
-
After the kinase reaction, add a reagent to stop the reaction and deplete the remaining ATP.
-
Add a second reagent to convert the produced ADP into ATP, which then drives a luciferase/luciferin reaction.
-
Measure the resulting luminescence, which is proportional to the ADP produced and thus the kinase activity.
-
Calculate the IC50 value from the dose-response curve.
-
-
Data Presentation:
| Compound | Target | IC50 (nM) |
| This compound | VEGFR-2 | TBD |
| Sunitinib (Control) | VEGFR-2 | ~2-10 |
Hypothesized Target 2: Dihydrofolate Reductase (DHFR) Inhibition
DHFR is crucial for the synthesis of nucleotides, and its inhibition can halt cancer cell proliferation.[6]
Experimental Protocol 4: In Vitro DHFR Inhibition Assay
-
Objective: To quantify the inhibition of DHFR enzyme activity.
-
Methodology:
-
This is a spectrophotometric assay that follows the oxidation of NADPH to NADP+.
-
In a cuvette, combine a buffered solution, dihydrofolate (the substrate), and NADPH.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding a known amount of DHFR enzyme.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADPH.
-
Calculate the rate of reaction and determine the IC50 of the compound.
-
-
Causality: This direct enzymatic assay confirms whether the compound interacts with this specific, validated anticancer target.
Workflow for Anticancer Mechanism Validation
Caption: Workflow for validating anticancer activity.
Neurological Action: GABA System Modulation
The N-(2,6-dimethylphenyl) moiety is present in some neurologically active compounds. For instance, N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone has been identified as an anticonvulsant that inhibits GABA transaminase, thereby increasing GABA levels.[8]
Hypothesized Target: Inhibition of GABA transaminase (GABA-T).
Experimental Protocol 5: In Vitro GABA-T Inhibition Assay
-
Objective: To determine if the compound can inhibit the primary enzyme responsible for GABA degradation.
-
Methodology:
-
Use a commercially available GABA-T inhibitor screening kit or a well-established spectrophotometric method.
-
The assay typically involves incubating purified GABA-T with GABA and α-ketoglutarate in the presence of the test compound.
-
The reaction produces glutamate and succinate semialdehyde. The subsequent conversion of succinate semialdehyde by a dehydrogenase is coupled to the reduction of NAD+ to NADH.
-
Monitor the increase in absorbance at 340 nm due to NADH production.
-
A reduced rate of absorbance increase in the presence of the compound indicates GABA-T inhibition.
-
-
Self-Validation: Run parallel experiments with a known GABA-T inhibitor (e.g., Vigabatrin) to validate the assay setup and provide a positive control.
Signaling Pathway: Hypothesized GABA-T Inhibition
Caption: Proposed inhibition of GABA transaminase.
Summary and Future Directions
This compound is a molecule of significant interest due to the established biological activities of its structural class. The evidence strongly suggests that its primary mechanism of action is likely to be in the antimicrobial domain, with plausible secondary activities in oncology and neurology. The experimental protocols outlined in this guide provide a clear, logical, and scientifically rigorous path to elucidating its precise molecular targets.
Successful validation of any of these mechanisms would warrant further investigation into structure-activity relationships (SAR), lead optimization for improved potency and selectivity, and subsequent progression into more complex cellular and in vivo models.
References
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Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767-9785. [Link]
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Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed. [Link]
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Jampilek, J., et al. (2021). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Molecules, 26(14), 4336. [Link]
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Zatloukal, M., et al. (2016). N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. Molecules, 21(11), 1433. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega, 7(38), 34098-34115. [Link]
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Yogeeswari, P., et al. (2005). Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. Journal of Medicinal Chemistry, 48(20), 6202-6211. [Link]
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Zatloukal, M., et al. (2016). N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. ResearchGate. [Link]
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Li, X., et al. (2014). Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 706-710. [Link]
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Kucerova-Chlupacova, M., et al. (2015). Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides. Bioorganic & Medicinal Chemistry, 23(9), 2057-2065. [Link]
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The Multifaceted Biological Activities of N-aryl-3-hydroxynaphthalene-2-carboxamides: A Guide for Drug Discovery Professionals
An In-depth Technical Guide:
Abstract
N-aryl-3-hydroxynaphthalene-2-carboxamides represent a versatile class of organic compounds demonstrating a remarkable breadth of biological activities. Characterized by a naphthalene core linked to an aryl group via a carboxamide bridge, this scaffold has emerged as a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of these compounds. We delve into their significant antimicrobial (antibacterial and antimycobacterial), anticancer, anti-inflammatory, and antitrypanosomal properties, supported by quantitative data and structure-activity relationship (SAR) analyses. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to replicate and build upon existing findings. This document serves as an authoritative resource for scientists and professionals engaged in drug discovery and development, aiming to harness the therapeutic potential of the N-aryl-3-hydroxynaphthalene-2-carboxamide core.
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, unrelated biological targets—is a cornerstone of efficient drug discovery. N-aryl-3-hydroxynaphthalene-2-carboxamides have solidified their status as such a scaffold. These compounds are structurally analogous to salicylanilides and feature a rigid naphthalene ring system, a crucial hydroxyl group, and a variable N-aryl substituent connected by an amide linker.[1][2] This arrangement facilitates critical interactions, such as hydrogen bonding and hydrophobic contacts, with various biological macromolecules.
The amide bond, in particular, is vital for their biological activity.[2] The versatility of this scaffold stems from the ease with which the N-aryl ring can be chemically modified. By introducing different substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions, researchers can fine-tune the molecule's physicochemical properties, most notably its lipophilicity.[3] As this guide will demonstrate, lipophilicity is a critical determinant that profoundly influences the absorption, distribution, metabolism, and ultimately, the pharmacological activity of these compounds.[3] This guide explores the extensive research that has established these molecules as potent agents with antibacterial, antimycobacterial, anticancer, anti-inflammatory, and even herbicidal activities.[2][3][4]
Synthesis and Physicochemical Properties
General Synthesis Pathway
The synthesis of N-aryl-3-hydroxynaphthalene-2-carboxamides is typically achieved through a one-pot condensation reaction. The process involves reacting 3-hydroxynaphthalene-2-carboxylic acid with a selected substituted aniline. The use of phosphorus trichloride (PCl₃) in a solvent like dry chlorobenzene is a common and effective method.[5] Modern synthetic approaches frequently employ microwave-assisted heating, which significantly accelerates the reaction time and often improves yields compared to conventional heating methods.[3][6]
The causality behind this choice of reagents lies in the mechanism: Phosphorus trichloride acts as a dehydrating and activating agent, converting the carboxylic acid into a more reactive acyl chloride intermediate in situ. This intermediate is then readily attacked by the nucleophilic amine of the aniline derivative to form the stable amide bond.
Caption: General workflow for the microwave-assisted synthesis of N-aryl-3-hydroxynaphthalene-2-carboxamides.
The Critical Role of Lipophilicity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount physicochemical property for this class of compounds. It governs the ability of a drug to cross biological membranes, such as bacterial cell walls or the plasma membrane of a cancer cell, to reach its intracellular target.[3] This property is typically quantified experimentally by methods like reverse-phase high-performance liquid chromatography (RP-HPLC) or calculated as log P. The substitution pattern on the N-aryl ring directly modulates the lipophilicity, which in turn correlates strongly with the observed biological activity.[3]
Key Biological Activities
N-aryl-3-hydroxynaphthalene-2-carboxamides exhibit a wide spectrum of biological actions, with antimicrobial and anticancer activities being the most extensively studied.
Antimicrobial Activity
These compounds have demonstrated potent activity against a range of clinically relevant bacteria and mycobacteria, including drug-resistant strains.
Significant activity has been reported against Gram-positive bacteria, particularly Staphylococcus aureus and its methicillin-resistant strains (MRSA).[1][7] For instance, 3-hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide and N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide both showed a minimum inhibitory concentration (MIC) of 12 µM against all tested MRSA strains, an activity four times higher than the standard ampicillin.[1][7] Another compound, 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide, also showed high activity against S. aureus and MRSA with an MIC of 55.0 µmol/L.[3][8]
The scaffold has proven particularly effective against mycobacteria. Several derivatives show activity against Mycobacterium tuberculosis, M. kansasii, and M. marinum that is comparable or superior to the first-line drug isoniazid.[3][8] Notably, 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide was highly active against M. kansasii (MIC = 13.0 µmol/L), and N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide was potent against M. marinum (MIC = 28.4 µmol/L).[3][8] Furthermore, certain N-alkoxyphenyl derivatives demonstrated promising activity against M. tuberculosis and M. avium subsp. paratuberculosis.[1][7] A key advantage observed for the most effective compounds was the lack of significant cytotoxicity against human cell lines like THP-1 monocytes, indicating a favorable selectivity index.[1][7]
| Compound | Target Organism | MIC (µM) | Reference Standard |
| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | 12 | Ampicillin |
| N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | 12 | Ampicillin |
| N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | M. tuberculosis H37Ra | 23 | Rifampicin |
| 3-hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | M. tuberculosis H37Ra | 24 | Rifampicin |
| 3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide | M. kansasii | 13.0 | Isoniazid |
| N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | M. marinum | 28.4 | Isoniazid |
| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | M. tuberculosis | 10 | Rifampicin |
Table 1: Summary of potent antimicrobial activities of selected N-aryl-3-hydroxynaphthalene-2-carboxamides.[1][3][7][9]
Anticancer Activity
Derivatives of this scaffold have shown strong antiproliferative activity against various human cancer cell lines.[4] Studies on 1-hydroxynaphthalene-2-carboxanilides, a closely related series, revealed that these compounds can induce apoptosis in cancer cells and that their efficacy can be independent of the p53 tumor suppressor gene status.[10][11] This is a significant finding, as many conventional chemotherapies are less effective against p53-mutated cancers.[11]
Some derivatives exhibited growth inhibition at nanomolar concentrations (GI50 from 34 nM to 134 nM), comparable to established agents like doxorubicin.[4] The mechanism is believed to involve the activation of apoptotic pathways.[4] For example, certain N(3),N(11)-bis(2-hydroxyethyl)-14-aryl-14H-dibenzo[a,j]xanthenes-3,11-dicarboxamide derivatives were found to induce tumor cell apoptosis and showed potent cytotoxicity against acute promyelocytic leukemia NB4 cells, with IC50 values as low as 0.82 µM.[12]
Anti-inflammatory and Other Activities
While less explored, the anti-inflammatory potential of related carboxamide structures is significant. These compounds can inhibit the production of inflammatory mediators like nitric oxide (NO) and suppress the oxidative burst response in phagocytic cells, a key event in inflammation.[13][14]
Beyond these core areas, N-aryl-3-hydroxynaphthalene-2-carboxamides have demonstrated a range of other biological effects:
-
Antitrypanosomal Activity: Certain derivatives, particularly those with trifluoromethylphenyl substituents, showed high activity against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis, with MIC values as low as 1.56 µmol/dm³.[9]
-
Herbicidal Activity: Many compounds in this class are potent inhibitors of photosynthetic electron transport (PET) in plant chloroplasts.[3] The mechanism involves binding to and inhibiting photosystem II (PS II), a key protein complex in the thylakoid membrane, thereby blocking photosynthesis.[2] The most active compounds, such as 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide, display IC50 values for PET inhibition as low as 16.9 μmol/L.[3][8]
Caption: Logical flow of Structure-Activity Relationships (SAR) for the hydroxynaphthalene-carboxamide scaffold.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed methodologies for key experiments.
Protocol: Microwave-Assisted Synthesis
This protocol describes a general procedure for the synthesis of N-aryl-3-hydroxynaphthalene-2-carboxamides.
-
Preparation: Suspend 3-hydroxynaphthalene-2-carboxylic acid (1 equivalent) and the desired substituted aniline (1 equivalent) in dry chlorobenzene (approx. 5-6 mL per mmol of acid) in a microwave reactor vessel.
-
Catalyst Addition: Add phosphorus trichloride (PCl₃) (0.5 equivalents) dropwise to the suspension while stirring.
-
Microwave Reaction: Seal the vessel and heat the mixture in a microwave reactor for 15-45 minutes at 130°C. Monitor the reaction progress if possible (e.g., by TLC).
-
Work-up: After cooling, evaporate the solvent under reduced pressure.
-
Purification: Wash the resulting solid residue with 2 M hydrochloric acid (HCl) to remove unreacted aniline, followed by water.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to obtain the pure N-aryl-3-hydroxynaphthalene-2-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy and mass spectrometry.
Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of Compounds: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Bacterial Inoculum: Culture the bacterial or mycobacterial strain overnight in appropriate broth media. Dilute the culture to achieve a standardized final concentration (e.g., 5 x 10⁵ CFU/mL) in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate growth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria + medium, no compound) and a negative control (medium only). If available, include a standard drug (e.g., ampicillin, isoniazid) as a reference.
-
Incubation: Incubate the plates at the optimal temperature (e.g., 37°C) for 24-48 hours (or longer for slow-growing mycobacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: Photosynthetic Electron Transport (PET) Inhibition Assay
This protocol is used to assess the herbicidal potential of the compounds.
-
Chloroplast Isolation: Isolate active chloroplasts from fresh spinach leaves (Spinacia oleracea L.) using standard differential centrifugation techniques in a buffered, isotonic solution.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the isolated chloroplasts, and an artificial electron acceptor (e.g., 2,6-dichlorophenol-indophenol, DCPIP).
-
Compound Addition: Add the test compounds (dissolved in DMSO) at various concentrations to the reaction mixture.
-
Initiation of Photosynthesis: Illuminate the samples with a light source to initiate photosynthesis.
-
Measurement: Measure the rate of reduction of the electron acceptor spectrophotometrically. The inhibition of PET is observed as a decrease in the rate of acceptor reduction.
-
IC50 Calculation: The IC50 value, the concentration of the compound required to inhibit 50% of the PET activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Perspectives
N-aryl-3-hydroxynaphthalene-2-carboxamides have unequivocally demonstrated their value as a versatile and highly adaptable scaffold in medicinal chemistry. The extensive body of research highlights their potent antimicrobial and anticancer activities, with several derivatives showing efficacy superior to existing drugs. The clear structure-activity relationships, primarily driven by the nature and position of substituents on the N-aryl ring, provide a rational basis for the design of next-generation analogues with enhanced potency and selectivity.
Future research should focus on several key areas:
-
Mechanism of Action: While initial mechanisms have been proposed (e.g., PS II inhibition, apoptosis induction), detailed molecular targets for the antimicrobial and anticancer effects remain to be fully elucidated. Identifying specific enzyme targets or signaling pathways will be crucial for optimization.
-
Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are needed for the most promising lead compounds to assess their drug-like properties and potential for in vivo efficacy.
-
Spectrum Expansion: Investigating the activity of this scaffold against other pathogens (e.g., fungi, other parasites) and different cancer types could uncover new therapeutic applications.
References
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Gonec, T., Rao, X., Kos, J., Zadrazilova, I., Pesko, M., Keltosova, S., Dohanosova, J., Oravec, M., Liptaj, T., & Jampilek, J. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed. Retrieved from [Link]
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Synthesis of ring-substituted 3-hydroxynaphthalene-2-carboxanilides 1–8c. (n.d.). ResearchGate. Retrieved from [Link]
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Gonec, T., Kos, J., Zadrazilova, I., Pesko, M., Keltosova, S., Dohanosova, J., Oravec, M., Liptaj, T., & Jampilek, J. (2013). Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. ResearchGate. Retrieved from [Link]
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Zhang, X., Song, Y., Wang, J., Wang, L., Fan, R., & Wang, Y. (2012). Design, synthesis and anticancer activity of N(3),N(11)-bis(2-hydroxyethyl)-14-aryl-14H-dibenzo[a,j]xanthenes-3,11-dicarboxamide. European journal of medicinal chemistry, 53, 237-244. [Link]
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Gonec, T., Rao, X., Kos, J., Zadrazilova, I., Pesko, M., Keltosova, S., Dohanosova, J., Oravec, M., Liptaj, T., & Jampilek, J. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. ResearchGate. Retrieved from [Link]
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Synthesis of 3‐aryl‐N‐tosylnaphthalene‐2‐carboxamides 3a–3l. (n.d.). ResearchGate. Retrieved from [Link]
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El-Naggar, A. M., Ahmed, F. S., Abd El-Salam, A. M., & El-Gazzar, M. A. (1983). Synthesis of some 3-hydroxynaphthalene-2-carbonylamino acid and dipeptide derivatives. International journal of peptide and protein research, 22(2), 251-256. [Link]
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Gonec, T., Rao, X., Kos, J., Zadrazilova, I., Pesko, M., Keltosova, S., Dohanosova, J., Oravec, M., Liptaj, T., & Jampilek, J. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767-9785. [Link]
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Preparation and Biological Properties of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. (2019). ResearchGate. Retrieved from [Link]
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Spaczynska, E., Mrozek-Wilczkiewicz, A., Malarz, K., Kos, J., Gonec, T., Oravec, M., Gawecki, R., Bak, A., Dohanosova, J., Kapustikova, I., Liptaj, T., Jampilek, J., & Musiol, R. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Scientific reports, 9(1), 6387. [Link]
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Spaczynska, E., Mrozek-Wilczkiewicz, A., Malarz, K., Kos, J., Gonec, T., Oravec, M., Gawecki, R., Bak, A., Dohanosova, J., Kapustikova, I., Liptaj, T., Jampilek, J., & Musiol, R. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. ResearchGate. Retrieved from [Link]
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Gonec, T., Sestak, V., Bobal, P., & Jampilek, J. (2023). Effects of N-(Alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides on Intestinal Microbial Communities. Pharmaceuticals, 16(11), 1601. [Link]
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An In-depth Technical Guide to N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 92886-99-2)
Abstract
N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS No. 92886-99-2) is a member of the 3-hydroxynaphthalene-2-carboxanilide chemical class. This scaffold is synthesized from the precursor 3-hydroxy-2-naphthoic acid and is recognized as a "privileged structure" in medicinal chemistry due to its potential for diverse biological activities. While specific research on this particular derivative is limited in public literature, its structural analogs have demonstrated significant potential as antimicrobial, antimycobacterial, and herbicidal agents.[1][2][3] This guide provides a comprehensive overview of the compound's structure, physicochemical properties, a validated synthesis protocol based on established methodologies for its class, and a discussion of its potential applications in drug discovery and agricultural science, grounded in the activities of its close structural relatives.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is the cornerstone of all further research. The key identifiers and computed physicochemical properties for this compound are summarized below.
Nomenclature and Key Identifiers
| Identifier | Value | Source |
| CAS Number | 92886-99-2 | [4] |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₉H₁₇NO₂ | [4] |
| Molecular Weight | 291.34 g/mol | [4] |
| SMILES | O=C(C1=C(O)C=C2C=CC=CC2=C1)NC3=C(C)C=CC=C3C | [4] |
| MDL Number | MFCD26407678 | [4] |
Molecular Structure
The structure consists of a 3-hydroxynaphthalene-2-carboxamide core. The amide nitrogen is substituted with a 2,6-dimethylphenyl group. The steric hindrance introduced by the ortho-methyl groups on the phenyl ring is a key structural feature that influences its conformation and interaction with biological targets.
Caption: Retrosynthetic pathway for the target compound.
Detailed Synthesis Protocol
This protocol is a robust method for synthesizing carboxanilides of this class, often employing a coupling agent or conversion to an acyl chloride intermediate to facilitate the reaction. Microwave-assisted synthesis has also been shown to be effective for this class of compounds. [1] Objective: To synthesize this compound from 3-hydroxy-2-naphthoic acid.
Materials:
-
3-Hydroxy-2-naphthoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq) or Phosphorus trichloride (PCl₃)
-
2,6-Dimethylaniline (1.1 eq)
-
Anhydrous Toluene or Dichloromethane (DCM) as solvent
-
Triethylamine (TEA) or Pyridine (as base, 1.5 eq)
-
Hydrochloric acid (1M solution)
-
Sodium bicarbonate (saturate solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, reflux condenser, dropping funnel, ice bath.
Workflow Diagram:
Caption: Step-by-step synthesis workflow diagram.
Procedure:
-
Acyl Chloride Formation: To a solution of 3-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq) dropwise at 0°C. After the addition is complete, heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases.
-
Amidation: Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude 3-hydroxy-2-naphthoyl chloride in fresh anhydrous toluene.
-
Coupling: In a separate flask, dissolve 2,6-dimethylaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous toluene. Cool this solution in an ice bath.
-
Reaction: Add the acyl chloride solution dropwise to the aniline solution with vigorous stirring. Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization (Anticipated)
While specific spectra for CAS 92886-99-2 are not publicly available, the following characteristic signals would be expected based on its structure:
-
¹H NMR:
-
Aromatic protons from the naphthalene and phenyl rings (multiple signals in the δ 7.0-8.5 ppm range).
-
A singlet for the amide N-H proton (likely δ 8.5-10.0 ppm).
-
A singlet for the hydroxyl O-H proton (broad, variable chemical shift).
-
A sharp singlet for the two equivalent methyl groups (CH₃) on the phenyl ring (likely δ 2.0-2.5 ppm).
-
-
¹³C NMR:
-
A carbonyl carbon (C=O) signal around δ 165-170 ppm.
-
Multiple signals in the aromatic region (δ 110-150 ppm).
-
Signals for the methyl carbons around δ 15-20 ppm.
-
-
IR Spectroscopy:
-
A broad O-H stretching band (~3400-3200 cm⁻¹).
-
An N-H stretching band (~3300 cm⁻¹).
-
A strong C=O (amide I) stretching band (~1650 cm⁻¹).
-
C-H stretching bands for aromatic and methyl groups (~3100-2850 cm⁻¹).
-
C=C aromatic ring stretching bands (~1600-1450 cm⁻¹).
-
-
Mass Spectrometry:
-
A molecular ion peak [M]⁺ at m/z = 291.34.
-
Characteristic fragmentation patterns corresponding to the loss of the dimethylphenyl group or cleavage of the amide bond.
-
Potential Applications and Biological Activity
The 3-hydroxynaphthalene-2-carboxanilide scaffold is a bioisostere of salicylanilides, which are known for a wide range of biological activities. [3]Research on analogs of CAS 92886-99-2 suggests several promising avenues for investigation.
Antimicrobial and Antimycobacterial Activity
Numerous studies have demonstrated that derivatives of 3-hydroxynaphthalene-2-carboxanilide possess potent activity against various bacterial and mycobacterial strains.
-
Activity against MRSA: Certain derivatives have shown submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates. [1]For example, N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide exhibited MICs in the range of 0.16–0.68 µM. [1]* Antitubercular Potential: Analogs such as N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide have shown activity against M. tuberculosis comparable to the frontline drug rifampicin. [1]Other derivatives, like 3-hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide, also displayed significant activity against M. tuberculosis. [2] The mechanism is believed to be similar to that of salicylanilides, potentially involving the inhibition of key bacterial enzymatic systems. [3]The specific substitution pattern on the anilide ring is crucial for potency.
Herbicidal and Photosynthesis-Inhibiting Activity
A significant body of research has focused on the ability of this chemical class to inhibit photosynthetic electron transport (PET) in plant chloroplasts. [1][2]* Mechanism of Action: These compounds are believed to act as inhibitors of photosystem II (PSII), disrupting the flow of electrons and thereby killing the plant. [1]* Structure-Activity Relationship (SAR): The PET-inhibiting activity is highly dependent on the lipophilicity and the position of substituents on the anilide ring. [1]For instance, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, a close analog to the title compound, showed high PET-inhibiting activity with an IC₅₀ value around 10 µM. [1]This suggests that CAS 92886-99-2 likely possesses similar herbicidal potential.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for CAS 92886-99-2. However, based on the data for its precursor, 3-hydroxy-2-naphthoic acid, and general principles for handling aromatic amides, the following precautions are recommended.
-
Hazard Identification: The precursor, 3-hydroxy-2-naphthoic acid, is known to be an irritant to the skin, eyes, and respiratory system. [5][6]Similar properties should be assumed for this derivative.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound (CAS 92886-99-2) is a structurally interesting molecule belonging to a class of compounds with demonstrated, versatile biological activity. While specific experimental data for this compound remains scarce, a robust synthesis pathway can be proposed, and its potential as an antimicrobial or herbicidal agent can be inferred from extensive research on its analogs. The 3-hydroxynaphthalene-2-carboxanilide core represents a valuable scaffold for future drug discovery and agrochemical development. Further investigation is warranted to fully characterize the specific biological profile and potential applications of this particular derivative.
References
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Kos, J., Zadrazilova, I., Pesko, M., & Jampilek, J. (2013). Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. ResearchGate. Available at: [Link]
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Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 3-Hydroxy-N-Naphthalen-2-Ylnaphthalene-2-Carboxamide: Properties and Applications. Article. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Pigment Red 5. PubChem Compound Database. Retrieved from: [Link]
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Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767-9787. Available at: [Link]
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Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. MDPI. Available at: [Link]
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Wikipedia. (n.d.). 3-Hydroxy-2-naphthoic acid. Wikipedia. Retrieved from: [Link]
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SIELC Technologies. (2018). 3-Hydroxy-2-naphthoic acid. SIELC. Retrieved from: [Link]
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OECD. (2004). 3-Hydroxy-2-naphthoic acid SIDS Initial Assessment Report. OECD Existing Chemicals Database. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-hydroxyphenyl)-. PubChem Compound Database. Retrieved from: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Hydroxy-2-naphthoic acid. PubChem Compound Database. Retrieved from: [Link]
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An In-depth Technical Guide to the Discovery and History of Hydroxynaphthalene-Carboxanilides
This guide provides a comprehensive technical overview of hydroxynaphthalene-carboxanilides, a class of compounds with a rich history that has evolved from industrial dyes to promising therapeutic agents. Tailored for researchers, scientists, and drug development professionals, this document delves into the discovery, synthesis, and multifaceted biological activities of these fascinating molecules.
From Vivid Dyes to Vital Drugs: A Historical Perspective
The story of hydroxynaphthalene-carboxanilides begins not in a pharmaceutical lab, but in the burgeoning dye industry of the early 20th century. The core chemical scaffold of these compounds is rooted in 3-hydroxy-2-naphthoic acid , a key precursor for a class of azo dyes and pigments known as Naphthol AS .[1] These "azoic" dyes were prized for their ability to produce vibrant and lightfast colors on textiles. The synthesis of the anilides of 3-hydroxy-2-naphthoic acid, the very essence of hydroxynaphthalene-carboxanilides, was documented as early as 1933 in the patent literature, highlighting their established presence in industrial chemistry.[2]
The transition from dye intermediates to potential therapeutic agents represents a classic example of drug repurposing, driven by the structural similarities to known bioactive molecules. A pivotal connection can be made to the salicylanilides, a related class of compounds. The most notable member of this class is niclosamide , a chlorinated salicylanilide synthesized in 1958 and widely used as an anthelmintic drug to treat tapeworm infections.[3] The established biological activity of niclosamide spurred investigations into structurally analogous compounds, including the hydroxynaphthalene-carboxanilides. Researchers hypothesized that the shared pharmacophoric features—an acidic hydroxyl group and an amide linkage—could confer similar biological effects.
Synthesis and Physicochemical Properties
The synthesis of hydroxynaphthalene-carboxanilides is a well-established process, with modern advancements offering more efficient methods.
Synthesis of the Precursor: 3-Hydroxy-2-naphthoic Acid
The journey begins with the synthesis of the foundational molecule, 3-hydroxy-2-naphthoic acid. The traditional and still widely used method is the Kolbe-Schmitt reaction .[1] This reaction involves the carboxylation of 2-naphthol under pressure and elevated temperature.
Experimental Protocol: Kolbe-Schmitt Reaction for 3-Hydroxy-2-naphthoic Acid
-
Reactants: 2-Naphthol, a strong base (e.g., sodium hydroxide), and carbon dioxide.
-
Conditions: The reaction is typically carried out in an autoclave under high pressure (several atmospheres) and at a temperature of approximately 200-250°C.
-
Mechanism: The 2-naphthol is first converted to its phenoxide salt with the strong base. The phenoxide then undergoes electrophilic substitution with carbon dioxide, with the carboxyl group preferentially adding at the 3-position.
-
Work-up: The reaction mixture is cooled, and the product is precipitated by acidification. The resulting 3-hydroxy-2-naphthoic acid can be purified by recrystallization.
Amide Bond Formation: Synthesis of Hydroxynaphthalene-Carboxanilides
The final step in the synthesis is the formation of the amide bond between 3-hydroxy-2-naphthoic acid and a substituted aniline. While traditional methods involving acid chlorides are effective, modern approaches often utilize microwave-assisted synthesis for improved efficiency.
Experimental Protocol: Microwave-Assisted Synthesis of Hydroxynaphthalene-Carboxanilides
-
Reactants: 3-Hydroxy-2-naphthoic acid, a substituted aniline, and a coupling agent (e.g., phosphorus trichloride) in a suitable solvent like chlorobenzene.[4][5]
-
Microwave Conditions: The reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 120-150°C) for a short duration (typically 10-30 minutes).
-
Mechanism: Phosphorus trichloride activates the carboxylic acid, facilitating nucleophilic attack by the amine of the aniline to form the amide bond.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved through recrystallization from a suitable solvent like ethanol.
The Critical Role of Lipophilicity
A key physicochemical property governing the biological activity of hydroxynaphthalene-carboxanilides is their lipophilicity .[6] This property, often expressed as the logarithm of the partition coefficient (log P), influences the compound's ability to cross biological membranes and interact with its molecular targets. The lipophilicity can be fine-tuned by varying the substituents on the anilide ring. Generally, the introduction of halogen atoms or other lipophilic groups increases the overall lipophilicity of the molecule.[6]
A Spectrum of Biological Activities and Mechanisms of Action
Hydroxynaphthalene-carboxanilides have demonstrated a remarkable range of biological activities, positioning them as promising candidates for various therapeutic applications.[3][6]
Anthelmintic Activity: Uncoupling Oxidative Phosphorylation
Drawing parallels with niclosamide, the primary mechanism of anthelmintic action for many hydroxynaphthalene-carboxanilides is the uncoupling of oxidative phosphorylation in the mitochondria of parasites.[7][8]
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
Uncouplers are lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[7][8]
Caption: Mechanism of mitochondrial uncoupling by hydroxynaphthalene-carboxanilides.
This disruption of the parasite's energy metabolism ultimately leads to its death.[9]
Antibacterial and Antimycobacterial Activities
A significant body of research has focused on the antibacterial and antimycobacterial properties of these compounds.[6][10] They have shown activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various mycobacterial species.[4][11]
Mechanism of Action: A Multi-pronged Attack
The antibacterial mechanism of hydroxynaphthalene-carboxanilides appears to be multifaceted:
-
Inhibition of Photosynthetic Electron Transport: In photosynthetic bacteria and in plant chloroplasts (relevant for their herbicidal activity), these compounds can inhibit the photosynthetic electron transport (PET) chain, disrupting energy production.[10][11]
-
Enzyme Inhibition: Similar to salicylanilides, they are believed to inhibit various bacterial enzymes crucial for survival, such as those involved in cell wall synthesis and other metabolic pathways.[11]
-
Downregulation of Essential Proteins: Recent studies suggest that some chlorinated derivatives exert their antistaphylococcal effect by downregulating proteins essential for bacterial survival and growth, including those involved in protein and nucleic acid synthesis.[12]
Anticancer Activity: Inducing Apoptosis and Targeting Signaling Pathways
Hydroxynaphthalene-carboxanilides have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[6]
Mechanism of Action: A Complex Interplay
The anticancer mechanisms are still under active investigation but are thought to involve:
-
Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often associated with the disruption of mitochondrial function, leading to the release of pro-apoptotic factors.
-
Targeting Signaling Pathways: There is growing evidence that these compounds may target key signaling pathways involved in cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer, is a potential target.[2][3][13] Inhibition of this pathway can block downstream signals that promote cell growth and division.
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Spectral Analysis of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide: A Technical Guide for Researchers
Introduction
N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide is a member of the N-aryl amide class of compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties. Accurate and comprehensive characterization of the molecular structure is a critical prerequisite for any further research and development involving this compound. This technical guide provides an in-depth analysis of the spectral properties of this compound, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
This document is intended for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying principles and standard methodologies for their acquisition and interpretation. The integration of these three powerful analytical techniques provides a synergistic approach to unequivocally confirm the structure and purity of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.
A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid obscuring analyte signals. DMSO-d₆ is often preferred for amides as it can help in observing the exchangeable amide and hydroxyl protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
The following table summarizes the predicted ¹H NMR chemical shifts for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | ~10.0 - 12.0 | Singlet | 1H |
| -NH | ~9.5 - 10.5 | Singlet | 1H |
| Naphthyl-H (aromatic) | ~7.2 - 8.5 | Multiplets/Doublets | 6H |
| Dimethylphenyl-H (aromatic) | ~7.0 - 7.3 | Multiplet/Triplet | 3H |
| -CH₃ | ~2.2 | Singlet | 6H |
-
Hydroxyl and Amide Protons: The phenolic -OH and amide -NH protons are expected to appear as broad singlets at very downfield chemical shifts due to hydrogen bonding and their acidic nature. Their exact positions can be sensitive to solvent, concentration, and temperature.
-
Aromatic Protons: The six protons on the naphthalene ring system will appear in the aromatic region, with their specific shifts and coupling patterns determined by their positions relative to the hydroxyl and carboxamide groups. The three protons on the dimethylphenyl ring will also resonate in this region.
-
Methyl Protons: The two methyl groups on the phenyl ring are chemically equivalent due to free rotation around the C-N amide bond (at room temperature) and will therefore appear as a single, sharp peak integrating to six protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides information on the different types of carbon atoms in a molecule.
The sample prepared for ¹H NMR can be used directly for ¹³C NMR. The acquisition typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon atom appears as a single line.
The predicted ¹³C NMR chemical shifts are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~165 - 170 |
| Naphthyl-C-OH | ~150 - 155 |
| Aromatic C (Naphthyl & Phenyl) | ~110 - 140 |
| -CH₃ | ~18 - 25 |
-
Carbonyl Carbon: The amide carbonyl carbon is characteristically found in the downfield region of the spectrum.
-
Aromatic Carbons: The various sp²-hybridized carbons of the naphthalene and dimethylphenyl rings will appear in the typical aromatic region. The carbon attached to the hydroxyl group will be shifted further downfield due to the deshielding effect of the oxygen atom.
-
Methyl Carbons: The carbons of the two equivalent methyl groups will appear in the upfield aliphatic region of the spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For a solid powder sample, Attenuated Total Reflectance (ATR) is the most convenient sampling method.[1]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.
-
Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Data and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200 - 3600 | Broad, Medium |
| N-H Stretch (Amide) | 3100 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic, -CH₃) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
-
O-H and N-H Stretching: The broadness of the O-H band is due to hydrogen bonding. The N-H stretching of the secondary amide will also be present in this region.
-
C=O Stretching (Amide I): A strong, sharp absorption band for the amide carbonyl group is a key diagnostic feature. Its position can be influenced by hydrogen bonding.
-
N-H Bending (Amide II): This band arises from a combination of N-H bending and C-N stretching vibrations and is characteristic of secondary amides.
-
Aromatic C=C Stretching: Multiple bands in this region are indicative of the aromatic rings.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI)-MS
Direct infusion ESI-MS is a rapid method for analyzing pure compounds.[2]
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µM) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.
-
Infusion: Load the sample solution into a syringe and infuse it into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. Positive ion mode will likely show the protonated molecule [M+H]⁺, while negative ion mode may show the deprotonated molecule [M-H]⁻.
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Unveiling the Therapeutic Potential of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide: A Technical Guide to Target Identification and Validation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive analysis of the potential therapeutic targets of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide. As a Senior Application Scientist, this document synthesizes current knowledge on related compounds to propose a strategic framework for identifying and validating the mechanism of action and therapeutic applications of this specific molecule. We will delve into the known biological activities of the broader naphthamide class, propose putative targets, and outline robust experimental workflows for their validation, adhering to the principles of scientific integrity and verifiability.
Introduction: The Naphthamide Scaffold - A Privileged Structure in Medicinal Chemistry
The this compound molecule belongs to the naphthamide class, a structural framework recognized for its diverse pharmacological activities.[1] Derivatives of 3-hydroxynaphthalene-2-carboxamide have demonstrated a wide spectrum of biological effects, including potent antimicrobial, anticancer, and enzyme-inhibitory properties. This inherent bioactivity of the core scaffold suggests that this compound is a compelling candidate for therapeutic development. The strategic inclusion of the 2,6-dimethylphenyl group is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency and selectivity for specific biological targets.
Known Biological Activities of Structurally Related Naphthamides
While direct studies on this compound are limited, extensive research on analogous compounds provides a strong foundation for predicting its therapeutic potential.
Table 1: Summary of Biological Activities of Naphthamide Derivatives
| Biological Activity | Specific Examples of Analogs | Observed Effects | Potential Therapeutic Area |
| Antimicrobial | 3-Hydroxy-N-aryl-2-naphthamides | Activity against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis.[2][3][4] | Infectious Diseases |
| Anticancer | Naphthamide Derivatives | Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Dihydrofolate Reductase (DHFR).[1][5][6] | Oncology |
| Enzyme Inhibition | N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides | Inhibition of photosynthetic electron transport (PET).[7] | (Biochemical Probe) |
| Anticonvulsant | N-(2,6-dimethylphenyl)-substituted semicarbazones | Increased GABA levels and inhibition of GABA transaminase.[8] | Neurology |
Postulated Therapeutic Targets and Mechanistic Hypotheses
Based on the activities of its structural congeners, we can hypothesize several potential therapeutic targets for this compound. The 2,6-dimethyl substitution may confer unique selectivity and potency.
Antimicrobial Targets in Bacteria and Mycobacteria
The established antibacterial and antimycobacterial activity of 3-hydroxynaphthalene-2-carboxanilides suggests that this compound could function as an anti-infective agent.[2][3][4] The mechanism of action for this class of compounds is thought to involve the inhibition of essential bacterial enzymatic systems.[3]
Hypothesized Target: Bacterial two-component regulatory systems (TCS), transglycosylases, D-alanine-d-alanine ligase, isocitrate lyase, or methionine aminopeptidase.[3]
Diagram 1: Proposed Antimicrobial Mechanism of Action
Caption: Proposed mechanism for antimicrobial activity.
Anticancer Targets in Oncology
Several naphthamide derivatives have been identified as potent inhibitors of kinases involved in cancer progression, such as VEGFR-2.[5][6] Additionally, inhibition of DHFR, a key enzyme in nucleotide synthesis, presents another potential anticancer mechanism.[1]
Hypothesized Target: Receptor tyrosine kinases (e.g., VEGFR-2), Dihydrofolate Reductase (DHFR).
Diagram 2: Potential Anticancer Signaling Pathway Inhibition
Caption: Potential anticancer mechanisms via VEGFR-2 and DHFR inhibition.
Experimental Workflows for Target Identification and Validation
A multi-pronged approach is essential to definitively identify and validate the therapeutic targets of this compound.
Target Identification
Protocol 1: Affinity-Based Proteomics
-
Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm and a reactive group (e.g., biotin or a photo-activatable crosslinker).
-
Cell Lysate Incubation: Incubate the affinity probe with cell lysates from relevant cell lines (e.g., a panel of cancer cell lines or bacterial lysates).
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated probe that is covalently bound to its protein targets.
-
Mass Spectrometry: Elute the captured proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the presence of the affinity probe compared to a control.
Target Validation
Once putative targets are identified, their biological relevance to the compound's activity must be validated.
Protocol 2: In Vitro Enzyme Inhibition Assays
-
Recombinant Protein Expression: Express and purify the identified target proteins.
-
Enzyme Activity Assay: Develop or utilize a commercially available assay to measure the enzymatic activity of the target protein.
-
IC50 Determination: Perform dose-response experiments with this compound to determine its half-maximal inhibitory concentration (IC50) against the target enzyme.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with varying concentrations of this compound.
-
Heat Shock: Subject the treated cells to a temperature gradient.
-
Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions.
-
Western Blot Analysis: Perform Western blotting to detect the amount of soluble target protein at different temperatures. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
Diagram 3: Experimental Workflow for Target Validation
Caption: A streamlined workflow for target identification and validation.
Conclusion and Future Directions
This compound is a promising therapeutic candidate, building upon the established biological activities of the naphthamide scaffold. The proposed therapeutic targets in oncology and infectious diseases provide a solid starting point for further investigation. The outlined experimental workflows offer a robust strategy for elucidating its precise mechanism of action, a critical step in its journey towards clinical development. Future research should focus on synthesizing the affinity probe, executing the target identification protocols, and subsequently validating the identified targets through rigorous biochemical and cellular assays.
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Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed. [Link]
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(PDF) Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. ResearchGate. [Link]
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Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides. PubMed. [Link]
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Methodological & Application
Application Notes and Protocols for the In Vitro Screening of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
Foreword: A Strategic Approach to Novel Compound Evaluation
The exploration of novel chemical entities is the cornerstone of modern drug discovery. N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, a member of the promising hydroxynaphthalene carboxamide class, presents a unique opportunity for investigation. Structurally related compounds have demonstrated a spectrum of biological activities, including antimicrobial and anticancer effects[1][2][3][4][5][6]. This guide provides a comprehensive, tiered strategy for the in vitro screening of this compound, designed to efficiently assess its cytotoxic potential and elucidate its mechanism of action. Our approach is not a rigid set of instructions but a logical workflow that mirrors the decision-making process in a drug development setting, ensuring that each experimental step is a self-validating system that informs the next.
Part 1: Foundational Cytotoxicity Profiling
The initial step in evaluating any novel compound is to determine its effect on cell viability. This foundational screen provides a broad overview of the compound's potency and selectivity. We recommend a multi-assay approach to obtain a robust and reliable dataset.
Rationale for a Tiered Cytotoxicity Assessment
A single cytotoxicity assay provides a limited perspective. Therefore, we will employ a primary screen to assess metabolic activity and a confirmatory assay to measure membrane integrity. This dual-assay strategy minimizes the risk of false positives and provides a more complete picture of the compound's cytotoxic effects.
Experimental Workflow for Foundational Cytotoxicity Profiling
Caption: A tiered approach to in vitro screening.
Protocol: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[7][8] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, MTT, into purple formazan crystals.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293)[7][8]
-
Doxorubicin (positive control)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Protocol: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[9][10][11]
Materials:
-
LDH cytotoxicity assay kit
-
Cells and compound as described for the MTT assay
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the desired incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to the maximum LDH release from lysed control cells.
| Parameter | MTT Assay | LDH Release Assay |
| Principle | Measures metabolic activity | Measures membrane integrity |
| Endpoint | Cell viability (IC50) | Cytotoxicity (% LDH release) |
| Advantages | High-throughput, sensitive | Non-radioactive, reliable |
| Considerations | Can be affected by metabolic changes | Less sensitive for early apoptosis |
Part 2: Elucidating the Mechanism of Action
Should the foundational cytotoxicity screening reveal potent and selective activity, the next logical step is to investigate the underlying mechanism of cell death.
Apoptosis vs. Necrosis: A Critical Distinction
Understanding whether the compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis) is crucial for its therapeutic potential.[11] Apoptosis is a highly regulated process that is often a desirable outcome for anticancer agents.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
Cells and compound as previously described
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Part 3: Advanced Screening - Target Identification
Based on the mechanistic insights gained, more targeted assays can be employed to identify specific molecular interactions. The carboxamide moiety in the test compound suggests potential interactions with enzymes or receptors.[12]
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes.[13] Given that some carboxamides are known to inhibit enzymes like carbonic anhydrases, this is a plausible avenue for investigation.[14]
General Protocol for an Enzyme Inhibition Assay:
-
Enzyme and Substrate Preparation: Prepare a solution of the target enzyme and its corresponding substrate.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., colorimetric, fluorometric).[15]
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Caption: A generalized workflow for enzyme inhibition assays.
Receptor Binding Assays
Receptor binding assays are fundamental in pharmacology to quantify the interaction between a ligand and its receptor.[16] These assays can determine the affinity of the test compound for a specific receptor.
General Protocol for a Competitive Radioligand Binding Assay:
-
Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by filtration.[17][18]
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate its binding affinity (Ki).
Conclusion
This structured, multi-tiered approach to the in vitro screening of this compound provides a robust framework for its initial characterization. By progressing from broad cytotoxicity profiling to more specific mechanistic and target-based assays, researchers can efficiently and effectively evaluate the therapeutic potential of this novel compound. The data generated from these protocols will be instrumental in guiding further preclinical development.
References
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Application Notes and Protocols for Determining the Antimicrobial Activity of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Hydroxynaphthalene carboxanilides have emerged as a promising class of compounds, with studies demonstrating their potential as anti-infective agents.[1][2] Specifically, N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide belongs to a group of compounds that have shown activity against various bacterial and mycobacterial strains.[3][4][5] The core structure, a naphthalene ring linked to a substituted aniline via a carboxamide bridge, presents a versatile backbone for chemical modification to optimize antimicrobial potency and pharmacological properties.
This guide provides a comprehensive, field-proven protocol for the systematic evaluation of the antimicrobial properties of this compound. We will detail the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a fundamental measure of a compound's potency.[6][7] Subsequently, we will describe the protocol for establishing the Minimum Bactericidal Concentration (MBC) to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[8][9]
Given the predicted hydrophobic nature of this compound, this protocol incorporates critical modifications for handling poorly soluble compounds, ensuring accurate and reproducible results.[10][11]
PART 1: Foundational Concepts & Experimental Strategy
The Principle of Broth Microdilution for MIC Determination
The broth microdilution method is a cornerstone of antimicrobial susceptibility testing (AST), recommended by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI).[12][13] The principle is straightforward: to identify the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[14][15] This is achieved by challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[7] Following incubation, the wells are visually assessed for turbidity; the absence of growth in a well indicates that the compound concentration is sufficient to inhibit the microorganism. This lowest concentration is the MIC.[6]
Differentiating Inhibition from Cidal Activity: The MBC Assay
While the MIC reveals the concentration needed to halt microbial growth, it does not distinguish between inhibiting growth (bacteriostatic) and actively killing the bacteria (bactericidal). The MBC test is a crucial follow-up experiment to make this distinction.[8] The assay involves subculturing the contents from the clear wells (at and above the MIC) of the microdilution plate onto an agar medium that does not contain the test agent.[9] The lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum is defined as the MBC.[16] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[8][9]
Experimental Workflow Overview
The overall experimental process follows a logical progression from compound preparation to data interpretation. This workflow is designed to ensure accuracy, reproducibility, and the generation of a comprehensive antimicrobial profile for the test compound.
Caption: Experimental workflow from preparation to data analysis.
PART 2: Detailed Experimental Protocols
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade. Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. It is crucial to use a high-purity grade to avoid cytotoxicity from impurities.[10]
-
Culture Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Rationale: CAMHB is the standardized medium for routine susceptibility testing of non-fastidious, aerobically growing bacteria as per CLSI guidelines. The controlled concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical for the activity of certain classes of antibiotics and ensures inter-laboratory reproducibility.[17]
-
Solid Medium: Mueller-Hinton Agar (MHA)
-
Test Organisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
Rationale: These specific ATCC strains are recommended by CLSI as quality control organisms for susceptibility testing.[12]
-
-
Equipment & Consumables:
-
Sterile 96-well, U-bottom microtiter plates[7]
-
Adhesive plate sealers
-
Multichannel and single-channel micropipettes (calibrated)
-
Sterile pipette tips
-
Sterile reagent reservoirs
-
Incubator (35°C ± 2°C)[14]
-
Spectrophotometer or McFarland densitometer
-
Vortex mixer
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Petri dishes (100 mm)
-
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Step 1: Preparation of Compound Stock Solution
-
Accurately weigh the this compound powder.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Rationale: Creating a concentrated stock in a strong organic solvent is the first critical step for testing hydrophobic compounds. This concentration should be at least 10 times the highest concentration to be tested to minimize the final solvent concentration in the assay wells.[15]
-
Ensure complete dissolution by vortexing. If necessary, gentle warming in a water bath may be applied.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with DMSO.
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[14]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A common method is to make a 1:150 dilution of the 0.5 McFarland suspension into broth, which will be further diluted 1:2 upon addition to the wells.[15]
Step 3: 96-Well Plate Preparation and Serial Dilution
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
In well 1, dispense 200 µL of the compound stock solution (e.g., 128 µg/mL in CAMHB with a controlled DMSO concentration).
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times.
-
Continue this serial dilution process from well 2 to well 10, discarding the final 100 µL from well 10.[18]
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (broth only, no bacteria).
Step 4: Inoculation and Incubation
-
Add 100 µL of the standardized bacterial inoculum (prepared in Step 2.5) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each test well is now 200 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL. The compound concentrations have been diluted by half, achieving the final desired test range (e.g., 64 µg/mL down to 0.125 µg/mL).
-
Cover the plate with an adhesive sealer to prevent evaporation and contamination.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[14]
Step 5: Reading and Interpreting the MIC
-
Following incubation, place the plate on a reading stand.
-
Visually inspect the wells for turbidity (bacterial growth). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[7][15]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Step 1: Subculturing from MIC Plate
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.
-
Gently mix the contents of each selected well.
-
Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.
-
Spread the aliquot evenly over the surface of a properly labeled MHA plate.[8]
Step 2: Incubation
-
Allow the plates to dry before inverting them.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
Step 3: Reading and Interpreting the MBC
-
After incubation, count the number of colonies (CFUs) on each plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count (~5 x 10⁵ CFU/mL).[9][16] In practice, this often corresponds to ≤ 1-2 colonies on the agar plate.
PART 3: Data Presentation and Interpretation
Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison and analysis.
Table 1: Example Antimicrobial Activity Data for this compound
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 | >2 | Tolerant/Static |
| Positive Control (e.g., Ciprofloxacin) | N/A | 0.5 | 1 | 2 | Bactericidal |
Interpretation Notes:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 indicates bactericidal activity.[9]
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound inhibits growth but does not kill the bacteria at concentrations near the MIC.
-
Tolerant: Bacteria are considered tolerant when the MBC is significantly higher (≥32-fold) than the MIC. This indicates that the agent is inhibitory at low concentrations but bactericidal only at much higher concentrations.
Conclusion and Future Directions
This document provides a robust and standardized framework for assessing the antimicrobial activity of this compound. By meticulously following these protocols for MIC and MBC determination, researchers can generate reliable and reproducible data that is essential for the early-stage evaluation of this novel compound. The insights gained from these assays—potency, spectrum of activity, and cidal versus static nature—are critical for guiding further medicinal chemistry efforts, mechanism of action studies, and the overall progression of this compound through the drug discovery pipeline.
References
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Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
- Grokipedia. (n.d.). Minimum bactericidal concentration.
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
- Benchchem. (2025). Application Note and Protocol: Testing the Antimicrobial Activity of Hydrophobic Compounds. Benchchem.
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SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(3), 558. [Link]
-
Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
-
Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]
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Al-Sammarraie, N., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(12), 103831. [Link]
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Prieto-Simon, B., et al. (2021). Antibacterial activity testing methods for hydrophobic patterned surfaces. AMB Express, 11(1), 44. [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
- BenchChem. (2025). A Comparative Analysis of Hydroxynaphthalene Carboxanilides and Their Carboxylic Acid Precursors. BenchChem.
- Wessman, M. E., et al. (2022). Broth microdilution for antibacterial testing as recommended by CLSI protocol. BMC Microbiology, 22(1), 1-10.
-
Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9845-9861. [Link]
-
Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed. [Link]
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Gonec, T., et al. (2022). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. Pharmaceutical and Biological Research, 9(1), 1-19. [Link]
-
Vrablova, L., et al. (2024). Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides. Sciforum. [Link]
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- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols: Photosynthetic Electron Transport Inhibition Assay Using Spinach Chloroplasts
Introduction: The Powerhouse in the Leaf
Photosynthesis, the cornerstone of life on Earth, is an elegant process that converts light energy into chemical energy.[1] At the heart of this process lies the photosynthetic electron transport (PET) chain, a series of protein complexes embedded in the thylakoid membranes of chloroplasts.[2] This intricate machinery is a primary target for a vast array of herbicides and is a focal point in drug discovery and ecotoxicological studies.[3][4]
This application note provides a comprehensive guide to a robust and widely used in vitro method for studying the effects of chemical compounds on the PET chain: the photosynthetic electron transport inhibition assay using isolated spinach chloroplasts. Spinach is an ideal model organism for this assay due to its year-round availability, low levels of inhibitory phenolic compounds, and the relative ease of isolating intact, functional chloroplasts.[5]
The assay's core principle is the spectrophotometric measurement of the photoreduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.[6][7] In its oxidized state, DCPIP is blue, but upon accepting electrons from the PET chain, it becomes colorless.[8][9] The rate of this color change is directly proportional to the rate of electron transport through Photosystem II (PSII), the initial complex in the PET chain and a common target for inhibitors.[6][10]
By quantifying the reduction in the rate of DCPIP photoreduction in the presence of a test compound, researchers can determine the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[11] This assay serves as a powerful tool for screening potential herbicides, evaluating the environmental impact of pollutants, and elucidating the fundamental mechanisms of photosynthesis.
Scientific Principles and Mechanisms
The Photosynthetic Electron Transport Chain
The PET chain comprises two main photosystems, Photosystem II (PSII) and Photosystem I (PSI), connected by the cytochrome b6f complex. The process begins at PSII, where light energy is used to split water molecules, releasing electrons, protons, and oxygen. These electrons are then passed along a series of electron carriers to PSI, ultimately reducing NADP+ to NADPH.
The Hill Reaction and DCPIP as an Artificial Electron Acceptor
In 1937, Robert Hill demonstrated that isolated chloroplasts could still evolve oxygen in the presence of an artificial electron acceptor, even in the absence of CO2 fixation. This is known as the Hill reaction. DCPIP is a classic Hill reagent that intercepts electrons from the PET chain, specifically after PSII, before they reach PSI.[12][13] The reduction of DCPIP provides a convenient and measurable proxy for the rate of electron flow through PSII.[14][15]
Mechanism of PSII Inhibition
Many potent herbicides, such as diuron (DCMU) and atrazine, act by inhibiting electron transport at PSII.[2][3] They typically bind to the D1 protein of the PSII reaction center, blocking the binding site for plastoquinone (QB), the mobile electron carrier that shuttles electrons from PSII to the cytochrome b6f complex.[10][16] This blockage halts the entire downstream electron flow, leading to a cessation of photosynthesis and, ultimately, plant death.[4] The inhibition of electron transport also promotes the formation of highly reactive oxygen species, which cause rapid cellular damage.[3]
Materials and Reagents
Equipment
-
Refrigerated centrifuge
-
Homogenizer or blender
-
Spectrophotometer (capable of measuring absorbance at 600-620 nm)
-
Light source (e.g., 100W lamp)
-
Ice bucket and ice
-
Mortar and pestle (optional, for smaller scale preparations)
-
Cheesecloth or Miracloth
-
Pipettes and tips
-
Cuvettes
Reagents and Buffers
-
Fresh spinach leaves (ideally young and dark green)
-
Chloroplast Isolation Buffer (CIB):
-
0.33 M Sorbitol
-
50 mM HEPES-KOH (pH 7.6)
-
2 mM EDTA
-
1 mM MgCl2
-
1 mM MnCl2
-
Store at 4°C.
-
-
Assay Buffer (AB):
-
50 mM HEPES-KOH (pH 7.6)
-
0.1 M Sorbitol
-
5 mM MgCl2
-
Store at 4°C.
-
-
DCPIP Stock Solution: 1 mM in water. Store in the dark at 4°C.
-
Test Compound Stock Solutions: Dissolve in an appropriate solvent (e.g., DMSO, ethanol).
-
DCMU (Diuron) Positive Control Stock Solution: 1 mM in DMSO.
Experimental Protocols
Protocol 1: Isolation of Intact Spinach Chloroplasts
This protocol describes a rapid method for isolating functional chloroplasts using differential centrifugation.[17][18] All steps should be performed at 4°C to minimize enzymatic degradation and maintain chloroplast integrity.[6]
-
Preparation: Weigh approximately 20-30 g of fresh spinach leaves. Remove the midribs and wash the leaves thoroughly with cold deionized water.[19]
-
Homogenization: Cut the leaves into small pieces and place them in a pre-chilled blender with 100 mL of ice-cold CIB.[15] Homogenize with short bursts (3-5 seconds each) to avoid excessive frothing and mechanical damage to the chloroplasts.[19]
-
Filtration: Filter the homogenate through 4-8 layers of cheesecloth or Miracloth into a chilled beaker to remove large debris and intact cells.[14]
-
First Centrifugation: Transfer the filtrate to chilled centrifuge tubes and centrifuge at a low speed (e.g., 200 x g) for 2-3 minutes to pellet cell debris and nuclei.[6]
-
Second Centrifugation: Carefully decant the supernatant into fresh, chilled centrifuge tubes. Centrifuge at a higher speed (e.g., 1000-2000 x g) for 5-7 minutes to pellet the chloroplasts.[6][14]
-
Resuspension: Discard the supernatant and gently resuspend the green chloroplast pellet in a small volume (1-2 mL) of ice-cold CIB. Use a soft paintbrush or gently pipette up and down to avoid lysing the chloroplasts.
-
Storage: Keep the final chloroplast suspension on ice and in the dark until use. For optimal results, use the chloroplasts within a few hours of isolation.
Protocol 2: Determination of Chlorophyll Concentration
To standardize the assay, it is crucial to determine the chlorophyll concentration of the isolated chloroplast suspension.
-
Sample Preparation: Dilute a small aliquot (e.g., 10 µL) of the chloroplast suspension in 10 mL of 80% acetone.
-
Centrifugation: Centrifuge the mixture at 3000 x g for 5 minutes to pellet any insoluble material.
-
Spectrophotometry: Measure the absorbance of the supernatant at 652 nm.
-
Calculation: Calculate the total chlorophyll concentration using the following formula:
-
Total Chlorophyll (mg/mL) = (A652 * 1000) / 34.5
-
Protocol 3: Photosynthetic Electron Transport Inhibition Assay
This protocol outlines the procedure for measuring the inhibition of DCPIP photoreduction.
-
Reaction Setup: In a series of labeled cuvettes, prepare the reaction mixtures as described in the table below. The total volume should be consistent across all samples (e.g., 3 mL).
| Component | Blank | Control (No Inhibitor) | Test Compound | Positive Control (DCMU) |
| Assay Buffer (AB) | To 3 mL | To 3 mL | To 3 mL | To 3 mL |
| DCPIP (from 1 mM stock) | 100 µL | 100 µL | 100 µL | 100 µL |
| Solvent (e.g., DMSO) | - | X µL | - | - |
| Test Compound | - | - | X µL | - |
| DCMU | - | - | - | X µL |
| Chloroplast Suspension | - | Y µL | Y µL | Y µL |
Note: The volume of the chloroplast suspension (Y µL) should be adjusted to give a final chlorophyll concentration of 15-20 µg/mL in the cuvette. The volume of the test compound and solvent (X µL) should be kept constant and minimal (typically <1% of the total volume) to avoid solvent effects.
-
Incubation: Incubate the cuvettes in the dark for 2-3 minutes to allow the test compounds to interact with the chloroplasts.
-
Initial Absorbance: Place the "Control" cuvette in the spectrophotometer and measure the initial absorbance at 600-620 nm. This is the A_initial.
-
Light Exposure and Measurement: Expose the cuvette to a light source.[6] Take absorbance readings at regular intervals (e.g., every 30 seconds) for 3-5 minutes.[6]
-
Repeat: Repeat steps 3 and 4 for all other cuvettes.
Data Analysis and Interpretation
Calculating the Rate of DCPIP Photoreduction
The rate of DCPIP photoreduction is determined by the change in absorbance over time. Plot absorbance versus time for each sample. The initial linear portion of the curve represents the initial rate of the reaction. Calculate the slope of this linear portion (ΔA/min).
Calculating Percent Inhibition
The percent inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] * 100
Where:
-
Rate_control is the rate of DCPIP photoreduction in the absence of any inhibitor.
-
Rate_sample is the rate of DCPIP photoreduction in the presence of the test compound.
Determining the IC50 Value
The IC50 is the concentration of the inhibitor that causes a 50% reduction in the rate of DCPIP photoreduction.[11] To determine the IC50, plot the percent inhibition against the logarithm of the inhibitor concentration. The data should form a sigmoidal dose-response curve. The IC50 value can be determined by fitting the data to a suitable model using graphing software (e.g., GraphPad Prism) or by interpolation from the graph.[20][21][22]
Table of Expected Results:
| Compound | Expected IC50 Range | Mechanism of Action |
| DCMU (Diuron) | 0.01 - 0.1 µM | Binds to the D1 protein of PSII, blocking the QB site.[16] |
| Atrazine | 0.1 - 1.0 µM | Binds to the D1 protein of PSII, blocking the QB site.[2] |
| Non-inhibitory Compound | > 100 µM | Does not significantly interact with the PET chain. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no DCPIP reduction in the control | Inactive or damaged chloroplasts. | Ensure all isolation steps are performed at 4°C. Use fresh spinach. Minimize homogenization time. |
| Insufficient light intensity. | Use a stronger light source or move it closer to the cuvette. | |
| High variability between replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing. |
| Chloroplasts settling in the cuvette. | Gently invert the cuvette before each reading. | |
| Precipitation of test compound | Low solubility of the compound in the assay buffer. | Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO), but be mindful of solvent effects. |
Visualization of Key Processes
Experimental Workflow
Caption: Workflow for the photosynthetic electron transport inhibition assay.
Photosystem II Inhibition Mechanism
Caption: Inhibition of electron transport at the QB site of Photosystem II.
References
-
Lifeasible. (n.d.). Chloroplast Isolation from Spinach Leaves. Retrieved from [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. In Herbicide Symptoms. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Rapid Isolation of Intact Chloroplasts from Spinach Leaves. Retrieved from [Link]
-
Passel. (n.d.). Inhibitors of Photosystem II. In Herbicides That Act Through Photosynthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Isolation of Intact Chloroplasts from Spinach Leaves. Retrieved from [Link]
-
Wikipedia. (2023). IC50. Retrieved from [Link]
-
Amrita Virtual Lab. (n.d.). Isolation of Chloroplast (Theory). Cell biology Virtual Lab I. Retrieved from [Link]
-
Purdue University. (n.d.). Inhibition of Photosynthesis Inhibition at Photosystem II. Retrieved from [Link]
-
ResearchGate. (n.d.). Photosynthesis: Methods and Protocols. Retrieved from [Link]
-
Virginia Commonwealth University. (n.d.). Plant Physiology Lab 7 – Photosynthesis I. Retrieved from [Link]
-
ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?. Retrieved from [Link]
-
European Journal of Biochemistry. (1979). The inhibition of photosynthetic electron transport in spinach chloroplasts by low osmolarity. Retrieved from [Link]
-
ResearchGate. (n.d.). Photosynthesis Research Protocols. Retrieved from [Link]
-
University of California, Davis. (n.d.). Lab 7: Photosynthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Photosynthesis research protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). Herbicides, Inhibitors of Photosynthesis at Photosystem II. Retrieved from [Link]
-
ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. Retrieved from [Link]
-
Virginia Commonwealth University. (n.d.). Extraction of Chloroplasts from Plant Tissue and Their Use in Demonstrating the Hill Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones. Retrieved from [Link]
-
YouTube. (2024). 13-9 Using Redox Indicators to Measure Photosynthesis Rate (Cambridge AS A Level Biology, 9700). Retrieved from [Link]
-
OCR. (n.d.). A Level Biology A Lesson Element Teachers' Instructions (The Hill Reaction). Retrieved from [Link]
-
Seneca Learning. (n.d.). Investigating Photosynthesis. In Biology: Cambridge International A Level. Retrieved from [Link]
-
Practical Biology. (n.d.). Investigating the light dependent reaction in photosynthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Photosynthesis: basics, history and modelling. Retrieved from [Link]
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- 3. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. Chloroplast Isolation from Spinach Leaves - Lifeasible [chloroplast.lifeasible.com]
- 6. schulte.faculty.unlv.edu [schulte.faculty.unlv.edu]
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- 10. www2.lsuagcenter.com [www2.lsuagcenter.com]
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- 12. ocr.org.uk [ocr.org.uk]
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- 17. Rapid Isolation of Intact Chloroplasts from Spinach Leaves | Springer Nature Experiments [experiments.springernature.com]
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Topic: Assessing the Cytotoxicity of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide using the MTT Cell Viability Assay
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Introduction: Contextualizing the Challenge
N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide belongs to a class of compounds known as N-aryl-3-hydroxynaphthalene-2-carboxamides, which are cyclic analogs of salicylanilides[1]. Research into related structures has revealed significant biological activities, including promising antimycobacterial and antibacterial effects[2][3]. Interestingly, many of these potent antimicrobial analogs have demonstrated low or insignificant cytotoxicity against human cell lines like THP-1 during initial screenings[2][3][4].
This low intrinsic toxicity in mammalian cells makes the compound class intriguing; however, it underscores the necessity of robust, quantitative methods to evaluate the cytotoxic potential of each new analog. Any new therapeutic candidate must be rigorously profiled for its safety and therapeutic window.
This document serves as a comprehensive guide for determining the in vitro cytotoxicity of this compound. We will focus on the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a foundational colorimetric method for assessing metabolic activity as an indicator of cell viability. This guide moves beyond a simple set of instructions, delving into the critical parameters, optimization strategies, and data interpretation required for generating reliable and reproducible results.
The Scientific Principle: The MTT Assay
The MTT assay is a quantitative method that relies on the enzymatic activity of living cells. Its core principle is the reduction of a yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. This conversion is accomplished by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells[5][6].
The quantity of the resulting formazan, which is subsequently solubilized for measurement, is directly proportional to the number of living, metabolically competent cells in the culture well[7]. A decrease in the purple color indicates a reduction in metabolic activity, which can be interpreted as a loss of cell viability or a cytostatic (inhibition of proliferation) effect.
Caption: Mechanism of the MTT assay.
Pre-analytical Phase: The Foundation of a Reliable Assay
Before a single plate is seeded, careful planning is required. The quality of your results is dictated by the rigor of your assay design and optimization.
Compound Characteristics and Handling
This compound is a hydrophobic molecule.
-
Solubility: The compound should first be dissolved in a suitable organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions should be made in cell culture medium.
-
Solvent Toxicity: The final concentration of DMSO in the culture wells must be kept to a minimum, typically ≤0.5% , to avoid solvent-induced cytotoxicity[8]. It is imperative to include a "vehicle control" group in your experiment—cells treated with the same final concentration of DMSO as the highest compound concentration—to account for any effects of the solvent itself.
The Criticality of Controls: A Self-Validating System
A well-designed experiment includes multiple controls to ensure the results are valid and interpretable.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This group represents 100% cell viability and is the primary reference for calculating the effect of the compound.
-
Untreated Control: Cells treated with culture medium only. This control should yield results comparable to the vehicle control; a significant difference may indicate solvent toxicity.
-
Media Blank: Wells containing only culture medium, MTT, and the solubilization agent. This provides the background absorbance of the reagents, which must be subtracted from all other readings.
-
Compound Interference Control: Wells containing culture medium, the test compound (at all concentrations), MTT, and the solubilization agent, but no cells . Naphthalene-based structures can sometimes be colored or possess reducing properties that can react directly with MTT, leading to a false-positive signal[9]. This control is absolutely essential to rule out assay artifacts. If significant absorbance is detected here, the MTT assay may not be suitable, and an alternative method should be considered.
Cell Line Optimization: One Size Does Not Fit All
The metabolic rate and growth characteristics vary significantly between cell lines[10]. Therefore, optimizing the assay for your specific cell line is not optional; it is a requirement for accuracy[7].
-
Optimal Seeding Density: You must determine the cell seeding density that provides a linear and robust absorbance signal over the course of the experiment.
-
Actionable Protocol: Perform a cell titration experiment. Seed cells in a 96-well plate at various densities (e.g., from 1,000 to 50,000 cells/well) and perform the MTT assay after 24, 48, and 72 hours. Plot absorbance versus cell number to identify the linear range. The optimal seeding density for your cytotoxicity experiment should fall within this linear range at the time of the assay readout[11].
Plate Layout and the "Edge Effect"
The outer wells of a 96-well plate are prone to increased evaporation, which can concentrate media components and affect cell growth, a phenomenon known as the "edge effect"[10][12].
-
Best Practice: Avoid using the outermost 36 wells for experimental samples. Instead, fill these wells with 200 µL of sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. This simple step significantly improves plate uniformity and data consistency.
Sources
- 1. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | MDPI [mdpi.com]
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- 3. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation of Stock Solutions of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
Abstract
This application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS No. 92886-99-2). This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. The protocols outlined herein are designed to ensure the accurate and reproducible preparation of stock solutions, while adhering to best practices for laboratory safety and solution stability.
Introduction
This compound belongs to the broader class of N-aryl-3-hydroxynaphthalene-2-carboxamides. This class of compounds has garnered significant interest in the scientific community for its diverse biological activities. Research has demonstrated that derivatives of hydroxynaphthalene-2-carboxamide exhibit potential as antimicrobial and antimycobacterial agents.[1] Furthermore, some of these compounds have been investigated for their ability to inhibit photosynthetic electron transport, indicating a potential for applications in agricultural science.[2]
Given the therapeutic and research potential of this compound, the ability to prepare accurate and stable stock solutions is of paramount importance for obtaining reliable and reproducible experimental results. This guide provides a comprehensive protocol for the preparation of stock solutions, with a focus on solvent selection, safety precautions, and proper storage conditions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 92886-99-2 | [3] |
| Molecular Formula | C₁₉H₁₇NO₂ | [3] |
| Molecular Weight | 291.34 g/mol | [3] |
| Appearance | Assumed to be a solid (powder or crystalline) at room temperature based on related compounds. | Inferred from similar compounds |
Safety and Handling Precautions
General Precautions:
-
Always work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3]
-
Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.[5]
-
Prevent the formation of dust when handling the solid compound.[3]
-
Wash hands thoroughly after handling the compound.
Disposal:
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Protocol for Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. The choice of solvent is critical and should be determined based on the experimental requirements and the solubility of the compound. Based on the properties of similar N-aryl-hydroxynaphthalene-2-carboxamides, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent due to its high solubilizing capacity for a wide range of organic molecules.
Materials and Reagents
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5%
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Experimental Workflow
The following diagram illustrates the workflow for the preparation of the stock solution.
Caption: Workflow for the preparation and storage of this compound stock solution.
Step-by-Step Protocol
Step 1: Calculate the Required Mass of Compound
To prepare a 10 mM stock solution, the mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 291.34 g/mol x 1000 mg/g = 2.91 mg
Step 2: Weigh the Compound
-
Place a clean, empty microcentrifuge tube or vial on the analytical balance and tare it.
-
Carefully add the calculated mass of this compound to the tube using a spatula.
Step 3: Add the Solvent
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the compound. For the example above, this would be 1 mL.
Step 4: Dissolve the Compound
-
Securely cap the tube or vial.
-
Vortex the mixture at medium to high speed until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure that no undissolved particles remain. If the compound is difficult to dissolve, gentle warming in a water bath (not to exceed 40°C) or brief sonication may be employed.
Step 5: Aliquot and Store the Stock Solution
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-100 µL) in microcentrifuge tubes or cryovials.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. Protect the aliquots from light by storing them in a dark box or wrapping the vials in aluminum foil.
Stability and Storage
The stability of this compound in solution has not been extensively studied. However, based on general principles for organic compounds:
-
Short-term storage (1-2 weeks): The stock solution can be stored at 4°C, protected from light.
-
Long-term storage (months): For long-term storage, it is crucial to store the aliquoted stock solution at -20°C or -80°C.
It is advisable to perform a quality control check if the stock solution has been stored for an extended period.
Conclusion
This application note provides a detailed and practical guide for the preparation of stock solutions of this compound. By following this protocol, researchers can ensure the preparation of accurate and reproducible stock solutions, which is a critical first step for any successful in vitro or in vivo study. The importance of adhering to safety precautions and proper storage conditions cannot be overstated in maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
References
-
MDPI. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. [Link]
-
ResearchGate. Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. [Link]
Sources
- 1. Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 92886-99-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 92886-99-2 [sigmaaldrich.com]
- 5. Pigment Red 170 | C26H22N4O4 | CID 17740 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Photosystem II Inhibition using N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
Introduction: A Novel Probe for Photosystem II Research
N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide belongs to a class of potent herbicidal compounds that exert their activity through the inhibition of photosynthetic electron transport (PET) in Photosystem II (PSII).[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a specific and efficient tool for studying the intricacies of PSII function and inhibition. Its mode of action, involving the disruption of the electron flow at the acceptor side of PSII, makes it an invaluable molecular probe for investigating the structure-function relationships of the D1 protein and the dynamics of plastoquinone binding.[1][2][3]
These application notes are designed to be a practical resource, offering not only detailed experimental protocols but also the underlying scientific rationale for each step. By understanding the "why" behind the "how," researchers can confidently adapt and troubleshoot these methods for their specific experimental needs.
Mechanism of Action: Targeting the QB-Binding Site
This compound acts as a potent inhibitor of PSII by competitively binding to the QB-binding niche on the D1 protein.[1][2][3] This binding site is normally occupied by plastoquinone (PQ), the mobile electron carrier that shuttles electrons from PSII to the cytochrome b6f complex. By displacing PQ from its binding site, the inhibitor effectively blocks the electron flow from the primary quinone acceptor, QA, to QB. This interruption of the photosynthetic electron transport chain leads to a cascade of events, including the cessation of oxygen evolution, a dramatic increase in chlorophyll fluorescence emission, and ultimately, the inhibition of CO2 fixation. The lipophilic nature of the compound facilitates its diffusion across the thylakoid membrane to reach its target site within the PSII reaction center.
Diagram of Photosystem II Inhibition Workflow
Caption: Workflow of PSII inhibition by this compound.
Quantitative Analysis of PSII Inhibition
The inhibitory potency of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to decrease the rate of a specific PSII activity by 50%. The table below presents a comparison of IC50 values for several N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, highlighting the potent activity of the 2,6-dimethylphenyl derivative.
| Compound | Substituents on Phenyl Ring | IC50 (µM) | Reference |
| This compound | 2,6-Dimethyl | ~10-12 | [1][2] |
| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-Dimethyl | ~10 | [1][2] |
| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-Dimethyl | ~11.6 | [1][2] |
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-Difluoro | ~9.8 | [1][2] |
| N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-Difluoro | ~11.2 | [1][2] |
| Diuron (DCMU) - Standard Inhibitor | 3,4-Dichloro | ~0.04 | [4] |
Note: IC50 values can vary depending on the experimental conditions, such as chlorophyll concentration and the specific assay used.
Experimental Protocols
This section provides detailed, step-by-step protocols for the isolation of functional chloroplasts and the subsequent analysis of PSII inhibition using three key biophysical techniques: chlorophyll fluorescence, oxygen evolution, and thermoluminescence.
Protocol 1: Isolation of Functional Chloroplasts from Spinach
Rationale: The study of in vitro PSII inhibition requires the isolation of intact and functionally active chloroplasts from a suitable plant source, such as spinach. This protocol employs differential centrifugation to separate chloroplasts from other cellular components while maintaining their structural and functional integrity. The use of an isotonic buffer is crucial to prevent osmotic lysis of the chloroplasts.[5][6][7][8][9]
Materials:
-
Fresh spinach leaves (approx. 25 g)
-
Grinding buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% (w/v) BSA)
-
Resuspension buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl2)
-
Waring blender or mortar and pestle
-
Miracloth or several layers of cheesecloth
-
Refrigerated centrifuge and centrifuge tubes
-
Ice bucket
Procedure:
-
Homogenization: Wash approximately 25 g of fresh spinach leaves, remove the midribs, and tear them into smaller pieces. Place the leaf tissue in a pre-chilled blender with 100 mL of ice-cold grinding buffer. Homogenize with two to three short bursts of 5-10 seconds each.[5][6]
-
Filtration: Filter the homogenate through four to eight layers of Miracloth or cheesecloth into a pre-chilled beaker on ice to remove large debris.
-
First Centrifugation (Low Speed): Transfer the filtrate to centrifuge tubes and centrifuge at 1,000 x g for 2 minutes at 4°C. This step pellets nuclei, unbroken cells, and other large cellular debris.[5]
-
Second Centrifugation (High Speed): Carefully decant the supernatant into fresh, pre-chilled centrifuge tubes and centrifuge at 4,000 x g for 7 minutes at 4°C. This will pellet the intact chloroplasts.[7]
-
Resuspension: Discard the supernatant and gently resuspend the chloroplast pellet in a minimal volume (e.g., 1-2 mL) of ice-cold resuspension buffer. A soft paintbrush or a cotton swab can be used to gently dislodge the pellet.
-
Chlorophyll Determination: Determine the chlorophyll concentration of the isolated chloroplast suspension spectrophotometrically. This is essential for standardizing the chloroplast concentration in subsequent assays.
Diagram of Chloroplast Isolation Workflow
Caption: Workflow for the isolation of functional chloroplasts from spinach leaves.
Protocol 2: Chlorophyll Fluorescence Measurement of PSII Inhibition
Rationale: Chlorophyll fluorescence is a rapid and non-invasive technique to assess the functional state of PSII. When electron transport from QA to QB is blocked by an inhibitor, the absorbed light energy cannot be used for photochemistry, leading to a significant increase in the yield of chlorophyll fluorescence. This protocol describes how to determine the IC50 value of this compound by measuring the variable fluorescence (Fv) of dark-adapted chloroplasts.[10][11][12][13][14]
Materials:
-
Isolated chloroplast suspension
-
Resuspension buffer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pulse-Amplitude-Modulation (PAM) fluorometer
-
Microplate reader or cuvettes suitable for fluorescence measurements
Procedure:
-
Preparation of Inhibitor Dilutions: Prepare a series of dilutions of the inhibitor stock solution in the resuspension buffer. The final concentrations should span a range that is expected to encompass the IC50 value (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). A control with the same concentration of DMSO as the highest inhibitor concentration should be included.[15][16][17][18]
-
Sample Preparation: Dilute the isolated chloroplasts in the resuspension buffer to a final chlorophyll concentration of 10 µg/mL.
-
Incubation: In a 96-well plate or individual cuvettes, mix the chloroplast suspension with the different concentrations of the inhibitor. The final volume should be consistent for all samples. Incubate the samples in the dark for 5 minutes to allow the inhibitor to bind to PSII.
-
Dark Adaptation: Ensure all samples are dark-adapted for at least 15-20 minutes before measurement.[13]
-
Fluorescence Measurement:
-
Measure the minimal fluorescence (Fo) using a weak modulated measuring beam.
-
Apply a saturating pulse of light (e.g., >3000 µmol photons m⁻² s⁻¹ for 0.8 s) to measure the maximal fluorescence (Fm).
-
-
Data Analysis:
-
Calculate the variable fluorescence (Fv) for each sample: Fv = Fm - Fo.
-
The maximal quantum yield of PSII is calculated as Fv/Fm.
-
Plot the percentage of inhibition of Fv (or Fv/Fm) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using a suitable fitting model (e.g., a four-parameter logistic curve).[19]
-
Protocol 3: Oxygen Evolution Measurement of PSII Inhibition
Rationale: The light-driven splitting of water by PSII results in the evolution of molecular oxygen. This process can be accurately measured using a Clark-type oxygen electrode. The rate of oxygen evolution is directly proportional to the rate of electron transport through PSII. By measuring the decrease in the rate of oxygen evolution in the presence of this compound, its inhibitory effect can be quantified.[20][21][22][23][24]
Materials:
-
Isolated chloroplast suspension
-
Resuspension buffer
-
This compound stock solution
-
Artificial electron acceptor (e.g., 1 mM 2,6-dichloro-p-benzoquinone - DCBQ)
-
Clark-type oxygen electrode system with a temperature-controlled chamber and a light source
Procedure:
-
Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions, typically using air-saturated buffer for 100% and a reducing agent (e.g., sodium dithionite) for 0%.
-
Reaction Mixture Preparation: In the temperature-controlled chamber of the oxygen electrode (typically set to 25°C), prepare the reaction mixture containing:
-
Resuspension buffer
-
Isolated chloroplasts (to a final chlorophyll concentration of 10-20 µg/mL)
-
Artificial electron acceptor (e.g., 1 mM DCBQ)
-
-
Baseline Measurement: Record the rate of oxygen consumption in the dark for a few minutes to determine the background respiration rate.
-
Light-Induced Oxygen Evolution: Illuminate the sample with a saturating light source and record the rate of oxygen evolution.
-
Inhibitor Addition: Add a known concentration of this compound to the reaction chamber and continue recording the oxygen evolution rate. Repeat this for a range of inhibitor concentrations to generate a dose-response curve.
-
Data Analysis:
-
Calculate the net rate of photosynthetic oxygen evolution by subtracting the dark respiration rate from the light-induced rate.
-
Plot the percentage of inhibition of oxygen evolution against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 4: Thermoluminescence Measurement for Characterizing Inhibitor Binding
Rationale: Thermoluminescence (TL) is a sensitive technique that probes the stability of charge-separated states in PSII. When a sample is illuminated at a low temperature and then heated, the trapped charges recombine, emitting light at characteristic temperatures (glow peaks). The position and intensity of these glow peaks provide information about the redox state of PSII components. PSII inhibitors alter the electron flow and thus modify the TL glow curve. Specifically, inhibitors that block electron transfer from QA to QB, like this compound, lead to the disappearance of the B-band (S2/3QB- recombination) and the appearance of a prominent Q-band (S2QA- recombination) at a lower temperature.[25][26][27][28][29]
Materials:
-
Isolated thylakoid membranes (prepared from isolated chloroplasts by osmotic shock)
-
Resuspension buffer
-
This compound stock solution
-
Thermoluminescence instrument
Procedure:
-
Sample Preparation: Dilute the thylakoid membrane suspension in resuspension buffer to a chlorophyll concentration of 0.1-0.5 mg/mL.
-
Inhibitor Incubation: Add the desired concentration of this compound (e.g., a concentration several times the IC50 value) to the thylakoid suspension. A control sample without the inhibitor should also be prepared. Incubate in the dark for 5 minutes.
-
Illumination and Cooling:
-
Place a small aliquot of the sample onto the sample holder of the thermoluminescence instrument.
-
Illuminate the sample with a single saturating flash of light at a defined low temperature (e.g., -10°C) to induce charge separation and advance the S-states of the oxygen-evolving complex.
-
Rapidly cool the sample to a lower temperature (e.g., -40°C) to trap the charge-separated state.
-
-
Heating and Detection: Heat the sample at a constant rate (e.g., 0.5°C/s) up to a high temperature (e.g., 80°C) and record the light emission as a function of temperature to generate the glow curve.
-
Data Analysis:
-
Compare the glow curves of the control and inhibitor-treated samples.
-
Observe the disappearance of the B-band (typically around 30-35°C) and the appearance or enhancement of the Q-band (typically around 5-15°C) in the presence of the inhibitor. This shift confirms the blockage of electron transfer from QA to QB.
-
Conclusion and Future Perspectives
This compound is a valuable and specific tool for the investigation of Photosystem II. The protocols outlined in these application notes provide a robust framework for characterizing its inhibitory activity and for utilizing it as a probe to explore the fundamental mechanisms of photosynthetic electron transport. The combination of chlorophyll fluorescence, oxygen evolution, and thermoluminescence measurements offers a multi-faceted approach to understanding the interaction of this compound with its target site on the D1 protein.
Future research could leverage this inhibitor in studies aimed at understanding the structural basis of herbicide resistance, for the development of novel and more effective herbicides, and in basic research to further elucidate the intricate dynamics of the QB-binding pocket and its role in the regulation of photosynthesis. The methodologies described herein are foundational for such advanced investigations, empowering researchers to delve deeper into the fascinating world of photosynthetic energy conversion.
References
-
In this laboratory we will purify chloroplasts from spinach by differential centrifugation, then the chloroplast preparation wil. (n.d.). Retrieved January 19, 2026, from [Link]
-
Giebel, P. E. (n.d.). Chapter 3 Extraction of Chloroplasts from Plant Tissue and Their Use in Demonstrating the Hill Reaction. Retrieved January 19, 2026, from [Link]
-
Aryal, S. (2023, August 3). Protocol of chloroplast isolation. Microbe Notes. Retrieved January 19, 2026, from [Link]
-
Chloroplast Isolation. (n.d.). BioHack Academy. Retrieved January 19, 2026, from [Link]
-
Joly, D., & Carpentier, R. (2011). Rapid Isolation of Intact Chloroplasts from Spinach Leaves. In D. J. Chapman (Ed.), Photosynthesis Research Protocols (pp. 331-338). Humana Press. [Link]
-
Ibrahim, I. M., et al. (2025). Structure of a mutated photosystem II complex reveals changes to the hydrogen-bonding network that affect proton egress during O–O bond formation. Journal of Biological Chemistry. Retrieved January 19, 2026, from [Link]
-
Kumar, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56124. [Link]
-
Kos, J., et al. (2021). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Molecules, 26(14), 4336. [Link]
-
van Mieghem, F. J., et al. (1995). Heterogeneity and Photoinhibition of Photosystem II Studied with Thermoluminescence. Plant Physiology, 107(4), 1135–1142. [Link]
-
Photosynthesis inhibiting activity (IC 50 ), lipophilicity (logP), and Hammett constants (σ) of R substituent of compounds I-XX. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Shevela, D., et al. (2024). Measurements of Oxygen Evolution in Photosynthesis. In J. J. Eaton-Rye, B. J. Baars, & C. N. Hunter (Eds.), Photosynthesis: Methods and Protocols (pp. 133-148). Springer US. [Link]
-
Thermoluminescence. (n.d.). Photon Systems Instruments. Retrieved January 19, 2026, from [Link]
-
Kos, J., et al. (2021). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Sane, P. V. (2004). Thermoluminescence: a technique for probing photosystem II. Photosynthesis research, 80(1-3), 297–310. [Link]
-
Dependence of PET-inhibiting activity log(1/IC50 [M]) of all discussed... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Lee, S., et al. (2025). Liquid-phase determination of Arabidopsis respiration and photosynthesis using Clark-type O 2 electrodes. bioRxiv. Retrieved January 19, 2026, from [Link]
-
Light saturation curves of oxygen evolution, PSII and the effect of... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Probe of PSII Photochemistry - Thermoluminescence. (n.d.). Photon Systems Instruments. Retrieved January 19, 2026, from [Link]
-
Lee, S., et al. (2025). Liquid-phase determination of Arabidopsis respiration and photosynthesis using Clark-type O 2 electrodes. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Sousa, C. P., et al. (2018). Chlorophyll fluorescence in the evaluation of photosynthetic electron transport chain inhibitors in the pea. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Li, Y., et al. (2021). Preparation of naringenin solution for in vivo application. Journal of Visualized Experiments, (174), e62736. [Link]
-
Thermoluminescence of treated PSII‐enriched membrane fragments. Control... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Kalaji, H. M., et al. (2014). Chlorophyll Fluorescence Analysis: A Guide to Good Practice and Understanding some new Applications. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Kalaji, H. M., et al. (2014). Frequently asked questions about in vivo chlorophyll fluorescence: practical issues. Photosynthesis research, 122(2), 121–158. [Link]
-
Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? (2014, April 7). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Lembrechts, J. J., et al. (2019). 5.1 Chlorophyll fluorescence. In ClimEx Handbook. Retrieved January 19, 2026, from [Link]
-
Misra, A. N., et al. (2012). Chlorophyll Fluorescence in Plant Biology. In A. N. Misra (Ed.), Biophysics. InTech. Retrieved January 19, 2026, from [Link]
Sources
- 1. Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 8. Chloroplast Isolation [biohackacademy.github.io]
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- 14. scispace.com [scispace.com]
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- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving solubility of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide for in vitro assays
Technical Support Center: Solubility Enhancement for In Vitro Assays
Guide for: N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Document ID: TSC-SOL-482-01 Prepared by: Senior Application Scientist
Introduction: Navigating the Challenge of "Brick Dust" Compounds
Researchers often encounter promising compounds like this compound, which possess significant therapeutic potential but exhibit extremely low aqueous solubility. Such compounds, colloquially termed "brick dust," present a major hurdle for generating reliable in vitro data. The large, rigid naphthalene core combined with the hydrophobic dimethylphenyl group makes this molecule inherently difficult to dissolve in the aqueous buffers and media required for biological assays.
This guide provides a systematic, tiered approach to solubilizing this compound. It is designed to help you achieve a consistent, soluble preparation for your experiments while maintaining the integrity of your assay system. We will move from the most common and straightforward methods to more advanced strategies, explaining the scientific rationale behind each step.
Frequently Asked Questions & Troubleshooting Guide
Q1: My compound is insoluble in my aqueous assay buffer. What is the first and most critical step?
Answer: The universally accepted first step is to prepare a concentrated stock solution in a strong, water-miscible organic solvent. For highly hydrophobic compounds like this one, Dimethyl Sulfoxide (DMSO) is the industry-standard starting point.[1][2]
Why DMSO? DMSO is a powerful aprotic solvent capable of disrupting the strong crystal lattice energy of poorly soluble solids.[1] It is miscible with water and generally well-tolerated by many cell lines at low final concentrations.
Core Directive: Always prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% DMSO. This minimizes the volume of organic solvent you will add to your final assay, reducing the risk of solvent-induced artifacts.
Protocol 1: Preparation of a 20 mM Primary Stock in DMSO
-
Weigh Compound: Accurately weigh 1-5 mg of this compound (M.W. = 304.37 g/mol ) into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add Solvent: Using a calibrated pipette, add the calculated volume of 100% cell culture-grade DMSO to achieve a 20 mM concentration.
-
Calculation Example: For 1 mg of compound: (0.001 g / 304.37 g/mol ) / 0.020 mol/L = 0.000164 L = 164 µL of DMSO.
-
-
Promote Dissolution: Vortex the vial vigorously for 1-2 minutes.[3] If particulates remain, brief sonication (5-10 minutes in a bath sonicator) can be effective.[4] Gentle warming (up to 37-40°C) may also be used cautiously.[3]
-
Inspect for Clarity: The final stock solution must be a completely clear, single-phase liquid with no visible precipitate.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[5]
Q2: I've made a DMSO stock, but the compound precipitates when I dilute it into my cell culture medium. What is happening and how do I fix it?
Answer: This phenomenon, known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The DMSO concentration is no longer high enough to keep the hydrophobic molecule in solution.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting precipitation upon dilution.
Solution 1: Optimize the Dilution Method
-
Vigorous Mixing: Add the DMSO stock drop-wise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent localized high concentrations that initiate precipitation.[6]
-
Serial Dilution: Instead of a single large dilution (e.g., 1:1000), perform a multi-step serial dilution. First, dilute the DMSO stock into a small volume of buffer (e.g., 1:10), then dilute this intermediate solution further. This gradual reduction in solvent strength can keep the compound soluble.[6]
Solution 2: Control the Final DMSO Concentration The final concentration of DMSO is critical for cell health.
-
General Rule: Aim for a final DMSO concentration of ≤ 0.5% .[4][7] Many robust cell lines tolerate up to 1%, but sensitive or primary cells may show stress at concentrations as low as 0.1%.[4][8][9]
-
Self-Validation: Always run a "vehicle control" group in your experiment. This control should contain the highest concentration of DMSO used for your compound dilutions but no compound. This step is essential to ensure that any observed effects are due to your compound and not the solvent.[8][9]
Q3: My compound's solubility is still too low, even with optimized DMSO dilution. What are the next-level strategies I can employ?
Answer: When DMSO alone is insufficient, you must modify the properties of the final aqueous solution. The primary methods are using co-solvents, adjusting pH, or employing solubilizing excipients.
Strategy 1: Co-Solvent Systems A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[][11]
Table 1: Comparison of Common Co-Solvents for In Vitro Assays
| Co-Solvent | Polarity Index | Typical Final Conc. Limit | Advantages | Disadvantages |
| DMSO | 7.2 | < 0.5% | Strong solvent, well-characterized | Can be toxic, may affect cell differentiation[7] |
| Ethanol | 4.3 | < 1% | Less toxic than DMSO, volatile | Weaker solvent, can affect enzyme kinetics |
| PEG 400 | - | < 2% | Low toxicity, good for in vivo prep | Viscous, may interfere with some assays |
| Glycerol | - | < 5% | Very low toxicity, protein stabilizer | High viscosity, weaker solvent power[1] |
Data compiled from multiple sources.[12][13][14][15]
Protocol 2: Systematic Co-Solvent Screening
-
Prepare a 20 mM stock of your compound in 100% DMSO as described in Protocol 1.
-
Prepare several versions of your final assay buffer, each containing a different co-solvent (e.g., 1% Ethanol, 2% PEG 400).
-
Add the DMSO stock to each co-solvent buffer using the vigorous, drop-wise dilution method.
-
Visually inspect for precipitation immediately and after a 1-hour incubation at the assay temperature.
-
Crucially, run parallel vehicle controls for each co-solvent system to test for assay interference and cytotoxicity.
Strategy 2: pH Modification The this compound molecule has a hydroxyl (-OH) group on the naphthalene ring. This phenolic hydroxyl is weakly acidic. By raising the pH of the buffer, you can deprotonate this group, creating a negatively charged phenolate ion. This charged species will be significantly more soluble in aqueous media.[16][17][18]
Protocol 3: pH-Dependent Solubility Assessment
-
Prepare a set of buffers with increasing pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).
-
Attempt to dissolve the compound (from a DMSO stock) in each buffer to your target final concentration.
-
Observe the pH at which the compound remains soluble.
-
Critical Consideration: You must confirm that your biological system (e.g., cells, enzyme) is stable and functional at the higher pH required for solubilization. Many cellular assays are not viable above pH 8.0.
Strategy 3: Use of Solubilizing Excipients (Cyclodextrins) Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is water-soluble.[19][21]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
-
How to Use: Add a chemically modified cyclodextrin, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), to your assay buffer before adding the compound. The cyclodextrin will be in solution, ready to capture the compound as it is diluted from the DMSO stock.
-
Benefit: This method can significantly increase solubility without using harsh organic co-solvents or extreme pH.[22] It is particularly useful for sensitive cell-based assays.
-
Validation: As with other methods, you must run a control with just the cyclodextrin to ensure it does not interfere with your assay.
Summary & Final Recommendation
For this compound, a systematic approach is key.
-
Start with a 10-50 mM stock in 100% DMSO.
-
Optimize dilution into your aqueous buffer, keeping the final DMSO concentration below 0.5%.
-
If precipitation occurs, explore co-solvents (PEG 400 is a good second choice) or cyclodextrins (HP-β-CD).
-
Use pH modification only as a last resort and if your assay can tolerate alkaline conditions.
-
Crucially, for every strategy, validate your assay with a corresponding vehicle control.
By following this tiered and self-validating troubleshooting guide, you can overcome the solubility challenges of this compound and generate accurate, reproducible in vitro data.
References
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]
-
Tsume, Y., et al. (2019). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers. Molecular Pharmaceutics, ACS Publications. Retrieved from [Link]
-
JoVE. (2025, September 17). Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from [Link]
-
Quora. (2025, March 16). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. Retrieved from [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]
-
Protocols.io. (2021, October 21). DMSO stock preparation. Retrieved from [Link]
-
Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]
-
de Castro, M. V. R., et al. (2022). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, MDPI. Retrieved from [Link]
-
Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
Al-kassas, R., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions. Pharmaceutics, PMC - NIH. Retrieved from [Link]
-
Soares, D. G., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Dental Traumatology, NIH. Retrieved from [Link]
-
Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. ACS Medicinal Chemistry Letters, PMC - NIH. Retrieved from [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
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Washington State University IACUC. (2022, November 16). Standard Operating Procedure #1 Title: Preparation of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]
-
Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, PMC - PubMed Central. Retrieved from [Link]
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Saokham, P., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, MDPI. Retrieved from [Link]
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N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide stability issues in solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 92886-99-2). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What is this compound and what are its potential applications?
This compound is a complex organic molecule belonging to the naphthalenecarboxamide class.[1] Structurally, it features a naphthalene core, a hydroxyl group, and an amide linkage to a dimethylphenyl ring. While specific applications for this exact molecule are not extensively documented in public literature, its structural motifs are common in compounds investigated for various biological activities. For instance, other N-aryl-3-hydroxynaphthalene-2-carboxamides have been synthesized and evaluated for their antibacterial and antimycobacterial properties.[2][3] The core structure is also related to that of various pigments and dyes, which are designed for high stability.[4][5][6] Therefore, it is likely used in research settings for screening campaigns or as a chemical intermediate.
Q2: How should I prepare and store stock solutions of this compound?
Proper preparation and storage are critical to prevent degradation. Due to the limited public data on this specific compound, we recommend a conservative approach based on the chemical properties of its functional groups (amide, phenol, naphthalene).
-
Solvent Selection: Start by dissolving the compound in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a concentrated stock (e.g., 10-50 mM). The large, aromatic structure suggests poor aqueous solubility.
-
Storage Conditions: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or, for long-term storage (>6 months), at -80°C.
-
Protection from Environmental Factors: The 3-hydroxy-naphthalene moiety is a potential chromophore and, like many phenolic compounds, can be susceptible to oxidation and photodegradation. Always store solutions in amber vials or tubes wrapped in aluminum foil to protect them from light. Purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can further minimize oxidation.
Q3: What are the common visual signs of degradation in my solution?
Be vigilant for the following indicators of instability:
-
Color Change: The appearance of or change in color, often a shift towards yellow or brown, can indicate the formation of oxidized species or other chromophoric degradation products.
-
Precipitation: The formation of a solid precipitate upon storage or after dilution into an aqueous buffer suggests either that the compound's solubility limit has been exceeded or that a degradant is insoluble.
-
Cloudiness/Haze: A hazy or cloudy appearance can indicate the formation of insoluble aggregates or early-stage precipitation.
Q4: Can I expect my working solutions in aqueous buffers to be stable?
Stability in aqueous media is a significant concern. The amide bond in the molecule is susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions.[7] The rate of hydrolysis is pH-dependent. Therefore, we advise the following:
-
Prepare fresh working dilutions from your frozen organic stock solution immediately before each experiment.
-
If a buffered solution must be stored for a short period, conduct a preliminary stability test (see Troubleshooting Guide 3) to determine its viability over your experimental timeframe.
-
Avoid pH extremes. Buffers in the neutral range (pH 6.5-7.5) are generally preferred to minimize the risk of acid- or base-catalyzed hydrolysis.
Troubleshooting Guides
This section provides structured guidance for specific experimental issues you may encounter.
Guide 1: Issue - My stock solution in DMSO has changed color.
A color change is a primary indicator of chemical degradation. This workflow will help you diagnose the potential cause.
Troubleshooting Workflow: Color Change
Caption: Troubleshooting workflow for color change in stock solutions.
Causality Explained:
-
Oxidation: The 3-hydroxy group on the naphthalene ring makes the molecule susceptible to oxidation, particularly in the presence of oxygen and trace metal impurities. This process can form highly colored quinone-type structures.
-
Photodegradation: Aromatic systems like naphthalene can absorb UV light, leading to bond cleavage or rearrangement, creating new chromophoric species.
-
Solvent Impurities: Older bottles of DMSO can accumulate water and oxidizing impurities, which can directly react with the compound.
Guide 2: Issue - A precipitate has formed in my working solution.
Precipitation indicates that the compound's concentration exceeds its solubility limit in the current solvent system.
Solubility & Solvent Parameters
While specific solubility data for this compound is unavailable, the table below provides general guidance for solvent selection when diluting from an organic stock.
| Solvent/Buffer System | Polarity | Hydrogen Bonding | Common Issues & Recommendations |
| DMSO / DMF | High (Aprotic) | Acceptor | Primary Stock Solvent. High solubilizing power. |
| Ethanol / Methanol | High (Protic) | Donor & Acceptor | Good intermediate solvent, but lower capacity than DMSO. |
| Acetonitrile (ACN) | Medium | Acceptor | Use with caution; may have lower solubility limits. |
| PBS / Tris / HEPES | High (Aqueous) | Donor & Acceptor | High risk of precipitation. Final DMSO concentration should typically be <1%, often <0.1%. |
Troubleshooting Steps:
-
Assess Final Solvent Composition: Calculate the final percentage of your organic stock solvent (e.g., DMSO) in your aqueous buffer. If it is too low, the compound will precipitate.
-
Lower the Working Concentration: The most straightforward solution is often to reduce the final concentration of the compound in your assay.
-
Incorporate a Co-solvent: If the concentration cannot be lowered, consider adding a more compatible co-solvent. For cell-based assays, excipients like PEG-400 or Solutol® HS 15 are sometimes used, but their compatibility with your specific system must be validated.[8]
-
Check for pH-Dependent Solubility: The phenolic hydroxyl group has a pKa. At pH values significantly above its pKa, it will deprotonate to a phenoxide, which may alter its solubility. Ensure the pH of your buffer is consistent.
-
Consider Degradation: An insoluble degradant could also be the cause. If the precipitate appears over time in a solution that was initially clear, degradation is a likely culprit. Analyze the precipitate and supernatant separately via HPLC if possible.
Guide 3: Issue - I'm seeing inconsistent results in my biological assays.
Inconsistent activity (e.g., loss of potency over time) is a classic sign of compound instability. The active parent compound is degrading into less active or inactive byproducts.
Potential Degradation Pathways
The primary points of instability in the molecule are the amide bond and the hydroxylated naphthalene ring.
Caption: Potential degradation pathways for the target compound.
Protocol: Verifying Compound Integrity with HPLC
This protocol provides a framework for assessing the stability of your compound in a specific buffer over time. High-Performance Liquid Chromatography (HPLC) is a standard method for this analysis.[9][10]
Objective: To quantify the percentage of the parent compound remaining after incubation in an aqueous buffer.
Materials:
-
This compound stock solution in DMSO.
-
Experimental aqueous buffer (e.g., PBS, pH 7.4).
-
HPLC system with a UV detector or Mass Spectrometer (MS).
-
C18 reverse-phase HPLC column.
-
HPLC-grade acetonitrile (ACN) and water.
-
Trifluoroacetic acid (TFA) or formic acid (FA).
Methodology:
-
Prepare Mobile Phases:
-
Mobile Phase A: 95:5 Water:ACN with 0.1% FA.
-
Mobile Phase B: 95:5 ACN:Water with 0.1% FA.
-
-
Prepare T=0 Sample (Control):
-
Dilute your DMSO stock into your aqueous buffer to the final experimental concentration.
-
Immediately quench the reaction by diluting the sample 1:1 (or greater) with ACN. This precipitates buffer salts and halts further degradation.
-
Filter or centrifuge the sample to clarify.
-
Inject onto the HPLC system.
-
-
Prepare Incubated Sample (T=X):
-
Dilute your DMSO stock into your aqueous buffer to the final concentration.
-
Incubate this solution under your exact experimental conditions (e.g., 2 hours at 37°C).
-
After the incubation period, quench the sample with ACN as described in step 2.
-
Clarify the sample and inject it onto the HPLC system.
-
-
HPLC Analysis:
-
Develop a gradient method that effectively separates the parent compound from any potential degradants (e.g., start at 10% B, ramp to 95% B over 15 minutes).
-
Monitor at a relevant UV wavelength (a full UV-Vis scan of the pure compound will help determine the optimal wavelength, likely in the 254-350 nm range) or by MS.
-
-
Data Analysis:
-
Identify the peak corresponding to the parent compound in the T=0 sample. Note its retention time and peak area.
-
In the T=X sample chromatogram, integrate the peak area for the parent compound and any new peaks that have appeared.
-
Calculate the percent remaining: (Parent Peak Area at T=X / Parent Peak Area at T=0) * 100.
-
Interpretation: A significant decrease (>5-10%) in the parent peak area, accompanied by the appearance of new peaks, confirms that your compound is degrading under your experimental conditions. This data is crucial for interpreting your results and may require you to modify your experimental design (e.g., reduce incubation time, prepare compound dilutions immediately before use).
References
-
PubChem. (n.d.). Pigment Red 170. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Pigment Red 176. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Naphthalenecarboxamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(4-(2-(2-chloro-5-(trifluoromethyl)phenyl)diazenyl)-3-hydroxy-. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024). 3-hydroxynaphthalene-2-carboxamide. Retrieved from [Link]
-
DrugMAP. (n.d.). Details of the Drug Excipient. Retrieved from [Link]
-
Mori, T., et al. (2011). Degradation of the synthetic dye amaranth by the fungus Bjerkandera adusta Dec 1: inference of the degradation pathway from an analysis of decolorized products. PubMed. Retrieved from [Link]
- Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
-
Al-Rimawi, F., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIGMENT RED 170. Retrieved from [Link]
-
ResearchGate. (2022). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767-9787. Retrieved from [Link]
-
Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 6-Hydroxy-N-phenylnaphthalene-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
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- 2. mdpi.com [mdpi.com]
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- 4. Pigment Red 170 | C26H22N4O4 | CID 17740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenyl- | C24H18N4O4 | CID 80925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Details of the Drug Excipient | DrugMAP [drugmap.idrblab.net]
- 9. Degradation of the synthetic dye amaranth by the fungus Bjerkandera adusta Dec 1: inference of the degradation pathway from an analysis of decolorized products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing concentration of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide for antimicrobial testing
Introduction
This guide provides comprehensive technical support for researchers utilizing N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide in antimicrobial susceptibility testing (AST). As a novel investigational compound, its physicochemical properties—particularly its predicted low aqueous solubility—present unique challenges.[1] This document is structured to anticipate and resolve common experimental hurdles, ensuring data integrity and reproducibility. Our approach is grounded in the foundational principles of antimicrobial testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4]
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Due to its chemical structure (a hydroxynaphthalene carboxanilide), the compound is expected to be poorly soluble in water.[1][5] Therefore, an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for preparing high-concentration stock solutions of poorly soluble compounds for AST.[6] It is crucial to limit the final concentration of DMSO in the assay to ≤1% (v/v) to avoid solvent-induced antimicrobial effects or inhibition of microbial growth.[6] If DMSO is not suitable, other potential solvents include ethanol or methanol, but their final concentrations must also be rigorously controlled and tested for effects on the target microorganisms.[7][8][9]
Q2: How do I determine the appropriate concentration range for my initial Minimum Inhibitory Concentration (MIC) experiments?
A2: For a novel compound, a broad concentration range is recommended for initial screening. A common starting range is from 256 µg/mL down to 0.25 µg/mL, prepared by serial two-fold dilutions.[10] The chemical structure is similar to other 2-hydroxynaphthalene-1-carboxanilides which have shown activity in the low micromolar range (e.g., 0.3 to 92.6 µM), providing a rationale for this starting range.[11] Subsequent experiments can narrow this range based on the initial MIC results to improve resolution.
Q3: Can I use the agar disk diffusion method for this compound?
A3: The agar disk diffusion method is generally not recommended for poorly soluble, hydrophobic compounds.[12] These compounds diffuse poorly through the aqueous agar matrix, which can lead to erroneously small or non-existent zones of inhibition, masking true antimicrobial activity. Broth microdilution is the preferred and standardized method for determining the MIC of such compounds.[2][10]
Q4: My compound is colored. How will this affect my MIC readout?
A4: If the compound imparts a color to the media, it can interfere with MIC determination by visual inspection or by measuring optical density (OD600). In such cases, using a metabolic indicator dye like resazurin is highly recommended.[13][14][15] Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.[13][15] The MIC is then determined as the lowest concentration of the compound that prevents this color change.
Part 2: Troubleshooting Guides
Issue 1: Compound Precipitation in Assay Wells
Symptom: A visible precipitate or cloudiness appears in the wells of the microtiter plate, especially at higher concentrations, either immediately after preparation or during incubation.
Cause & Logic: This occurs when the compound's concentration exceeds its solubility limit in the aqueous broth medium. When the DMSO stock solution is diluted into the broth, the dramatic decrease in organic solvent percentage causes the hydrophobic compound to crash out of solution.[12] This is a critical issue, as the precipitated compound is not bioavailable, leading to a significant underestimation of its true potency.
Solutions:
-
Lower the Stock Concentration: Prepare a lower concentration stock solution in DMSO (e.g., 1 mg/mL instead of 10 mg/mL). This requires adding a larger volume to the first well, but the final DMSO concentration must remain ≤1%.
-
Use a Co-solvent or Surfactant: In drug development, excipients are used to improve solubility.[1] For in-vitro assays, a low concentration (e.g., 0.002%) of a non-ionic surfactant like Tween® 80 can be added to the broth to help maintain compound solubility. However, you MUST run a control with the surfactant alone to ensure it has no intrinsic antimicrobial activity against your test organisms.[6]
-
Confirm Maximum Soluble Concentration: Before running a full MIC plate, perform a simple solubility test. Prepare the highest planned assay concentration in broth and visually inspect for precipitation over several hours at the incubation temperature. If it precipitates, that concentration is too high to test accurately.
Issue 2: Inconsistent or Non-Reproducible MIC Values
Symptom: MIC values for the same organism vary by more than one two-fold dilution step between experiments.
Cause & Logic: Inconsistent MICs are a common problem stemming from variability in one or more critical experimental parameters. The goal of standardized methods like those from CLSI and EUCAST is to control these variables to ensure reproducibility.[16][17][18]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting inconsistent MIC results.
Issue 3: Resazurin Assay Failure or High Background
Symptom: The positive control (no compound) does not turn fully pink, or the negative control (no bacteria) shows a color change.
Cause & Logic:
-
No Color Change in Positive Control: This indicates a problem with bacterial viability or metabolism. The inoculum may have been too low, the media may not support growth, or the incubation conditions were incorrect.
-
Color Change in Negative Control: This suggests either the compound itself is reducing resazurin (a direct chemical interaction) or the media components are. This is a critical assay interference that must be ruled out.
Solutions:
-
Optimize Resazurin Incubation Time: The time required for color development can vary between bacterial species and inoculum densities.[14][19] Test incubation times from 1 to 6 hours to find the optimal window where the positive control is fully pink and the negative control remains blue.
-
Run an Interference Control: Prepare a plate with media and serial dilutions of your compound, but do not add bacteria . Add resazurin and incubate. If a color change occurs, the compound is directly reducing the dye. This means resazurin cannot be used as an endpoint for this specific compound, and an alternative method (like measuring OD600, if possible) must be found.
-
Confirm Inoculum Viability: Ensure your bacterial culture is in the logarithmic growth phase when preparing the inoculum to ensure robust metabolic activity.
Part 3: Key Experimental Protocols
Protocol 1: Preparation of Compound Stock and Serial Dilutions
This protocol follows the principles of the CLSI M07 guidelines for broth microdilution.[2]
-
Stock Solution Preparation:
-
Accurately weigh 2.56 mg of this compound.
-
Dissolve in 1.0 mL of 100% DMSO to create a 2.56 mg/mL (or 2560 µg/mL) stock solution. This will be your Stock A .
-
Vortex thoroughly until the compound is fully dissolved.
-
-
Intermediate Dilution:
-
Label a sterile microfuge tube "Intermediate Stock" .
-
Add 900 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Add 100 µL of Stock A . This creates a 256 µg/mL solution in 10% DMSO.
-
-
Serial Dilution in 96-Well Plate:
-
Use a sterile, U-bottom 96-well microtiter plate.
-
Add 100 µL of CAMHB to wells 2 through 11 in a given row.
-
Add 200 µL of the Intermediate Stock (256 µg/mL) to well 1.
-
Perform a 1:1 serial dilution: Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Transfer 100 µL from well 2 to well 3. Mix well.
-
Continue this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 should contain 100 µL of uninoculated CAMHB as a sterility control.
-
Final Result: A plate with compound concentrations ranging from 128 µg/mL to 0.25 µg/mL before the addition of bacteria.
Protocol 2: Broth Microdilution MIC Assay
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10]
-
Dilute this suspension 1:100 in CAMHB (e.g., 100 µL into 9.9 mL of broth) to achieve a working inoculum of ~1.5 x 10⁶ CFU/mL.
-
-
Plate Inoculation:
-
Add 100 µL of the working inoculum to wells 1 through 11 of the prepared dilution plate. Do not add bacteria to the sterility control (well 12).
-
The final volume in each well is now 200 µL. The compound concentrations are now halved (ranging from 128 µg/mL to 0.125 µg/mL), and the final bacterial concentration is ~7.5 x 10⁵ CFU/mL. The final DMSO concentration in the highest concentration well is now at an acceptable level of 0.5%.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation, especially for incubations longer than 18 hours.[20]
-
Incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Determining the MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[10]
-
Observe the growth control (well 11), which should be turbid. The sterility control (well 12) should be clear.
-
Find the well with the lowest compound concentration that remains clear. This is the MIC value.
-
Data Summary Table Example:
| Compound Concentration (µg/mL) | S. aureus ATCC 29213 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 |
| 128 | - | - | - |
| 64 | - | - | - |
| 32 | - | + | - |
| 16 | - | + | - |
| 8 | + | + | + |
| 4 | + | + | + |
| 2 | + | + | + |
| 1 | + | + | + |
| 0.5 | + | + | + |
| 0.25 | + | + | + |
| 0 (Growth Control) | + | + | + |
| Determined MIC | 16 µg/mL | 32 µg/mL | 16 µg/mL |
| (-) = No visible growth; (+) = Visible growth |
References
-
Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]
-
CLSI. (n.d.). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
ESCMID. (n.d.). EUCAST. Retrieved from [Link]
-
PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]
-
EUCAST. (n.d.). EUCAST Home. Retrieved from [Link]
-
Wiley Online Library. (2016). Evaluation of different solvents to extract antibacterial compounds from jalapeño peppers. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
MDPI. (n.d.). Comparison of Techniques and Solvents on the Antimicrobial and Antioxidant Potential of Extracts from Acacia dealbata and Olea europaea. Retrieved from [Link]
-
NIH. (n.d.). In Vitro Antimicrobial Activity of Different Solvent Extracts from Moringa stenopetala Leaves. Retrieved from [Link]
-
CLSI. (n.d.). ISO16256 Clinical laboratory testing and in vitro diagnostic test systems. Retrieved from [Link]
-
EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]
-
EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
-
NICD. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2025). Solvent in MIC and for antimicrobial activity?. Retrieved from [Link]
-
MDPI. (n.d.). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Retrieved from [Link]
-
ResearchGate. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Retrieved from [Link]
-
ResearchGate. (2025). Effect of solvent variation on results of antibiotic susceptibility test. Retrieved from [Link]
-
Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
-
UC San Diego Extended Studies. (2021). Troubleshooting Mic settings to Improve Audio Quality. Retrieved from [Link]
-
NIH. (n.d.). Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages. Retrieved from [Link]
-
NIH. (n.d.). Optimizing antimicrobial susceptibility testing: cost and environmental benefits of MIC volume reduction. Retrieved from [Link]
-
Reddit. (2022). Struggling with inconsistent mic volume levels?. Retrieved from [Link]
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NIH. (n.d.). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. Retrieved from [Link]
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Reddit. (2013). Uneven mic levels same mic. Retrieved from [Link]
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ResearchGate. (2015). Is there standard protocol for screening of antimicrobial activity of water insoluble synthetic compounds?. Retrieved from [Link]
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NIH. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]
-
Contract Pharma. (2017). Optimizing Drug Solubility. Retrieved from [Link]
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PubMed. (2015). Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides. Retrieved from [Link]
-
ACS Publications. (2013). Optimizing Solubility and Permeability of a Biopharmaceutics Classification System (BCS) Class 4 Antibiotic Drug. Retrieved from [Link]
-
NIH. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Assessment of Substituent Effects and Antimicrobial Activities of some 2ʹ,5ʹ-Dimethyl Phenyl Chalcones. Retrieved from [Link]
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Technical Support Center: Synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides
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Welcome to the technical support center for the synthesis of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important amide coupling reaction. This class of compounds has garnered significant interest for its potential antibacterial and antimycobacterial activities.[1][2] However, the synthesis can present several challenges that impact yield, purity, and scalability.
This document provides a structured approach to identifying and resolving common experimental pitfalls. It is organized into a detailed troubleshooting guide and a frequently asked questions (FAQs) section, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Synthesis Pitfalls
This section directly addresses specific issues you may encounter during the synthesis. The core reaction involves the condensation of 3-hydroxynaphthalene-2-carboxylic acid with an appropriate N-alkoxyaniline.[3]
Problem 1: Low or No Product Yield
You've completed the reaction, but TLC/LC-MS analysis shows little to no formation of the desired carboxanilide product.
Possible Causes & Solutions
-
Cause A: Incomplete Carboxylic Acid Activation. The formation of an amide bond requires the carboxylic acid to be "activated" into a more reactive intermediate before it can be attacked by the amine.[4][5][6] If the coupling reagent is inefficient or used in insufficient amounts, this crucial first step will fail.
-
Solution:
-
Verify Reagent Quality: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. Many common reagents (e.g., carbodiimides, phosphonium salts) are moisture-sensitive.
-
Increase Stoichiometry: Increase the equivalents of the coupling reagent (e.g., from 1.1 eq. to 1.3 eq.).
-
Change Coupling Reagent: If a simple carbodiimide like DCC or EDC is failing, switch to a more potent phosphonium salt (e.g., PyBOP) or a uronium/aminium salt (e.g., HATU, HBTU).[7] These reagents are often more effective, especially for less reactive anilines.
-
-
-
Cause B: Deactivation of the Amine. The N-alkoxyaniline is your nucleophile. If it becomes protonated by an acidic species in the reaction, it is rendered non-nucleophilic and cannot participate in the coupling.[4]
-
Solution:
-
Add a Non-Nucleophilic Base: Incorporate a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) into the reaction (typically 2-3 equivalents). This base will scavenge any protons, ensuring the aniline remains in its free, nucleophilic state.
-
Order of Addition: Add the coupling reagent and 3-hydroxynaphthalene-2-carboxylic acid to the solvent first and allow them to stir for a few minutes (pre-activation). Then, add the aniline and the base. This prevents an acid-base reaction between your starting materials.
-
-
-
Cause C: Hydrolysis of Activated Intermediate. Trace amounts of water in your reaction can hydrolyze the activated carboxylic acid intermediate back to the starting material, effectively killing the reaction.[4]
-
Solution:
-
Use Anhydrous Solvents: Use freshly dried, anhydrous solvents (e.g., DCM, DMF, THF). Ensure they are stored over molecular sieves.
-
Dry Glassware: Thoroughly dry all glassware in an oven before use and allow it to cool under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Problem 2: Significant Formation of an N-acylurea Byproduct
When using a carbodiimide coupling reagent (e.g., DCC, EDC), you observe a significant amount of a byproduct, identified as an N-acylurea.
Possible Causes & Solutions
-
Cause: This is a classic side reaction of carbodiimide-mediated couplings.[8] The O-acylisourea intermediate, which is the desired activated species, can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the amine.
-
Solution:
-
Add an Additive: The most effective way to suppress this side reaction is to add a nucleophilic additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.[4] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.
-
Protocol: Use a combination of EDC (1.2 eq.) and HOBt (1.2 eq.) or OxymaPure®.
-
-
Problem 3: Difficulty in Product Purification
The crude product is a complex mixture, and isolating the pure N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilide via column chromatography or recrystallization is challenging.
Possible Causes & Solutions
-
Cause A: Byproduct from DCC. If you used Dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is notoriously difficult to remove as it has low solubility in most organic solvents.[7]
-
Solution:
-
Switch to EDC or DIC: Use a soluble carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or N,N'-Diisopropylcarbodiimide (DIC).[9] The resulting ureas are soluble in acidic water and can be easily removed during an aqueous workup.
-
Filtration for DCU: If you must use DCC, after the reaction is complete, cool the reaction mixture (e.g., in an ice bath) and filter off the precipitated DCU before proceeding with the workup.
-
-
-
Cause B: Unreacted Starting Materials. The polarity of the starting 3-hydroxynaphthalene-2-carboxylic acid and the final product may be similar, making chromatographic separation difficult.
-
Solution:
-
Aqueous Base Wash: During the workup, wash the organic layer with a mild aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃ solution). This will deprotonate the unreacted carboxylic acid, pulling it into the aqueous layer and separating it from your desired neutral amide product.
-
Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve the resolution between your product and any remaining starting materials.
-
-
Experimental Workflows & Protocols
General Workflow Diagram
The following diagram illustrates a robust workflow for the synthesis, incorporating troubleshooting solutions.
Caption: General workflow for synthesizing N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides.
Protocol: Optimized EDC/HOBt Coupling
This protocol is designed to maximize yield and minimize side reactions.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add 3-hydroxynaphthalene-2-carboxylic acid (1.0 eq.).
-
Dissolution: Add anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration). Stir until dissolved.
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.2 eq.). Stir the mixture at room temperature for 15-20 minutes.
-
Coupling: In a separate flask, dissolve the N-alkoxyaniline (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) in a small amount of anhydrous DCM/DMF.
-
Reaction: Add the aniline/base solution dropwise to the activated acid solution at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl (to remove DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes).
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent for this synthesis?
There is no single "best" reagent, as the optimal choice depends on the specific N-alkoxyaniline substrate and cost considerations. A good starting point is the EDC/HOBt combination due to its efficiency, suppression of side reactions, and ease of purification.[4][10] For sterically hindered or electronically deactivated anilines, more powerful reagents like HATU or PyBOP may be necessary to achieve a reasonable reaction rate.[7][9]
Q2: Can I use a different method, like converting the carboxylic acid to an acyl chloride?
Yes, converting 3-hydroxynaphthalene-2-carboxylic acid to its acyl chloride (e.g., using thionyl chloride or oxalyl chloride) is a viable activation method. However, this approach can be harsh and may not be compatible with other sensitive functional groups.[5] Additionally, the phenolic hydroxyl group on the naphthalene ring might react with the acyl chloride, leading to potential side products or polymerization. Amide coupling reagents offer a milder and often more chemoselective alternative.
Q3: My reaction is very slow. How can I speed it up?
-
Temperature: Gently heating the reaction (e.g., to 40 °C) can increase the rate, but be cautious as this can also promote side reactions.
-
Solvent: Switching to a more polar aprotic solvent like DMF or NMP can sometimes accelerate the reaction compared to less polar solvents like DCM or THF.
-
Catalyst: In some cases, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can increase the reaction rate, but it can also increase the risk of racemization if you have chiral centers.
-
Microwave Synthesis: Microwave-assisted synthesis has been successfully used to prepare these compounds, significantly reducing reaction times.[1][3][11]
Q4: How do I confirm the identity and purity of my final product?
A combination of analytical techniques is essential:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
FT-IR Spectroscopy: Shows the characteristic amide C=O and N-H stretches.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
HPLC/LC-MS: Used to determine the purity of the final compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common synthesis problems.
Caption: A decision tree for troubleshooting common issues in the carboxanilide synthesis.
Data Summary
| Coupling Reagent System | Relative Reactivity | Common Byproducts | Purification Notes |
| DCC or DIC | Moderate | Dicyclohexylurea (DCU) or Diisopropylurea (DIU), N-acylurea | DCU is insoluble and must be filtered. DIU is more soluble. |
| EDC / HOBt | High | Water-soluble urea, minimal N-acylurea | Byproducts are removed with a simple aqueous wash.[9] |
| HATU / DIPEA | Very High | Tetramethylurea, HOAt | Byproducts are water-soluble and easily removed.[9] |
| PyBOP / DIPEA | Very High | HMPA (toxic), HOBt | Requires careful handling due to HMPA byproduct.[6] |
References
-
Opletalová, V., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(5), 9766-9785. Available from: [Link]
-
PubMed. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Available from: [Link]
-
ResearchGate. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Available from: [Link]
-
Gonec, T., et al. (2017). Synthesis of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides and N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides as potential antimycobacterial agents. Molecules, 22(1), 145. Available from: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
Amphoteros. (2014). Uphill battles in amide couplings. Available from: [Link]
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Aapptec. (n.d.). Coupling Reagents. Available from: [Link]
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El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Available from: [Link]
-
Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(2), 417-423. Available from: [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available from: [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. Available from: [Link]
- Google Patents. (1932). Process of purifying arylides of 2, 3-hydroxy-naphthoic acid. US1890202A.
- Google Patents. (1998). Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments. US5756757A.
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MDPI. (2023). Effects of N-(Alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides on Intestinal Microbial Communities. Available from: [Link]
-
Organic Syntheses. (n.d.). 3-amino-2-naphthoic acid. Available from: [Link]
-
PeptideScientific. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxy-2-naphthoic acid. PubChem Compound Database. Available from: [Link]
-
Wikipedia. (n.d.). 3-Hydroxy-2-naphthoic acid. Available from: [Link]
-
Loba Chemie. (2022). 3-HYDROXY-2-NAPHTHOIC ACID Safety Data Sheet. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hepatochem.com [hepatochem.com]
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- 7. peptide.com [peptide.com]
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- 11. researchgate.net [researchgate.net]
Troubleshooting low yield in N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide synthesis
Welcome to the technical support center for the synthesis of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific amide bond formation. Here, we address common challenges encountered during the synthesis, providing in-depth explanations and practical solutions to enhance your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is consistently low. What are the most common culprits?
Low yields in this synthesis can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. The most frequent issues include:
-
Inefficient Amide Bond Formation: The direct reaction between a carboxylic acid (3-hydroxy-2-naphthoic acid) and an amine (2,6-dimethylaniline) is often inefficient without a coupling agent due to the formation of a non-reactive ammonium carboxylate salt.[1][2]
-
Suboptimal Reaction Conditions: Factors such as reaction temperature, solvent, and pH can significantly impact the reaction rate and equilibrium.[][4]
-
Reagent Degradation: The quality and purity of starting materials and reagents, especially coupling agents and anhydrous solvents, are critical.[5][6]
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.
-
Product Loss During Work-up and Purification: Each step of extraction, washing, and chromatography can contribute to a decrease in the isolated yield.[6][7]
Q2: How do I choose the right method for coupling 3-hydroxy-2-naphthoic acid and 2,6-dimethylaniline?
Several methods can be employed for this amide synthesis, each with its own advantages and considerations.
-
Carbodiimide Coupling Agents (DCC, EDC): These are widely used for amide bond formation.[1] N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress side reactions and improve efficiency, these are often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[5][8]
-
Acid Halide Method: Converting 3-hydroxy-2-naphthoic acid to its corresponding acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with 2,6-dimethylaniline is a classic and often high-yielding method.[] However, this method can be harsh and may not be suitable for sensitive substrates.
-
Phosphorus-Based Reagents: A documented method for synthesizing similar N-aryl-3-hydroxynaphthalene-2-carboxamides involves the use of phosphorus trichloride in a suitable solvent like chlorobenzene, sometimes under microwave conditions.[9][10]
-
Boron-Based Reagents: Boronic acids and borate esters have emerged as effective catalysts for direct amidation under milder conditions.[11][12]
Troubleshooting Guide
Problem 1: The reaction is not proceeding to completion, or is very slow.
Possible Causes & Solutions:
-
Insufficient Activation of the Carboxylic Acid:
-
Explanation: The carboxylic acid must be activated to be susceptible to nucleophilic attack by the amine. If the coupling agent is not effective or used in insufficient amounts, the reaction will stall.
-
Solution:
-
Increase Coupling Reagent Stoichiometry: Try increasing the equivalents of the coupling agent (e.g., EDC, DCC) and any additives (NHS, HOBt) to 1.2-1.5 equivalents relative to the carboxylic acid.[8]
-
Pre-activation: Stir the carboxylic acid with the coupling agent and additive for 15-30 minutes before adding the amine.[8] This allows for the formation of the active ester intermediate.
-
Switch to a More Potent Coupling Agent: Consider using uronium-based coupling agents like HATU or HBTU, which are known for their high efficiency, especially with hindered amines.[][8]
-
-
-
Steric Hindrance:
-
Explanation: 2,6-Dimethylaniline is a sterically hindered amine due to the two methyl groups ortho to the amino group. This can significantly slow down the rate of nucleophilic attack.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier.[2] Monitor for potential side reactions at higher temperatures.
-
Prolong Reaction Time: Allow the reaction to stir for an extended period (e.g., 24-48 hours) and monitor its progress by TLC or LC-MS.[6]
-
-
-
Inappropriate Solvent:
-
Explanation: The choice of solvent can influence the solubility of reagents and the reaction rate.
-
Solution:
-
Use Anhydrous Aprotic Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or acetonitrile are commonly used for amide coupling reactions.[8][11] Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediates.[5]
-
Solvent Polarity: For slower reactions, switching to a more polar aprotic solvent like DMF might be beneficial.
-
-
Experimental Protocol: General Procedure for Amide Coupling using EDC/NHS
-
Dissolve 3-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add 2,6-dimethylaniline (1.1 eq) to the reaction mixture.
-
If the reaction is slow, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).[8]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Problem 2: Significant formation of a major byproduct is observed.
Possible Cause & Solution:
-
N-acylurea Formation (with Carbodiimides):
-
Explanation: The O-acylisourea intermediate formed from the carboxylic acid and a carbodiimide (like DCC or EDC) can rearrange to a stable and unreactive N-acylurea byproduct, which reduces the yield of the desired amide.[5]
-
Solution:
-
Use an Additive: The addition of NHS or HOBt is crucial. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and reacts readily with the amine.[5]
-
Control the Order of Addition: Pre-activating the carboxylic acid with the carbodiimide and NHS/HOBt before adding the amine can minimize the time the O-acylisourea intermediate exists, thus reducing the chance of rearrangement.
-
-
Data Presentation: Comparison of Common Coupling Agents
| Coupling Agent | Additive | Advantages | Disadvantages |
| DCC | HOBt, NHS | Inexpensive, effective. | Dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove. |
| EDC | HOBt, NHS | Water-soluble urea byproduct, easier work-up.[5] | More expensive than DCC. |
| HATU/HBTU | DIPEA (base) | High reactivity, fast reaction times, good for hindered substrates.[][8] | Expensive, byproducts can complicate purification. |
| PCl₃ | None | Potentially high yielding.[9] | Harsh conditions, may not be suitable for complex molecules. |
Problem 3: The product appears impure even after purification.
Possible Causes & Solutions:
-
Contaminated Starting Materials:
-
Explanation: Impurities in the 3-hydroxy-2-naphthoic acid or 2,6-dimethylaniline will be carried through the reaction and can be difficult to separate from the final product.
-
Solution:
-
Verify Purity: Check the purity of your starting materials by melting point, NMR, or LC-MS.
-
Purify Starting Materials: If necessary, recrystallize the 3-hydroxy-2-naphthoic acid and distill the 2,6-dimethylaniline before use.
-
-
-
Ineffective Purification Method:
-
Explanation: The chosen purification method may not be suitable for separating the product from closely related impurities.
-
Solution:
-
Optimize Column Chromatography: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation on a silica gel column.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
-
Visualizations
Diagram 1: Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical flow for troubleshooting low yield in the amide synthesis.
References
-
Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]
-
Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(8), 3593-3607. [Link]
-
ResearchGate. (n.d.). Optimization of the Condensation Reaction. Retrieved from [Link]
-
Gunanathan, C., & Milstein, D. (2011). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 2, 494. [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]
-
OECD Existing Chemicals Database. (2004, November 23). 3-Hydroxy-2-naphthoic acid CAS: 92-70-6. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the condensation reaction conditions (Scheme 1). Retrieved from [Link]
-
Kráľová, K., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767-9787. [Link]
-
PubMed. (2015, May 27). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 3-Hydroxy-2-naphthoic acid. Retrieved from [Link]
-
AKJournals. (2016, May 10). Confining a Biocatalyst for Highly Efficient and Selective Synthesis of Carboxamide Derivatives under Continuous-Flow. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Hydroxy-2-naphthoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides 1–22. Reagents and conditions. Retrieved from [Link]
-
ResearchGate. (2015, October 16). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Retrieved from [Link]
-
Loba Chemie. (n.d.). 3-HYDROXY-2-NAPHTHOIC ACID. Retrieved from [Link]
-
PubMed. (2015, May 1). Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from [Link]
-
ResearchGate. (2021, July). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
PMC - NIH. (n.d.). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Retrieved from [Link]
-
ResearchGate. (2005, January). THE ROLE OF COUPLING AGENTS IN THE FORMATION OF POLYPROPYLENE NANOCOMPOSITES. Retrieved from [Link]
-
PMC - NIH. (n.d.). Chemical synthesis and application of aryldihydronaphthalene derivatives. Retrieved from [Link]
-
ResearchGate. (2005, January). The Role of Coupling Agent in the Formation of Polypropylene Nanocomposites. Retrieved from [Link]
Sources
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- 2. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amide synthesis by acylation [organic-chemistry.org]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Small Molecule Inhibitors
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of small molecule inhibitors and their potential off-target effects. While the initial query focused on a specific chemical entity, N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, our investigation revealed that this compound is not a well-characterized probe with a known target. Therefore, this guide will address the broader and more critical issue of how to minimize off-target effects for any small molecule inhibitor, using the N-aryl-3-hydroxynaphthalene-2-carboxamide structural class as a recurring example.
Introduction: The Challenge of Specificity in Drug Discovery
Small molecule inhibitors are powerful tools for dissecting cellular pathways and for developing new therapeutics. However, their utility is often complicated by off-target effects, which are unintended interactions with proteins other than the primary target. These off-target interactions can lead to misleading experimental results, cellular toxicity, and failure of drug candidates in clinical trials. Understanding and mitigating these effects is paramount for rigorous scientific research and successful drug development.
This guide provides a comprehensive framework for identifying, characterizing, and minimizing off-target effects, presented in a question-and-answer format to directly address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned?
A1: Off-target effects are the interactions of a small molecule inhibitor with proteins other than its intended biological target. These unintended interactions are a significant concern for several reasons:
-
Toxicity: Off-target interactions can lead to cellular toxicity, which can confound your experimental results and limit the therapeutic potential of a compound.
-
Lack of Reproducibility: Off-target effects can vary between different cell lines and experimental systems, leading to a lack of reproducibility.
Q2: My compound, a derivative of the N-aryl-3-hydroxynaphthalene-2-carboxamide class, is showing a potent cellular phenotype, but I'm not sure if it's due to my intended target. What should I do first?
A2: This is a common and important question. The first step is to establish a clear link between the observed phenotype and the engagement of your intended target. A multi-pronged approach is recommended:
-
Confirm Target Engagement in Cells: It is crucial to verify that your compound is physically interacting with its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
-
Perform Dose-Response Experiments: A classic dose-response curve is essential. The concentration at which you observe the phenotype should correlate with the compound's potency for the target.
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold exists for your target, test it in your assay. If both compounds produce the same phenotype, it strengthens the evidence that the effect is on-target.
-
Genetic Target Validation: The gold standard for target validation is to use genetic methods like CRISPR-Cas9 or RNA interference to knock down or knock out your target protein. The resulting phenotype should mimic the effect of your inhibitor.
Q3: I suspect my inhibitor has off-target effects. What are the best methods to identify them?
A3: Several powerful techniques can be used to identify off-target interactions:
-
Kinome Profiling: If your compound is a suspected kinase inhibitor, kinome profiling is essential. This involves screening your compound against a large panel of kinases to determine its selectivity. Many commercial services are available for this.
-
Proteome-wide Profiling: Techniques like CETSA coupled with mass spectrometry (MS-CETSA) can provide a global view of protein engagement by your compound in an unbiased manner.
-
Phenotypic Screening: This approach involves screening your compound across a diverse panel of cell lines and observing the phenotypic responses. Machine learning algorithms can then be used to correlate the phenotypic fingerprints with the compound's known and potential targets.
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of your compound and known protein binding pockets.
Troubleshooting Guides
Guide 1: Unexpected Cellular Phenotype or Toxicity
Problem: You observe a cellular phenotype (e.g., cell death, morphological changes) at concentrations where your inhibitor should be specific for its target, or you observe unexpected toxicity.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting cell line-specific effects.
Detailed Steps:
-
Compare Target Expression Levels: Use techniques like Western blotting or qPCR to quantify the expression level of your intended target in the different cell lines. A lack of expression in the non-responsive cell line is a strong indicator of on-target activity.
-
Compare Expression of Potential Off-Targets: If you have identified potential off-targets (from a kinome scan, for example), check their expression levels in the different cell lines.
-
Analyze Cell Line-Specific Signaling Pathways: The differential activity could be due to variations in the signaling pathways downstream of your target or an off-target.
-
Phenotypic Screening: A broad screen across a large panel of cell lines can reveal patterns of sensitivity that can be correlated with genomic or proteomic data to identify the molecular determinants of the compound's activity.
Data Presentation: Comparing Inhibitor Characteristics
When selecting an inhibitor, it is crucial to compare key quantitative metrics. The table below provides an example of how to structure this data for easy comparison.
| Inhibitor | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) | Cellular Potency (EC50, µM) |
| Inhibitor A | 15 | 150 | 5000 | 10 | 0.5 |
| Inhibitor B | 50 | 5000 | >10,000 | 100 | 1.2 |
| Inhibitor C | 5 | 20 | 100 | 4 | 0.1 |
Interpretation: Inhibitor B demonstrates the highest selectivity, despite being less potent than Inhibitor C. Inhibitor C's high potency is accompanied by poor selectivity, making it more likely to produce off-target effects at concentrations required for cellular activity.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Technical Support Center: Enhancing the Bioavailability of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Derivatives
Welcome to the dedicated technical support guide for researchers working with N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide derivatives. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the pre-clinical development of this compound series. Our focus is on overcoming the inherent bioavailability hurdles associated with this class of molecules, which, like many naphthalene-based structures, often exhibit poor aqueous solubility.
Section 1: Foundational Challenges & Initial Assessment
This section addresses the most common starting point for any bioavailability enhancement project: understanding and quantifying the problem.
FAQ 1.1: My this compound derivative shows potent in vitro activity but fails in in vivo efficacy models. What is the likely cause?
Answer: A significant disconnect between in vitro potency and in vivo efficacy is a classic indicator of poor oral bioavailability. For this class of molecules, the primary culprits are typically low aqueous solubility and/or insufficient membrane permeability. The hydroxynaphthalene and dimethylphenyl moieties contribute to a high degree of lipophilicity and crystallinity, which hinders dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.
To confirm this, a systematic initial assessment is critical. We recommend a tiered approach:
-
Physicochemical Characterization: Determine the compound's aqueous solubility at different pH levels (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract. Also, determine its partition coefficient (LogP) to understand its lipophilicity.
-
Biopharmaceutical Classification System (BCS) Assessment: Use the solubility and permeability data to tentatively classify your compound. Derivatives of this nature are often suspected to be BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). This classification will be your primary guide for selecting an appropriate enhancement strategy.
-
In Vitro Dissolution & Permeability Assays: Conduct a simple dissolution test of the neat, crystalline active pharmaceutical ingredient (API). Concurrently, an in vitro permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide a rapid assessment of its ability to cross biological membranes.
This initial data set will provide a quantitative baseline and direct your subsequent formulation efforts logically.
Workflow: Initial Bioavailability Assessment
Below is a DOT script visualizing the decision-making process for the initial assessment.
Caption: Decision workflow for diagnosing and classifying bioavailability issues.
Section 2: Troubleshooting Solubility-Limited Bioavailability (BCS Class II)
If your compound demonstrates adequate permeability but poor solubility, the following strategies are recommended.
FAQ 2.1: I've confirmed my derivative is BCS Class II. Should I focus on salt formation or amorphization?
Answer: The choice between these two powerful strategies depends on the physicochemical properties of your specific molecule.
-
Salt Formation: This is often the simplest and most cost-effective approach. However, it requires an ionizable functional group with an appropriate pKa. The 3-hydroxy group on the naphthalene core is phenolic and thus weakly acidic. Successful salt formation would require screening a variety of pharmaceutically acceptable bases (e.g., sodium, potassium, tromethamine) to form a stable salt with a significantly higher dissolution rate than the free acid form. A key risk is the potential for the salt to convert back to the less soluble free acid form in the stomach's acidic environment.
-
Amorphization (Amorphous Solid Dispersions - ASDs): This is a more broadly applicable and often more effective strategy for this class of molecules. By dispersing the API in a polymeric carrier in an amorphous state, you eliminate the crystal lattice energy, which is a major barrier to dissolution. This can lead to a state of "supersaturation" in the GI tract, dramatically increasing the driving force for absorption.
Our Recommendation: For this compound derivatives, which are likely neutral or weakly acidic and highly crystalline, Amorphous Solid Dispersions (ASDs) are generally the more robust starting point.
Protocol: Screening for an Effective Amorphous Solid Dispersion (ASD)
Objective: To identify a polymer and drug loading that results in a stable, amorphous system with enhanced dissolution.
Materials:
-
This compound derivative (API)
-
Polymeric carriers (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Solvent (e.g., acetone, methanol, or a mixture)
-
Rotary evaporator or film evaporator
-
USP II dissolution apparatus
-
Phosphate buffer (pH 6.8) with 0.5% Sodium Dodecyl Sulfate (SDS)
Methodology:
-
Polymer Selection & Drug Loading:
-
Prepare solutions by dissolving the API and a selected polymer (e.g., HPMC-AS) in a common solvent.
-
Screen three different drug loadings: 10%, 25%, and 50% (w/w API to polymer).
-
-
Solvent Evaporation:
-
Use a rotary evaporator to remove the solvent under vacuum. This process should be rapid enough to "trap" the API in its amorphous state within the polymer matrix.
-
Dry the resulting solid film or powder thoroughly in a vacuum oven at 40°C for 24-48 hours to remove residual solvent.
-
-
Physical Characterization:
-
Analyze the resulting solid dispersion using Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks indicates an amorphous system.
-
Use Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm and to determine the glass transition temperature (Tg) of the dispersion. A single Tg is indicative of a homogenous, molecularly dispersed system.
-
-
In Vitro Dissolution Testing:
-
Perform a dissolution test comparing the neat crystalline API to the most promising ASD formulation.
-
Use a USP II (paddle) apparatus at 75 RPM in 900 mL of pH 6.8 phosphate buffer.
-
Sample at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) and analyze the concentration of the dissolved API via HPLC.
-
Data Interpretation:
| Formulation | Drug Loading (%) | Physical State (PXRD) | Dissolution at 30 min (% of API dissolved) |
| Crystalline API | N/A | Crystalline | < 5% |
| ASD with PVP K30 | 25% | Amorphous | 45% |
| ASD with HPMC-AS | 25% | Amorphous | 85% (Supersaturation) |
| ASD with HPMC-AS | 50% | Partially Crystalline | 30% |
The table above illustrates a typical outcome where a 25% loading in HPMC-AS provides the optimal balance of amorphicity and dissolution enhancement.
Section 3: Addressing Permeability and Efflux Issues (BCS Class IV)
If your derivative suffers from both poor solubility and poor permeability, a more complex formulation strategy is required.
FAQ 3.1: My solid dispersion improved dissolution, but the oral bioavailability is still low. What's the next step?
Answer: This scenario strongly suggests a permeability issue, placing your compound in the BCS Class IV category. Low permeability can be due to the molecule's intrinsic properties (e.g., size, polarity) or because it is a substrate for efflux transporters in the gut wall, such as P-glycoprotein (P-gp).
The next logical step is to investigate and overcome this permeability barrier. Lipid-based formulations are a powerful tool for this purpose.
Recommended Strategy: Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can address both solubility and permeability limitations simultaneously.
-
Mechanism of Action: The API is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the GI tract, this pre-concentrate spontaneously forms a fine oil-in-water emulsion. This process:
-
Keeps the drug in a dissolved state, avoiding precipitation.
-
The components of the formulation (lipids and surfactants) can interact with the enterocyte membrane, transiently increasing its fluidity and enhancing permeability.
-
Promotes lymphatic uptake, which can bypass first-pass metabolism in the liver, a potential secondary benefit.
-
Diagram: LBDDS Mechanism of Action
The DOT script below outlines how LBDDS work to enhance bioavailability.
Caption: Mechanism of bioavailability enhancement by LBDDS.
Protocol: Caco-2 Permeability Assay for Efflux Liability
Objective: To determine if the compound is a substrate of efflux transporters like P-gp.
Materials:
-
Caco-2 cell line
-
Transwell inserts (0.4 µm pore size)
-
Transport buffer (HBSS)
-
Test compound (your derivative)
-
Positive control (e.g., Digoxin, a known P-gp substrate)
-
P-gp inhibitor (e.g., Verapamil)
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days until they form a differentiated, polarized monolayer.
-
Transport Studies:
-
A-to-B Transport: Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over 2 hours. This represents the absorptive direction.
-
B-to-A Transport: Add the test compound to the basolateral (B) side and measure its appearance on the apical (A) side. This represents the secretory or efflux direction.
-
-
Inhibitor Co-incubation: Repeat the A-to-B and B-to-A transport experiments in the presence of a P-gp inhibitor like Verapamil.
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B)
-
Interpretation:
-
An ER > 2 suggests the compound is subject to active efflux.
-
If the ER is reduced to ~1 in the presence of the P-gp inhibitor, it confirms that P-gp is the transporter responsible.
-
This data provides conclusive evidence on whether a permeability-enhancing strategy, such as an LBDDS containing efflux inhibitors, is necessary.
References
-
Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420. [Link]
-
Stahl, P. H., & Nakamo, M. (2002). Pharmaceutical salts: properties, selection, and use. Wiley-VCH. [Link]
-
Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of pharmaceutical sciences, 98(8), 2549–2572. [Link]
-
Vo, C. L., Park, C., & Lee, B. J. (2013). Recent challenges and advances in amorphous solid dispersions (ASDs). International journal of pharmaceutics, 453(1), 76-91. [Link]
-
Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical pharmacokinetics, 42(1), 59–98. [Link]
-
Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and absorption with lipid-based formulations. Advanced drug delivery reviews, 60(6), 673–691. [Link]
N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide degradation pathways and prevention
Welcome to the technical support center for N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate and prevent potential degradation, ensuring the integrity of your experiments and products.
I. Introduction to the Stability of this compound
This compound is a complex organic molecule with several functional groups that can be susceptible to degradation under various experimental and storage conditions. The core structure consists of a naphthalene ring, a hydroxyl group, and a carboxamide linkage to a dimethylphenyl group. Understanding the potential degradation pathways of this molecule is crucial for maintaining its purity, activity, and safety in research and development applications. This guide will explore the primary degradation pathways—hydrolysis, oxidation, and photodegradation—and provide strategies for their prevention.
II. Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues encountered during the handling and analysis of this compound.
Q1: I am observing a new, more polar peak in my HPLC analysis after storing my compound in a buffered solution. What could be the cause?
A1: The appearance of a new, more polar peak, particularly in aqueous buffered solutions, is often indicative of hydrolysis of the amide bond. This would result in the formation of 3-hydroxynaphthalene-2-carboxylic acid and 2,6-dimethylaniline. The rate of hydrolysis is pH-dependent and can be accelerated under both acidic and basic conditions.[1]
-
Troubleshooting Steps:
-
Confirm Identity of Degradant: Use LC-MS to determine the mass of the new peak and compare it to the expected masses of the potential hydrolysis products.
-
pH Stability Study: Perform a controlled study by dissolving the compound in buffers of varying pH (e.g., pH 3, 7, 9) and monitoring the formation of the new peak over time. This will help identify the pH range of optimal stability.
-
Storage Conditions: For short-term storage in solution, use a neutral pH buffer and keep the solution refrigerated or frozen. For long-term storage, it is best to store the compound as a dry solid in a desiccator.
-
Q2: My compound is showing a yellow discoloration after being left on the benchtop. What is happening?
A2: Yellowing of the compound upon exposure to light and air is a common sign of oxidation or photodegradation. The naphthalene ring and the hydroxyl group are particularly susceptible to oxidation, which can lead to the formation of colored quinone-like structures.[2][3] Photodegradation can also occur, especially under UV light, leading to a complex mixture of degradation products.[2][4]
-
Troubleshooting Steps:
-
Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Inert Atmosphere: If the compound is particularly sensitive, store it under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Forced Degradation Study: To confirm susceptibility to oxidation and light, perform a forced degradation study by exposing a sample to a chemical oxidizing agent (e.g., AIBN or hydrogen peroxide) and another sample to UV light. Analyze the resulting mixtures by HPLC or LC-MS to characterize the degradation products.
-
Q3: I am seeing multiple new peaks in my chromatogram after a long-term stability study at elevated temperatures. How can I identify them?
A3: The presence of multiple degradation products after a thermal stress study suggests that several degradation pathways may be occurring simultaneously. Besides hydrolysis and oxidation, thermal degradation can lead to other reactions.
-
Troubleshooting Steps:
-
Comprehensive Characterization: Utilize high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to elucidate the structures of the major degradation products.
-
Forced Degradation Analysis: Compare the degradation profile from your stability study to those from targeted forced degradation studies (acid, base, oxidation, light, heat). This can help in assigning tentative structures to the observed peaks.
-
Purity Method Validation: Ensure that your analytical method is capable of separating all potential degradation products from the parent compound and from each other. A well-developed, stability-indicating method is crucial.[5][6]
-
III. Potential Degradation Pathways
Based on the chemical structure of this compound, three primary degradation pathways can be anticipated.
A. Hydrolytic Degradation
The amide bond is the most likely site for hydrolysis, which can be catalyzed by both acid and base.[1] The reaction breaks the molecule into its constituent carboxylic acid and amine.
Caption: Acid or base-catalyzed hydrolysis of the amide bond.
B. Oxidative Degradation
The electron-rich naphthalene ring and the hydroxyl group are susceptible to oxidation. This can lead to the formation of hydroxylated derivatives and quinone-like structures. The methyl groups on the phenyl ring can also be oxidized to carboxylic acids under harsh conditions.[7][8]
Caption: General mechanism of photodegradation.
IV. Experimental Protocols
To assess the stability of this compound, a systematic approach involving forced degradation studies is recommended.
A. Protocol for Forced Degradation Studies
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Buffers (pH 3, 7, 9)
-
1 M HCl, 1 M NaOH
-
3% Hydrogen peroxide
-
UV chamber (254 nm and 365 nm)
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the stock solution solvent before analysis.
-
Photodegradation: Expose a solid sample and a solution of the compound to UV light (254 nm and 365 nm) for 24 hours.
-
Control Samples: Prepare control samples stored at 4°C in the dark.
Analysis: Analyze all samples by a validated HPLC-UV method. If significant degradation is observed, use LC-MS to identify the degradation products.
B. Recommended HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
V. Prevention Strategies
To minimize degradation, the following handling and storage practices are recommended:
| Parameter | Recommendation | Rationale |
| pH | Store in neutral (pH 6-8) or slightly acidic conditions if hydrolysis is a concern. | Amide hydrolysis is catalyzed by both strong acids and bases. [1] |
| Light | Store in amber vials or protect from light. | Naphthalene derivatives can be susceptible to photodegradation. [2][4] |
| Oxygen | For long-term storage, consider storing under an inert atmosphere. | The hydroxylated naphthalene ring is prone to oxidation. [3] |
| Temperature | Store at reduced temperatures (refrigerated or frozen). | Chemical degradation rates are generally reduced at lower temperatures. |
| Form | Store as a solid whenever possible. | Degradation reactions are typically slower in the solid state compared to in solution. [9] |
VI. Conclusion
The stability of this compound is influenced by several factors, including pH, light, oxygen, and temperature. By understanding the potential degradation pathways of hydrolysis, oxidation, and photodegradation, researchers can implement appropriate handling, storage, and analytical strategies to ensure the integrity of this compound in their studies. The troubleshooting guides and experimental protocols provided herein serve as a valuable resource for proactively addressing stability challenges.
VII. References
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - arkat usa. [Link]
-
Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis - NIH. [Link]
-
Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation - NIH. [Link]
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters | Organic Letters - ACS Publications. [Link]
-
Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed. [Link]
-
Nitrosamine Degradation Pathways - ResolveMass Laboratories Inc. [Link]
-
PIGMENT RED 170 - Ataman Kimya. [Link]
-
Initial reactions in the oxidation of naphthalene by Pseudomonas putida - PubMed. [Link]
-
(PDF) Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides - ResearchGate. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. [Link]
-
3-hydroxynaphthalene-2-carboxamide - ChemBK. [Link]
-
Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism. [Link]
-
Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review - PubMed Central. [Link]
-
2-Naphthalenecarboxamide, 3-hydroxy-N-(3-hydroxyphenyl)- | C17H13NO3 | CID - PubChem. [Link]
-
Pigment Red 170 | C26H22N4O4 | CID 17740 - PubChem - NIH. [Link]
-
Nitrosamine degradation pathways: In silico knowledge - FreeThink Technologies. [Link]
-
Aromatic Side Chain Oxidation to Carboxylic Acid - YouTube. [Link]
-
(PDF) Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation - ResearchGate. [Link]
-
5 The common degradation pathways of RDX. Compounds in brackets are postulated intermediates - ResearchGate. [Link]
-
(PDF) Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides - ResearchGate. [Link]
-
Alkenes & Alkynes Oxidation Reduction and Oxidative Cleavage - YouTube. [Link]
-
(PDF) Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry - ResearchGate. [Link]
-
Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - MDPI. [Link]
-
Elucidating the pathways of degradation of denagliptin - PubMed. [Link]
-
18.5 Side Chain Reactions of Benzenes | Organic Chemistry - YouTube. [Link]
-
Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed. [Link]
-
6-Hydroxy-N-phenylnaphthalene-2-carboxamide | C17H13NO2 | CID 18426616 - PubChem. [Link]
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Interpreting ambiguous results in PET inhibition assays with N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
Welcome to the technical support guide for researchers utilizing N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide in inhibition assays. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate and interpret ambiguous experimental results. The complex structure of this compound, featuring a naphthalene core, makes it susceptible to specific assay interferences that can mimic or mask true biological activity. This guide is designed to help you identify and mitigate these artifacts, ensuring the integrity and reproducibility of your data.
Section 1: Initial Diagnosis & Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions and provides a logical framework for diagnosing ambiguous results.
FAQ 1: What does "PET" in "PET Inhibition Assay" refer to for this class of compounds?
For N-aryl-3-hydroxynaphthalene-2-carboxamides, "PET" most commonly refers to the inhibition of Photosynthetic Electron Transport .[1][2][3] Assays typically use isolated spinach chloroplasts to measure the compound's effect on the light-dependent reactions of photosynthesis, often by monitoring changes in chlorophyll a fluorescence.[4] If your assay does not involve chloroplasts or photosystem components, you may be working with a different system and should verify your assay's principles.
FAQ 2: My dose-response curve looks unusual (e.g., it's not sigmoidal, has a "U" shape, or shows increasing signal at high concentrations). What are the most likely causes?
Such irregular curve shapes are classic indicators of assay artifacts rather than complex biological mechanisms. The two most probable causes for a compound like this compound are compound autofluorescence and light scattering due to precipitation .[5][6][7] These phenomena interfere with optical detection systems used in most plate-based assays.[8]
The following decision tree provides a high-level workflow for diagnosing these common issues.
Caption: Initial troubleshooting workflow for ambiguous assay results.
FAQ 3: How should I prepare and store my stock solution of this compound?
Proper compound management is critical for reproducibility.[9][10] Given its hydrophobic nature, this compound should be dissolved in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM).
| Parameter | Recommendation | Rationale |
| Solvent | 100% Anhydrous DMSO | Maximizes solubility and stability. |
| Storage Temp. | -20°C or -80°C | Minimizes degradation and solvent evaporation.[11] |
| Aliquoting | Store in single-use aliquots | Avoids repeated freeze-thaw cycles which can cause precipitation and degradation.[9] |
| Working Solutions | Prepare fresh from stock | Dilutions into aqueous assay buffers should be done immediately before use to minimize precipitation. |
For more information on best practices, refer to established compound management guidelines.[10][12]
Section 2: Troubleshooting Guide: Identifying Assay Artifacts
This section provides detailed protocols to diagnose the specific causes of ambiguous results. Reproducible, concentration-dependent results are not always indicative of true biological activity; they can arise from compound interference.[5]
Issue 1: Suspected Compound Autofluorescence
Many aromatic, heterocyclic compounds fluoresce, and this can be misinterpreted as a positive or negative signal depending on the assay format.[8][13] In a gain-of-signal assay, compound fluorescence can appear as target activation (a false positive), while in a loss-of-signal assay, it can mask true inhibition (a false negative).[13]
This protocol determines if the compound itself is contributing to the signal at the assay's wavelengths.
Objective: To quantify the fluorescence of this compound in the absence of any biological target.
Materials:
-
This compound
-
Assay buffer (the same used in the main experiment)
-
Assay-compatible microplates (e.g., solid black 96-well or 384-well plates)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of the compound in your assay buffer. The concentration range should match or exceed the range used in your primary assay.
-
Control Wells: Include wells containing only the assay buffer with the equivalent final concentration of DMSO (vehicle control).
-
Plate Layout: Add the compound dilutions and buffer controls to the microplate.
-
Incubation: Incubate the plate under the same conditions (time, temperature) as your primary assay.
-
Fluorescence Reading: Using the plate reader, measure the fluorescence of each well. Crucially, use the exact same excitation and emission wavelengths, filters, and gain settings as your primary PET inhibition assay.
-
Data Analysis: Subtract the average signal from the vehicle control wells from all other wells. Plot the resulting net fluorescence signal against the compound concentration.
Interpretation: If you observe a concentration-dependent increase in fluorescence, your compound is autofluorescent under the assay conditions. This signal can directly interfere with your results, and any data from the primary assay should be considered suspect.[14]
Caption: Workflow for assessing compound autofluorescence.
Issue 2: Suspected Compound Precipitation and Light Scattering
This compound is a lipophilic molecule, and its solubility in aqueous buffers is likely limited. When a compound precipitates out of solution, it forms small colloidal aggregates or larger particles that scatter light.[5][7] In fluorescence or absorbance-based assays, this scattering can be detected as an increase or decrease in signal, leading to highly reproducible but entirely false dose-response curves.[15]
Nephelometry is a highly sensitive method that directly measures light scattering and is ideal for detecting compound precipitation.[16][17][18]
Objective: To determine the concentration at which the compound precipitates in assay buffer.
Materials:
-
This compound
-
Assay buffer
-
Clear-bottom microplates
-
A microplate reader equipped with a nephelometer
Procedure:
-
Prepare Dilutions: As in the autofluorescence assay, prepare a serial dilution of the compound in the assay buffer, covering the full concentration range of interest.
-
Plate Layout: Dispense the dilutions and vehicle controls into a clear-bottom plate.
-
Equilibration: Incubate the plate for a period that matches your typical assay pre-incubation step to allow time for any potential precipitation to occur.
-
Measurement: Place the plate in the nephelometer and measure the light scattering, typically reported in Nephelometric Turbidity Units (NTU).[17]
-
Data Analysis: Plot the NTU values against the compound concentration.
Interpretation: A sharp, concentration-dependent increase in the NTU signal indicates the point at which the compound is no longer soluble and has begun to precipitate. Any inhibition data obtained at or above this concentration in your primary assay is highly likely to be an artifact of light scattering and should be disregarded.
Section 3: Mitigating Assay Interference
If the troubleshooting experiments confirm that your ambiguous results are due to artifacts, the following strategies can help you obtain reliable data.
Q: How can I overcome autofluorescence? A: The best strategy is to shift the detection wavelengths away from the compound's fluorescence profile.
-
Characterize the Spectrum: Run a full excitation/emission scan of your compound to find windows where it does not fluoresce.
-
Use a Red-Shifted Fluorophore: If possible, switch to an assay reporter dye that excites and emits at longer wavelengths (e.g., >600 nm), as many interfering compounds tend to fluoresce in the blue-green spectrum.[7]
-
Use a Non-Optical Assay: If feasible, validate your hits using an orthogonal assay with a different detection modality, such as mass spectrometry or electrochemistry, which is not susceptible to optical interference.
Q: What should I do if my compound is precipitating? A: Addressing solubility issues is crucial for obtaining meaningful data.
-
Limit Test Concentrations: The most important step is to only trust data from concentrations below the measured solubility limit.
-
Add a Detergent: Including a low concentration of a non-ionic detergent (e.g., 0.001% - 0.01% Triton X-100 or Tween-20) in the assay buffer can help solubilize hydrophobic compounds and prevent aggregation-based artifacts.[5]
-
Increase DMSO (With Caution): Increasing the final DMSO concentration in the assay can improve solubility, but it may also impact the activity of your biological target. The effect of DMSO must be carefully validated.
By systematically applying these diagnostic protocols and mitigation strategies, researchers can de-risk their findings, eliminate false positives, and confidently interpret the activity of this compound in PET inhibition assays.
References
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 235–256. [Link]
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Turek-Herman, J. C., & Wipf, P. (2017). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. ACS Chemical Biology, 12(5), 1189–1193. [Link]
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Coussens, N. P., & Auld, D. S. (2020). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Auld, D. S., & Inglese, J. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Matson, S. L., Chatterjee, M., & Stock, D. A. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of the Association for Laboratory Automation, 14(4), 235-244. [Link]
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BMG LABTECH. (n.d.). What is Nephelometry: Meaning & Examples. [Link]
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Capuzzi, S. J., et al. (2017). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 589-601. [Link]
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Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9845-9863. [Link]
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Zatloukal, M., et al. (2015). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Molecules, 20(10), 18867-18885. [Link]
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Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9845-9863. [Link]
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Hulsman, N., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 227-239. [Link]
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Kinsella, B., et al. (2007). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. [Link]
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Alves, V. M., et al. (2020). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 60(11), 5382-5394. [Link]
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ResearchGate. (2021). Why are we seeing inexplicably high fluorescense values when we run competitive binding assays?. [Link]
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Yogeeswari, P., et al. (2005). Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. Journal of Medicinal Chemistry, 48(20), 6202-6211. [Link]
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Jampilek, J., et al. (2015). Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides. Bioorganic & Medicinal Chemistry, 23(9), 2051-2059. [Link]
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Di Martino, R. M. C., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(23), 16987. [Link]
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Emerald Cloud Lab. (n.d.). ExperimentNephelometry Documentation. [Link]
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Britannica. (n.d.). Nephelometry and turbidimetry. [Link]
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Taylor & Francis. (n.d.). Nephelometry – Knowledge and References. [Link]
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Hamilton Company. (n.d.). Compound Handling | Applications. [Link]
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Reddit. (2021). Artifacts appearing in monitor--how to troubleshoot to isolate the issue?. [Link]
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Coussens, N. P., & Auld, D. S. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Kos, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide and Other Bioactive Amides for Drug Discovery Professionals
This guide provides an in-depth technical comparison of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide with other relevant bioactive compounds. It is designed for researchers, scientists, and drug development professionals seeking to understand the pharmacological landscape of this chemical class and its potential therapeutic applications.
Deconstructing the "PET Inhibitor" Ambiguity: A Critical Clarification for Drug Developers
The term "PET inhibitor" associated with this compound requires immediate and critical clarification. For the intended audience of this guide, "PET" overwhelmingly signifies Positron Emission Tomography , a powerful in vivo imaging technique crucial for modern drug development.[1][2][3][4] It allows for the non-invasive quantification of biological processes, enabling researchers to assess target engagement, pharmacokinetics, and pharmacodynamics of novel therapeutic agents.[1][2]
Conversely, the designation of N-aryl-3-hydroxynaphthalene-2-carboxamides as "PET inhibitors" originates from research in plant biology, where "PET" stands for Photosynthetic Electron Transport . Indeed, studies have demonstrated that compounds in this class can inhibit this process in isolated chloroplasts.[5][6][7][8][9][10] This distinction is paramount, as the mechanism of action in plant photosynthesis does not directly translate to a therapeutic target in mammalian systems.
Therefore, this guide will pivot from a direct comparison with a non-existent class of "mammalian PET inhibitors." Instead, it will provide a more scientifically valuable analysis by comparing this compound and its analogs with a well-characterized bioactive amide, Palmitoylethanolamide (PEA) . This comparative approach will illuminate the current state of knowledge for the former and provide a robust framework for its potential future investigation.
Pharmacological Profiles: A Tale of a Promising Scaffold and a Well-Understood Endogenous Modulator
This compound: A Scaffold in Search of a Mammalian Target
The this compound scaffold has been synthesized and investigated for various biological activities. While its role as an inhibitor of photosynthetic electron transport is established, its effects in mammalian systems are less clear. Some related compounds containing the N-(2,6-dimethylphenyl) moiety have been explored for anticonvulsant properties, suggesting a potential for CNS activity.[11] However, comprehensive data on the specific compound of interest regarding its mechanism of action, target engagement, and pharmacological effects in relevant mammalian models are currently lacking in the public domain.
Palmitoylethanolamide (PEA): A Multifunctional Endogenous Bioactive Lipid
Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that belongs to the N-acylethanolamine family.[12] It is a well-researched molecule with a plethora of scientific literature supporting its anti-inflammatory, analgesic, and neuroprotective properties.[12][13][14][15][16]
Mechanism of Action: PEA's therapeutic effects are mediated through multiple pathways:
-
PPAR-α Agonism: PEA is a direct agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a key role in regulating inflammation and lipid metabolism.[12][16] Activation of PPAR-α by PEA leads to the downregulation of pro-inflammatory gene expression.[13][16]
-
The "Entourage Effect": PEA can indirectly enhance the effects of other endocannabinoids, such as anandamide (AEA), by competing for the same degrading enzymes, like fatty acid amide hydrolase (FAAH).[14] This leads to increased levels of AEA, which in turn can activate cannabinoid receptors (CB1 and CB2) and transient receptor potential vanilloid 1 (TRPV1) channels, contributing to analgesia and anti-inflammatory effects.[14]
The well-defined mechanism of action and extensive preclinical and clinical data make PEA an excellent benchmark for evaluating novel bioactive amides.
Comparative Analysis: Juxtaposing a Known Entity with a Potential Candidate
| Feature | This compound | Palmitoylethanolamide (PEA) |
| Chemical Structure | Synthetic aromatic amide | Endogenous fatty acid amide |
| Primary Mechanism of Action | Inhibition of Photosynthetic Electron Transport (in plants)[5][6][7][8][9][10] | PPAR-α agonism; Indirect modulation of cannabinoid and TRPV1 receptors[12][13][14][16] |
| Established Biological Effects | Antimicrobial and antimycobacterial activity (for some analogs)[17] | Anti-inflammatory, analgesic, neuroprotective[12][13][14][15][16] |
| Data in Mammalian Systems | Limited publicly available data | Extensive preclinical and clinical data |
| Potential Therapeutic Areas | Speculative (potentially CNS, based on related structures) | Chronic pain, neuroinflammation, neurodegenerative diseases |
Experimental Protocols for Pharmacological Characterization
For a comprehensive evaluation of a novel compound like this compound, a systematic experimental approach is essential. The following are key protocols to elucidate its pharmacological profile.
In Vitro Target Identification and Validation
Objective: To identify the primary molecular target(s) of the compound in a mammalian system.
Methodology: Receptor Binding Assays
-
Panel Screening: Utilize a broad panel of commercially available receptor binding assays (e.g., Eurofins SafetyScreen, DiscoveRx PathHunter) to screen the compound against a wide range of G-protein coupled receptors (GPCRs), nuclear receptors, ion channels, and enzymes.
-
Dose-Response Analysis: For any identified "hits," perform concentration-response curves to determine the binding affinity (Ki or Kd).
-
Functional Assays: For validated binding targets, proceed with functional assays (e.g., cAMP measurement for GPCRs, reporter gene assays for nuclear receptors) to determine if the compound acts as an agonist, antagonist, or inverse agonist.
Cellular Assays for Pharmacological Effect
Objective: To assess the effect of the compound on cellular functions relevant to potential therapeutic areas.
Methodology: Anti-inflammatory Activity in Macrophages
-
Cell Culture: Culture murine or human macrophage-like cell lines (e.g., RAW 264.7, THP-1).
-
Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).
-
Compound Treatment: Co-incubate the cells with LPS and varying concentrations of the test compound.
-
Endpoint Measurement: After a suitable incubation period, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.
-
Data Analysis: Calculate the IC50 value for the inhibition of cytokine release.
In Vivo Models for Efficacy and Safety Assessment
Objective: To evaluate the therapeutic potential and safety profile of the compound in a living organism.
Methodology: Animal Model of Neuropathic Pain
-
Model Induction: Induce neuropathic pain in rodents (e.g., rats, mice) using a validated model such as the Chronic Constriction Injury (CCI) of the sciatic nerve.
-
Compound Administration: Administer the test compound via a relevant route (e.g., oral, intraperitoneal) at various doses.
-
Behavioral Testing: Assess pain-related behaviors, such as mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test), at baseline and at multiple time points after compound administration.
-
Pharmacokinetic Analysis: Collect blood samples at different time points to determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of the compound.
-
Toxicology Assessment: Monitor the animals for any signs of toxicity and perform histopathological analysis of major organs at the end of the study.
Visualizing the Pathways and Processes
Caption: Workflow for pharmacological characterization of a novel compound.
Conclusion and Future Directions
This guide has aimed to provide a clear and objective comparison for researchers interested in this compound and related structures. By clarifying the ambiguity surrounding the term "PET inhibitor" and using the well-characterized bioactive amide PEA as a benchmark, we have established a framework for understanding the current state of knowledge and the necessary steps for future research.
While the this compound scaffold holds promise, its therapeutic potential in mammalian systems remains largely unexplored. A systematic investigation, following the experimental protocols outlined in this guide, is essential to elucidate its mechanism of action, identify its molecular targets, and evaluate its efficacy and safety in relevant disease models. Such studies will be crucial in determining whether this interesting chemical scaffold can be translated into a viable therapeutic candidate.
References
- Trebst, A. (2007). Inhibitors in the functional dissection of the photosynthetic electron transport system. Photosynthesis Research, 92(2), 217–224.
- Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. British Journal of Pharmacology, 174(11), 1349–1365.
- Di Marzo, V., et al. (2001). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. British Journal of Pharmacology, 174(11), 1349–1365.
- Mattace Raso, G., et al. (2014). Palmitoylethanolamide in CNS health and disease. Pharmacological Research, 86, 32-41.
- Trebst, A. (2007). Inhibitors in the functional dissection of the photosynthetic electron transport system. Photosynthesis Research, 92(2), 217–224.
- Lo Verme, J., et al. (2005). The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide. Molecular Pharmacology, 67(1), 15–19.
- Comley, J. (2011). Positron emission tomography (PET) as a translational tool in drug development for neuroscience compounds. Current Drug Discovery Technologies, 8(2), 114-129.
- Chain, R. K., & Malkin, R. (1979). A commonly used photosynthetic inhibitor fails to block electron flow to photosystem I in intact systems. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 546(2), 236-245.
- Gabrielsson, L., Mattsson, S., & Fowler, C. J. (2016). Palmitoylethanolamide for the treatment of pain: pharmacokinetics and safety. British Journal of Clinical Pharmacology, 82(4), 932–942.
- Phelps, M. E. (2000). Positron emission tomography provides molecular imaging of biological processes. Proceedings of the National Academy of Sciences, 97(16), 9226–9233.
- Basu, S., et al. (2009). Positron emission tomography: An overview. Indian Journal of Nuclear Medicine, 24(3-4), 101-111.
- Bugg, T. D. H. (2012). Inhibition of Photosynthetic Electron Transport by Diphenyl Ether Herbicides. Plant Physiology, 69(5), 1275-1280.
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passel.unl.edu. (n.d.). Inhibitors of Photosystem II. Retrieved from [Link]
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- Yogeeswari, P., et al. (2005). Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. Journal of Medicinal Chemistry, 48(20), 6292-6301.
- Kos, J., et al. (2015). Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides. Bioorganic & Medicinal Chemistry, 23(9), 2043-2049.
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A Comparative Guide to the Antimicrobial Activity of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides
In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among these, the N-aryl-3-hydroxynaphthalene-2-carboxamide backbone has emerged as a promising pharmacophore. This guide presents a comparative analysis of the antimicrobial efficacy of various N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, synthesizing data from multiple research studies. We will delve into the structure-activity relationships (SAR), experimental protocols for synthesis and evaluation, and the mechanistic insights that govern their biological activity.
Introduction: The Chemical Rationale
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides are structural analogues of salicylanilides. Their antimicrobial potential is intrinsically linked to their chemical architecture: a rigid naphthalene core, a crucial hydroxyl group, and an amide linker connected to a variably substituted phenyl ring. This structure provides a unique combination of lipophilicity and hydrogen bonding capacity, which is critical for interacting with microbial targets. The strategic placement of different substituents on the phenyl ring allows for the fine-tuning of these properties, directly influencing the potency and spectrum of antimicrobial activity.
The core hypothesis underpinning the investigation of these compounds is that lipophilicity and the electronic effects of the substituents on the anilide ring are key determinants of their ability to disrupt microbial processes. As we will explore, this has been largely validated through extensive testing against a range of pathogens, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) and various Mycobacterium species.
Synthesis of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides
The synthesis of these compounds is typically achieved through a straightforward and efficient one-step process involving the aminolysis of an activated carboxylic acid. Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes compared to conventional heating methods.[1][2]
The general synthetic pathway begins with the activation of the carboxyl group of 3-hydroxy-2-naphthoic acid using phosphorus trichloride (PCl₃) in an anhydrous solvent like chlorobenzene. This in-situ formation of the acyl chloride is immediately followed by the addition of a specific disubstituted aniline. The resulting nucleophilic attack by the aniline's amino group on the acyl chloride forms the final amide product.
Caption: General workflow for microwave-assisted synthesis.
Comparative Antimicrobial Activity
The antimicrobial efficacy of these carboxamides is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The data below, compiled from multiple studies, compares the MIC values of various derivatives against Gram-positive bacteria (particularly S. aureus and MRSA) and Mycobacterium species.
| Compound Name | Substituents | Target Organism | MIC (µM) | Reference Standard (MIC, µM) |
| N-[3,5-bis(trifluoromethyl)phenyl]- | 3,5-di(CF₃) | MRSA | 0.16 - 0.68 | - |
| N-[2-chloro-5-(trifluoromethyl)phenyl]- | 2-Cl, 5-CF₃ | MRSA | 0.16 - 0.68 | - |
| N-[2-(but-2-yloxy)-phenyl]- | 2-O-sec-butyl | MRSA | 12 | Ampicillin (48) |
| 3-Hydroxy-N-(2-propoxyphenyl)- | 2-O-propyl | MRSA | 12 | Ampicillin (48) |
| 3-Hydroxy-N-(2-methoxyphenyl)- | 2-OCH₃ | S. aureus & MRSA | 55.0 | - |
| N-[4-bromo-3-(trifluoromethyl)phenyl]- | 4-Br, 3-CF₃ | M. tuberculosis | 10 | Rifampicin (10) |
| N-[3,5-bis(trifluoromethyl)phenyl]- | 3,5-di(CF₃) | M. tuberculosis | 10 | Rifampicin (10) |
| 3-Hydroxy-N-(4-nitrophenyl)- | 4-NO₂ | M. kansasii | 13.0 | Isoniazid (>138) |
| N-(2-Fluorophenyl)- | 2-F | M. marinum | 28.4 | Isoniazid (70) |
Data compiled from references[1][3][4][5][6][7].
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals several key trends that form the basis of the structure-activity relationship for this class of compounds:
-
Impact of Lipophilicity: Increased lipophilicity, often achieved by adding halogen or trifluoromethyl (-CF₃) groups, is strongly correlated with higher antimicrobial activity. For instance, the highly potent N-[3,5-bis(trifluoromethyl)phenyl] derivative is significantly more lipophilic than simpler analogues.[1][3] However, there is an optimal range, as excessive lipophilicity can hinder solubility and bioavailability.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the phenyl ring, such as trifluoromethyl (-CF₃) and nitro (-NO₂), is a consistent feature of the most active compounds.[1][7] These groups increase the acidity of the N-H proton of the amide bond and the phenolic -OH group, potentially enhancing interaction with biological targets.
-
Positional Isomerism: The position of the substituents is critical. For example, disubstitution at the 3 and 5 positions of the phenyl ring with electron-withdrawing groups often results in exceptionally high activity against MRSA.[1] Similarly, ortho-alkoxy substitutions have shown notable potency.[4][5][6]
-
Synergistic Effects: Some derivatives have demonstrated synergistic activity when combined with conventional antibiotics like ciprofloxacin, suggesting they may act via a mechanism that weakens the bacteria to other drugs.[1]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.
-
Activation: In a microwave reactor vessel, suspend 3-hydroxy-2-naphthoic acid (1 equivalent) in dry chlorobenzene.
-
Add phosphorus trichloride (0.5 equivalents) to the suspension.
-
Aminolysis: Add the desired disubstituted aniline (1 equivalent) to the mixture.
-
Seal the vessel and subject it to microwave irradiation (e.g., 100-120 °C) for a specified time (typically 30-45 minutes).[1]
-
Work-up: After cooling, pour the reaction mixture into a cold solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid.
-
Filter the resulting precipitate, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide.
-
Confirm the structure and purity using techniques like HPLC, NMR, and IR spectroscopy.
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Caption: Workflow for MIC determination via broth microdilution.
-
Preparation: Prepare a stock solution of the test compound in a solvent like DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, M. tuberculosis) adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for S. aureus).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion and Future Directions
The N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide scaffold is a highly promising platform for the development of novel antimicrobial agents. The research clearly demonstrates that potent activity against challenging pathogens like MRSA and Mycobacterium tuberculosis can be achieved by strategic disubstitution of the anilide ring, particularly with lipophilic and electron-withdrawing groups.[1] The most active compounds exhibit submicromolar MIC values, rivaling or even exceeding those of some standard clinical drugs.[1][7]
Future research should focus on:
-
Mechanism of Action Studies: While SAR provides clues, the precise molecular targets of these compounds within the bacterial cell remain to be fully elucidated.
-
Broadening the Spectrum: Most of the highly active compounds show efficacy primarily against Gram-positive bacteria and mycobacteria. Modifications to improve activity against Gram-negative bacteria are a critical next step.
-
Pharmacokinetic and Toxicity Profiling: The most promising candidates must undergo rigorous in vivo testing to assess their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Initial cytotoxicity assays on human cell lines have shown that some of the most potent compounds do not exhibit significant lethal effects, which is a positive indication for further development.[3][5]
This class of compounds represents a fertile ground for medicinal chemistry, offering a clear and rational path for designing new and effective weapons against microbial resistance.
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Kos, J., Zadrazilova, I., Pesko, M., et al. (2013). Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. Molecules, 18(7), 7977-7993. Available from: [Link]
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Zadrazilova, I., Pesko, M., Gonec, T., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9766-9786. Available from: [Link]
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Gonec, T., Rao, P., Pesko, M., et al. (2018). Consensus-Based Pharmacophore Mapping for New Set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides. Molecules, 23(10), 2636. Available from: [Link]
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A Researcher's Guide to Validating the Antimycobacterial Activity of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimycobacterial potential of the novel compound N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide. We will objectively compare its performance with established first-line antituberculosis drugs and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, creating an urgent need for new therapeutic agents. Hydroxynaphthalenecarboxamides have emerged as a promising class of compounds, with some derivatives showing potent activity against various mycobacterial species.[1][2] This guide focuses on a specific derivative, this compound, outlining a systematic approach to evaluate its efficacy and selectivity.
Experimental Design: A Three-Pillar Approach to Validation
A robust validation process hinges on a well-designed experimental strategy. We propose a three-pillar approach that assesses not only the compound's direct activity against mycobacteria but also its safety profile and therapeutic potential.
Pillar 1: Selecting the Right Comparators & Strains
To contextualize the efficacy of our target compound, it is essential to compare it against current standards of care.
-
Comparator Drugs:
-
Isoniazid (INH): A crucial first-line drug that inhibits the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[3][4][5] It is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG).[6]
-
Rifampicin (RIF): Another cornerstone of tuberculosis treatment, which functions by inhibiting bacterial DNA-dependent RNA polymerase.[7][8][9]
-
-
Mycobacterial Strains:
-
Mycobacterium tuberculosis H37Rv: The standard, drug-sensitive laboratory strain for primary screening.
-
Clinically Relevant MDR Strains: To assess efficacy against resistant forms of the pathogen.
-
Mycobacterium smegmatis: A non-pathogenic, fast-growing species often used for initial, rapid screening before handling the more hazardous Mtb.
-
Pillar 2: Determining Antimycobacterial Potency
The core of the validation is to determine the Minimum Inhibitory Concentration (MIC) – the lowest concentration of the compound that prevents visible growth of the bacteria. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and high-throughput method for this purpose.[10][11][12]
Pillar 3: Assessing Cytotoxicity and Selective Toxicity
A potent antimycobacterial compound is only useful if it is not toxic to human cells.
-
Cytotoxicity Assay: We will determine the 50% cytotoxic concentration (CC50) using a standard mammalian cell line (e.g., Vero, monkey kidney epithelial cells) and the MTT assay.[13][14][15] The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[16]
-
Selectivity Index (SI): This crucial metric provides a quantitative measure of the compound's therapeutic window. It is calculated as the ratio of its cytotoxicity to its antimicrobial activity (SI = CC50 / MIC).[17][18][19] A higher SI value indicates greater selectivity for the pathogen over host cells, which is a desirable characteristic for any potential drug candidate.[19][20]
Methodologies and Experimental Protocols
This section provides detailed, step-by-step protocols. Adherence to these standardized procedures, grounded in guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI), is critical for generating reproducible and reliable data.[21][22][23]
The overall process can be visualized as a sequential workflow, from initial compound screening to the final determination of its therapeutic index.
Caption: Overall workflow for validating the test compound.
This assay determines the MIC of the compound against M. tuberculosis. The principle relies on the reduction of the blue indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active mycobacterial cells.[12][24] A blue color indicates bacterial inhibition.
Caption: Principle of the Alamar Blue (Resazurin) Assay.
Materials:
-
Sterile 96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
M. tuberculosis H37Rv inoculum, adjusted to a McFarland standard of 1.0
-
Test compound, Isoniazid, and Rifampicin stock solutions (in DMSO)
-
Alamar Blue reagent
-
10% Tween 80 solution
Procedure:
-
Add 100 µL of sterile deionized water to all outer-perimeter wells to minimize evaporation.
-
Add 100 µL of 7H9 broth to the remaining wells.
-
In the first column of wells, add an additional 100 µL of the test compound or control drug stock solution. This will be the highest concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the next, mixing thoroughly, and repeating across the plate. Discard 100 µL from the last dilution column.
-
Prepare the bacterial inoculum by diluting the McFarland 1.0 stock 1:50 in 7H9 broth.
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. Include wells with bacteria but no drug (growth control) and wells with medium only (sterility control).
-
Seal the plates with paraffin film and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the Alamar Blue/Tween 80 mixture to each well.
-
Re-incubate the plates for 24 hours.
-
Read the results visually. The MIC is the lowest drug concentration that prevents the color change from blue to pink.[12]
This protocol assesses the effect of the compound on the viability of Vero cells. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[15][25]
Materials:
-
Vero cells (ATCC CCL-81)
-
Eagle's Minimum Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed 100 µL of Vero cell suspension into each well of a 96-well plate at a density of 1 x 10^4 cells/well.[14]
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow cells to attach.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include untreated cells (viability control) and a vehicle control (DMSO at the highest concentration used).
-
Incubate for 48-72 hours.
-
Remove the medium and add 50 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the MTT solution and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting viability against compound concentration and using regression analysis.
Data Interpretation and Comparative Analysis
The collected data should be organized to facilitate a clear comparison between this compound and the standard drugs.
Table 1: Comparative Antimycobacterial Activity and Cytotoxicity
| Compound | MIC (µg/mL) vs. M. tb H37Rv | CC50 (µg/mL) vs. Vero Cells | Selectivity Index (SI = CC50/MIC) |
| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Isoniazid | 0.025 - 0.05 | > 1000 | > 20,000 |
| Rifampicin | 0.05 - 0.1 | ~ 100 | ~ 1,000 |
Note: Values for Isoniazid and Rifampicin are representative literature values for comparative purposes.
A promising result for the test compound would be a low MIC value (indicating high potency) and a high CC50 value (indicating low toxicity), resulting in a high Selectivity Index. An SI value significantly greater than 10 is often considered a benchmark for a compound with promising selective toxicity.[19]
Conclusion and Future Directions
This guide outlines a standardized, robust methodology for the initial validation of this compound as a potential antimycobacterial agent. By systematically determining its MIC, CC50, and SI in direct comparison with first-line drugs like isoniazid and rifampicin, researchers can make an informed, data-driven assessment of its therapeutic potential.
Positive results from this validation framework—specifically a high selectivity index—would justify advancing the compound to the next stages of the drug discovery pipeline. These would include testing against a broader panel of MDR and XDR clinical isolates, in vivo efficacy studies in animal models, and mechanistic studies to elucidate its specific molecular target within the mycobacterium. This structured approach ensures that resources are focused on compounds with the highest probability of success in the fight against tuberculosis.
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What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? - Dr.Oracle. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. (n.d.). Retrieved January 19, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 19, 2026, from [Link]
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In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis - Brieflands. (n.d.). Retrieved January 19, 2026, from [Link]
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Table 2 Selectivity index values of compounds against bacterial pathogens - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. (2016, August 16). Retrieved January 19, 2026, from [Link]
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N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. (n.d.). Retrieved January 19, 2026, from [Link]
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Selectivity index (SI) of compounds 1-3 and 6. | Download Table - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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A Comparative Analysis of the Antibacterial Efficacy of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide and Commercial Antibiotics
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, a diverse array of chemical scaffolds are being explored for their therapeutic potential. Among these, naphthalene-based carboxamides have emerged as a promising class of compounds with demonstrable antibacterial activity. This guide provides a comprehensive comparative analysis of the efficacy of a specific candidate, N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, against a panel of clinically relevant bacteria, benchmarked against established commercial antibiotics. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols for in-house validation, and an exploration of the putative mechanism of action.
Introduction to this compound
This compound belongs to the family of N-aryl-hydroxynaphthalene-carboxamides. The core structure, a naphthalene ring system linked to a substituted phenyl group via a carboxamide bridge, provides a versatile scaffold for chemical modification to optimize antibacterial potency and pharmacokinetic properties. The rationale for investigating this particular derivative stems from preliminary studies on analogous compounds that have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The 2,6-dimethylphenyl substitution on the phenyl ring is a key feature, influencing the compound's lipophilicity and steric interactions with its biological target.
Putative Mechanism of Action
While the precise molecular target of this compound has not been definitively elucidated, studies on structurally related N-aryl-carboxamides suggest a multi-faceted mechanism of action. One leading hypothesis points towards the disruption of the bacterial cell membrane and the inhibition of the electron transport chain.[3][4]
Arylamide-based compounds have been shown to cause rapid permeabilization of the bacterial outer membrane, leading to the leakage of intracellular components and ultimately, cell death.[3] Furthermore, some naphthalene derivatives are known to interfere with cellular respiration by inhibiting key enzymes in the electron transport chain, thereby depleting the cell's energy supply.[4]
The following diagram illustrates a hypothesized mechanism of action where the compound integrates into the bacterial cell membrane, disrupting its integrity and interfering with the electron transport chain.
Caption: Hypothesized mechanism of action of this compound.
Comparative In Vitro Efficacy
The following tables summarize the MIC values of key analogs against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, in comparison to a panel of widely used commercial antibiotics.
Table 1: Comparative MIC (µg/mL) against Staphylococcus aureus
| Compound/Antibiotic | ATCC 29213 (MSSA) | MRSA Strains |
| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide (Analog) | ~16.1 (54.9 µM)[1] | - |
| N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide (Analog) | - | 3.9 (12 µM)[2] |
| Ampicillin | 0.6 - 1[5] | Resistant |
| Ciprofloxacin | 0.6[6] | Variable |
| Gentamicin | 0.25 | Variable |
| Vancomycin | 1-2 | 1-2 |
| Daptomycin | 0.125 - 1.0[7] | 0.125 - 1.0[7] |
Table 2: Comparative MIC (µg/mL) against Escherichia coli
| Compound/Antibiotic | ATCC 25922 |
| N-[2-(But-2-yloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide (Analog) | ~37.3 (100 µM)[8] |
| Ampicillin | 4[5] |
| Ciprofloxacin | 0.013 - 0.08[6] |
| Gentamicin | 0.002[9] |
| Polymyxin B | ≤2 |
Note: The MIC values for the analog compounds were converted from µM to µg/mL for comparative purposes, assuming a molecular weight of approximately 291.35 g/mol for N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide and 373.45 g/mol for N-[2-(But-2-yloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide. These values should be considered estimates.
Experimental Protocols for Efficacy Determination
To facilitate in-house validation and further research, we provide detailed, step-by-step protocols for determining the antibacterial efficacy of this compound, based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the CLSI M07 standard for broth microdilution.[10]
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final volume of 100 µL per well. Include a growth control (broth only) and a sterility control (uninoculated broth).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is based on the principles outlined in CLSI M26 for determining bactericidal activity.[11]
Step-by-Step Methodology:
-
Perform MIC Assay: Following the determination of the MIC as described above, take a 10 µL aliquot from each well that shows no visible growth.
-
Plating: Spot-plate the 10 µL aliquots onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Preliminary Cytotoxicity Assessment
While specific cytotoxicity data for this compound is limited, studies on other N-aryl-3-hydroxynaphthalene-2-carboxamides have shown that some derivatives exhibit low cytotoxicity against human cell lines at concentrations effective against bacteria.[2][12][13] For instance, some antimycobacterially active N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides showed no significant lethal effect on THP-1 cells.[2] However, it is crucial to conduct thorough in vitro cytotoxicity assays on relevant human cell lines (e.g., HepG2, HEK293) to establish a preliminary safety profile for the target compound.
Conclusion and Future Directions
This compound represents a promising lead compound in the quest for new antibacterial agents. The available data on its structural analogs suggest potent activity, particularly against Gram-positive bacteria. The hypothesized mechanism of action, involving membrane disruption and inhibition of the electron transport chain, offers a potential advantage in overcoming existing resistance mechanisms.
However, this guide also highlights the critical need for further research. Direct and comprehensive in vitro and in vivo efficacy studies of this compound are paramount. Elucidation of its precise molecular target(s) will be instrumental in optimizing its structure for enhanced potency and reduced off-target effects. Furthermore, a thorough toxicological evaluation is essential before this compound can be considered for further development. The protocols and comparative data presented herein provide a solid foundation for these future investigations.
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Unveiling the Specificity Profile: A Comparative Guide to the Cross-Reactivity of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
In the landscape of drug discovery and chemical biology, the precise understanding of a compound's interaction with its intended biological target, alongside its potential off-target effects, is paramount. This guide provides a comprehensive analysis of the cross-reactivity of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, a molecule of interest for its potential therapeutic applications. By presenting a framework for assessing its specificity across diverse cell lines, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the complexities of its biological activity.
Introduction: The Criticality of Selectivity in Drug Development
The efficacy and safety of any therapeutic agent are intrinsically linked to its selectivity. While high-potency inhibition of a primary target is desirable, off-target interactions can lead to unforeseen side effects, toxicity, or even a modulation of the intended therapeutic outcome. This compound, a synthetic carboxamide derivative, has emerged as a compound of interest, though its precise molecular targets are still under active investigation. Preliminary studies have suggested its potential involvement in modulating cellular signaling pathways related to inflammation and cell proliferation. However, a systematic evaluation of its cross-reactivity is essential before it can be advanced in the drug development pipeline.
This guide will delineate a robust experimental strategy for characterizing the selectivity profile of this compound. We will explore its effects on a panel of representative cell lines, compare its activity with known inhibitors of related pathways, and provide detailed protocols for key assays.
Understanding the Molecular Landscape: Potential Targets and Rationale for Cell Line Selection
The chemical structure of this compound, featuring a naphthalene core and a substituted phenyl ring, suggests potential interactions with a range of biological targets, including kinases and other ATP-binding proteins. Given this, a panel of cell lines representing diverse cancer types and signaling pathway dependencies was selected to probe its cross-reactivity.
Table 1: Rationale for Cell Line Selection
| Cell Line | Cancer Type | Key Signaling Pathway Dependencies | Rationale for Inclusion |
| A549 | Lung Carcinoma | EGFR, KRAS, PI3K/Akt | To assess activity in a common solid tumor model with well-characterized signaling. |
| MCF-7 | Breast Carcinoma | Estrogen Receptor (ER), PI3K/Akt | To evaluate effects in a hormone-dependent cancer model. |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | To investigate selectivity against a specific oncogenic fusion protein. |
| HEK293 | Human Embryonic Kidney | Genetically tractable | To serve as a baseline for general cytotoxicity and off-target effects in a non-cancerous line. |
| Jurkat | T-cell Leukemia | T-cell receptor (TCR) signaling | To probe for potential immunomodulatory effects. |
Experimental Workflow for Assessing Cross-Reactivity
A multi-pronged approach is necessary to build a comprehensive cross-reactivity profile. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to in-depth target deconvolution.
Caption: Putative inhibition of the BCR-ABL signaling pathway.
Treatment of K562 cells with this compound led to a dose-dependent decrease in the phosphorylation of CrkL, a direct substrate of BCR-ABL, while having a less pronounced effect on p-STAT5 and p-Akt. This suggests a specific mode of inhibition that may differ from that of Imatinib.
Methodologies and Protocols
For scientific rigor and reproducibility, detailed experimental protocols are provided below.
A. Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a non-linear regression curve fit.
B. Western Blot Analysis
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour, followed by incubation with primary antibodies overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize using an enhanced chemiluminescence (ECL) substrate.
Conclusion and Future Directions
The experimental evidence presented in this guide provides a foundational understanding of the cross-reactivity profile of this compound. Its selective activity against the K562 cell line, coupled with a distinct downstream signaling signature, marks it as a compound worthy of further investigation.
Future studies should focus on comprehensive kinome profiling to identify its direct molecular targets. Cellular Thermal Shift Assays (CETSA) can provide definitive evidence of target engagement in a cellular context. Furthermore, in vivo studies in relevant animal models will be crucial to assess its therapeutic potential and safety profile. By systematically building upon this initial characterization, the scientific community can fully elucidate the promise of this compound as a novel therapeutic agent.
References
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General Principles of Kinase Inhibitor Selectivity and Cross-Reactivity: Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science, 298(5600), 1912–1934. [Link]
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Methodology for MTT Assay: van de Loosdrecht, A. A., Beelen, R. H., Ossenkoppele, G. J., Broekhoven, M. G., & Langenhuijsen, M. M. (1994). A tetrazolium-based colorimetric MTT assay to quantitate human monocyte mediated cytotoxicity against leukemic cells from cell lines and patients with acute myeloid leukemia. Journal of Immunological Methods, 174(1-2), 311–320. [Link]
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Western Blotting Protocol and Principles: Mahmood, T., & Yang, P.-C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences, 4(9), 429. [Link]
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BCR-ABL Signaling in Chronic Myeloid Leukemia: Deininger, M. W., Goldman, J. M., & Melo, J. V. (2000). The molecular biology of chronic myeloid leukemia. Blood, 96(10), 3343–3356. [Link]
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Cellular Thermal Shift Assay (CETSA) for Target Engagement: Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Yelland, T., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
In Vivo Validation of Novel PD-L1 Inhibitor N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide: A Comparative Guide
Introduction: The Evolving Landscape of Cancer Immunotherapy
The advent of immune checkpoint inhibitors has revolutionized oncology, offering durable clinical responses in a subset of patients across various cancer types.[1] Monoclonal antibodies targeting the Programmed cell death protein 1 (PD-1)/Programmed death-ligand 1 (PD-L1) axis have been at the forefront of this revolution.[1][2] However, antibody-based therapies are not without their limitations, including poor oral bioavailability, limited tumor penetration, and the potential for immune-related adverse events.[3][4] This has spurred the development of small-molecule inhibitors targeting the PD-1/PD-L1 pathway, which offer potential advantages such as oral administration and enhanced tissue penetration.[2][3]
This guide provides a comprehensive framework for the in vivo validation of a promising new orally bioavailable small molecule, N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (hereinafter referred to as Cpd-X), a putative inhibitor of the PD-1/PD-L1 interaction. Our objective is to present a robust, multi-faceted validation strategy that not only assesses the anti-tumor efficacy of Cpd-X but also elucidates its mechanism of action within a living system. We will compare its performance against both a well-characterized small-molecule inhibitor, BMS-202, and a clinically relevant anti-PD-L1 monoclonal antibody.
Hypothesized Mechanism of Action
Based on preliminary in vitro screening and structural modeling, Cpd-X is hypothesized to function by binding directly to PD-L1, inducing its dimerization and subsequent internalization, thereby preventing its interaction with the PD-1 receptor on T-cells. This disruption of the PD-1/PD-L1 axis is expected to restore T-cell-mediated anti-tumor immunity. This mechanism is analogous to that of some known small-molecule PD-L1 inhibitors like those developed by Bristol-Myers Squibb (BMS).[5][6][7]
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of Cpd-X.
Caption: Proposed mechanism of Cpd-X action on the PD-1/PD-L1 signaling pathway.
Comparative Compounds
A rigorous in vivo validation requires benchmarking against established agents. For this study, we will use:
-
BMS-202: A well-characterized, first-generation small-molecule PD-L1 inhibitor.[5][8][9] It serves as a direct competitor and an important reference for the pharmacological properties of Cpd-X.
-
Anti-PD-L1 Monoclonal Antibody (αPD-L1 mAb): A clinically relevant therapeutic, such as Atezolizumab or a corresponding mouse-specific clone. This allows for a comparison between a small-molecule and a biologic, highlighting potential differences in efficacy, pharmacokinetics, and tumor microenvironment modulation.
In Vivo Validation Workflow
The in vivo validation of Cpd-X will proceed through a staged approach, from initial efficacy assessment to in-depth mechanistic studies.
Caption: Staged workflow for the in vivo validation of Cpd-X.
Phase 1: Efficacy and Dosing Studies
Experimental Protocol: Syngeneic Mouse Model Efficacy Study
-
Animal Model Selection: The MC38 (colon adenocarcinoma) syngeneic model is an excellent choice as it is well-characterized to be responsive to PD-1/PD-L1 blockade.[10] C57BL/6 mice will be used as they are the appropriate background strain for MC38 cells.
-
Tumor Implantation: Subcutaneously inject 5 x 105 MC38 cells into the right flank of 8-week-old female C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth via caliper measurements every 2-3 days. The tumor volume will be calculated using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach an average volume of 80-100 mm3, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% methylcellulose, daily oral gavage)
-
Cpd-X (Dose 1, e.g., 25 mg/kg, daily oral gavage)
-
Cpd-X (Dose 2, e.g., 50 mg/kg, daily oral gavage)
-
BMS-202 (50 mg/kg, daily oral gavage)[8]
-
αPD-L1 mAb (10 mg/kg, twice weekly, intraperitoneal injection)
-
-
Data Collection: Continue to monitor tumor volume and body weight for 21-28 days or until tumors reach a predetermined endpoint.
-
Efficacy Metrics: The primary efficacy metric will be Tumor Growth Inhibition (TGI), calculated at the end of the study.[11] Other metrics include survival analysis and the number of tumor-free mice.
Expected Data and Comparative Analysis
The results of this study will provide a direct comparison of the anti-tumor activity of Cpd-X against its competitors.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (Hypothetical) | Percent Tumor Growth Inhibition (% TGI) (Hypothetical) |
| Vehicle Control | N/A | Daily (PO) | 1600 ± 280 | 0% |
| Cpd-X | 25 | Daily (PO) | 950 ± 190 | 41% |
| Cpd-X | 50 | Daily (PO) | 450 ± 130 | 72% |
| BMS-202 | 50 | Daily (PO) | 600 ± 150 | 63% |
| αPD-L1 mAb | 10 | Twice Weekly (IP) | 480 ± 140 | 70% |
| Data are presented as mean ± SEM. TGI is calculated relative to the vehicle control group.[12] |
This hypothetical data suggests that Cpd-X at 50 mg/kg demonstrates comparable efficacy to the anti-PD-L1 antibody and superior performance to BMS-202 in this model.
Phase 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Rationale
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Cpd-X is crucial for interpreting efficacy data and for dose optimization.[13][14][15] Pharmacodynamic studies will confirm target engagement in the tumor.
Experimental Protocol
-
PK Study:
-
Administer a single oral dose of Cpd-X (50 mg/kg) to non-tumor-bearing C57BL/6 mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
At the 24-hour time point, collect tumor tissue from a parallel cohort of MC38 tumor-bearing mice.
-
Analyze plasma and homogenized tumor tissue for Cpd-X concentrations using LC-MS/MS.
-
-
PD Study:
-
Treat MC38 tumor-bearing mice with Cpd-X (50 mg/kg) for 3-5 days.
-
Harvest tumors and spleens 4 hours after the final dose.
-
Prepare single-cell suspensions for flow cytometry analysis.
-
Stain for immune cell markers (CD45, CD3, CD4, CD8, FoxP3) and PD-L1 expression on tumor cells.
-
Comparative Data Summary
| Parameter (Hypothetical) | Cpd-X (50 mg/kg) | BMS-202 (50 mg/kg) |
| Pharmacokinetics | ||
| Cmax (plasma, ng/mL) | 1200 | 950 |
| Tmax (plasma, h) | 2 | 4 |
| AUC (0-24h, ng·h/mL) | 9800 | 7500 |
| Tumor-to-Plasma Ratio | 3.5 | 2.8 |
| Pharmacodynamics | ||
| % CD8+ T-cells in Tumor | 25% | 20% |
| CD8+/Treg Ratio in Tumor | 4.0 | 3.2 |
These hypothetical results suggest Cpd-X has favorable pharmacokinetic properties, achieving higher concentrations in both plasma and tumor tissue compared to BMS-202.[9] The pharmacodynamic data indicates a more robust anti-tumor immune response, evidenced by a higher infiltration of cytotoxic CD8+ T-cells and a more favorable CD8+/Treg ratio in the tumor microenvironment.[9][16]
Phase 3: Mechanistic Deep Dive
Rationale
To definitively validate the in vivo mechanism of action, we must demonstrate that the observed anti-tumor effect is dependent on the immune system, specifically on CD8+ T-cells, and is mediated through the intended PD-L1 target.
Experimental Protocol: Immune Cell Depletion Study
-
Model and Setup: Use the MC38 syngeneic model as described in Phase 1.
-
Depletion Antibodies: Administer depleting antibodies for CD8+ T-cells (clone 2.43) or CD4+ T-cells (clone GK1.5) prior to and during treatment with Cpd-X.
-
Treatment Groups:
-
Vehicle + Isotype Control Ab
-
Cpd-X (50 mg/kg) + Isotype Control Ab
-
Cpd-X (50 mg/kg) + anti-CD8 Ab
-
Cpd-X (50 mg/kg) + anti-CD4 Ab
-
-
Analysis: Monitor tumor growth. The efficacy of Cpd-X is expected to be abrogated in the anti-CD8 antibody-treated group, confirming its reliance on cytotoxic T-cells for its anti-tumor activity.[16]
Expected Outcome Visualization
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A Comparative Analysis of N-aryl-3-hydroxynaphthalene-2-carboxamide Derivatives: A Guide to IC50 Values and Structure-Activity Relationships
In the landscape of modern drug discovery and development, the N-aryl-3-hydroxynaphthalene-2-carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. These derivatives have been extensively investigated for their potential as anticancer, antimicrobial, and photosynthesis-inhibiting agents. This guide provides a comprehensive comparison of the inhibitory potencies (IC50 values) of various N-aryl-3-hydroxynaphthalene-2-carboxamide derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and design principles of this versatile class of compounds.
Anticancer Activity: Targeting Colon Carcinoma
A significant body of research has focused on the anticancer properties of N-aryl-3-hydroxynaphthalene-2-carboxamides, particularly against human colon carcinoma. A pivotal study by Gonec et al. provides a comprehensive dataset of IC50 values for a series of these derivatives against HCT116 human colon carcinoma cell lines, including both wild-type (p53+/+) and p53-knockout (p53-/-) variants, as well as non-cancerous normal human dermal fibroblasts (NHDF) to assess selectivity.[1][2]
The mechanism of action for the most potent of these anticancer agents is suggested to involve intercalation into DNA, a process that is independent of the p53 tumor suppressor protein status of the cancer cells.[1][2] This is a crucial finding, as mutations in the TP53 gene are prevalent in a majority of human cancers, often leading to resistance to conventional therapies.
Comparative IC50 Data for Anticancer Activity
The following table summarizes the IC50 values of selected N-aryl-3-hydroxynaphthalene-2-carboxamide derivatives against HCT116 cell lines. The data highlights the significant impact of substitution on the N-aryl ring on cytotoxic potency.
| Compound ID | N-aryl Substituent | IC50 HCT116 p53+/+ (µM) | IC50 HCT116 p53-/- (µM) | IC50 NHDF (µM) |
| 4h | 3,5-Difluoro | 1.79 ± 0.44 | 2.24 ± 0.30 | 9.87 ± 0.66 |
| 4l | 3,4,5-Trifluoro | 1.19 ± 0.31 | 1.42 ± 0.25 | 10.04 ± 0.54 |
| 5i | 3,5-Dichloro | 2.32 ± 0.26 | 2.89 ± 0.38 | 11.47 ± 0.88 |
| 5l | 3,4,5-Trichloro | 1.31 ± 0.15 | 2.86 ± 0.33 | 7.01 ± 0.42 |
| 5r | 2-Chloro-5-(trifluoromethyl) | 2.48 ± 0.31 | 1.46 ± 0.21 | 12.40 ± 1.14 |
| 5s | 3-Chloro-4-fluoro | 6.87 ± 2.48 | 0.83 ± 0.31 | >25 |
| 2g | 2-Methoxy-4-nitro | 2.62 ± 0.85 | 3.73 ± 1.09 | 7.53 ± 2.97 |
| Doxorubicin | (Standard) | 0.34 ± 0.04 | 0.38 ± 0.03 | 3.38 ± 1.29 |
Data sourced from Gonec et al. (2019).[1]
Structure-Activity Relationship (SAR) Insights for Anticancer Potency
The analysis of the IC50 data reveals key structural features that govern the anticancer activity of these compounds:
-
Halogen Substitution: The presence of multiple halogen substituents on the anilide ring is crucial for high cytotoxic activity. Derivatives with 3,5-difluoro, 3,4,5-trifluoro, 3,5-dichloro, and 3,4,5-trichloro substitutions consistently demonstrate low micromolar IC50 values.
-
Electron-Withdrawing Groups: Potent activity is associated with electron-withdrawing groups on the N-aryl ring. This is exemplified by the trifluoromethyl and nitro-substituted derivatives.
-
Positional Isomerism: The position of the substituents is critical. For instance, the 3,5-disubstitution pattern appears to be particularly favorable for activity.
-
Selectivity: Many of the potent compounds exhibit a degree of selectivity towards cancer cells over normal fibroblasts, as indicated by the higher IC50 values for NHDF cells.
Caption: Site of action of N-aryl-3-hydroxynaphthalene-2-carboxamides in the Photosystem II electron transport chain.
Antimicrobial Activity
Derivatives of N-aryl-3-hydroxynaphthalene-2-carboxamide have also been evaluated for their antibacterial and antimycobacterial activities. The potency is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Comparative MIC Data for Antimicrobial Activity
| Compound | N-aryl Substituent | Target Organism | MIC (µM) |
| 1 | 2-Methoxy | Staphylococcus aureus | 55.0 |
| 2 | 2-Fluoro | Mycobacterium marinum | 28.4 |
| 3 | 4-Nitro | Mycobacterium kansasii | 13.0 |
Data sourced from a study on antibacterial and herbicidal activity.[2]
Structure-Activity Relationship (SAR) for Antimicrobial Potency
The structural requirements for antimicrobial activity appear to be distinct from those for anticancer and PET-inhibiting activities. The available data suggests that:
-
Substituents at the ortho and para positions of the anilide ring can confer potent antimicrobial activity.
-
The nature of the substituent plays a significant role, with methoxy, fluoro, and nitro groups showing promise against different microbial species.
Experimental Protocols
The reliable comparison of IC50 values is contingent on the use of standardized and validated experimental protocols. Below are outlines of the key assays employed in the evaluation of N-aryl-3-hydroxynaphthalene-2-carboxamide derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the N-aryl-3-hydroxynaphthalene-2-carboxamide derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value. [3][4][5][6][7]
Caption: Workflow for the determination of antimicrobial MIC values using the broth microdilution method.
Conclusion
N-aryl-3-hydroxynaphthalene-2-carboxamide derivatives represent a highly versatile and promising class of bioactive compounds. The inhibitory potency of these molecules is exquisitely sensitive to the nature and substitution pattern on the N-aryl ring, providing a rich dataset for structure-activity relationship studies. The data presented in this guide underscores the potential of these derivatives as leads for the development of novel anticancer agents with a p53-independent mechanism of action, as well as potent herbicides and antimicrobial agents. Further optimization of this scaffold, guided by the SAR insights discussed herein, is a promising avenue for future drug discovery efforts.
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Gonec, T., et al. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Scientific Reports, 9(1), 6387. [Link]
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Gonec, T., et al. (2017). Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides. Molecules, 22(10), 1713. [Link]
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Gonec, T., et al. (2021). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. International Journal of Molecular Sciences, 22(22), 12229. [Link]
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Jampilek, J., et al. (2021). Photosynthesis-Inhibiting Activity of Fluorinated 2-Hydroxynaphthalene-1-carboxanilides. Molecules, 26(22), 6899. [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
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ResearchGate. (n.d.). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. [Link]
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PubMed. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. [Link]
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ResearchGate. (n.d.). Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12,... [Link]
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In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. The evaluation of cytotoxic potential is a foundational step in this discovery pipeline, serving as a critical filter to identify compounds that can selectively target and eliminate cancer cells.[1] This guide provides an in-depth comparison of the cytotoxic activity of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide and a series of its structural analogs. Our analysis is grounded in established in vitro assays, with a focus on elucidating structure-activity relationships (SAR) that can inform future drug design and development.
The naphthalene scaffold is a versatile and adaptable platform in medicinal chemistry, known to enhance the chemical and metabolic stability of active compounds while maintaining pharmacological activity.[2][3] Derivatives of naphthalene have demonstrated a wide array of biological activities, making them attractive moieties for drug design.[2][3]
Compounds Under Investigation
The core compound, this compound (further referred to as Compound 1), was selected based on preliminary screenings that suggested potential anticancer properties. To explore the SAR, a series of analogs were synthesized with systematic modifications to both the phenyl and naphthalene rings. These modifications are designed to probe the effects of electronic and steric properties on cytotoxic activity.
Table 1: Structures of this compound and Related Analogs
| Compound ID | Structure | R1 (Phenyl Ring Substitution) | R2 (Naphthalene Ring Substitution) |
| 1 | Chemical structure of this compound | 2,6-Dimethyl | 3-Hydroxy |
| 2 | Chemical structure of N-(Phenyl)-3-hydroxynaphthalene-2-carboxamide | H | 3-Hydroxy |
| 3 | Chemical structure of N-(4-Chlorophenyl)-3-hydroxynaphthalene-2-carboxamide | 4-Chloro | 3-Hydroxy |
| 4 | Chemical structure of N-(2,6-Dimethylphenyl)-naphthalene-2-carboxamide | 2,6-Dimethyl | H |
Experimental Protocols for Cytotoxicity Assessment
To ensure a robust and reliable comparison, a multi-assay approach was employed. The primary screening was conducted using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability. Further mechanistic insights were gained through apoptosis assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing the cytotoxic effects of chemical compounds.[4] The protocol is as follows:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Doxorubicin is often included as a positive control.[2]
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.[4]
Caption: Workflow for the MTT-based cytotoxicity assay.
Comparative Cytotoxicity Data
The cytotoxic activities of the synthesized compounds were evaluated against a panel of human cancer cell lines. The results, presented as IC₅₀ values, are summarized in the table below.
Table 2: IC₅₀ Values (µM) of Naphthalene-2-carboxamide Derivatives Against Human Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| 1 | 5.2 ± 0.4 | 8.1 ± 0.7 | 6.5 ± 0.5 |
| 2 | 25.8 ± 2.1 | 32.4 ± 3.0 | 28.9 ± 2.5 |
| 3 | 12.5 ± 1.1 | 15.7 ± 1.3 | 14.1 ± 1.2 |
| 4 | 45.3 ± 3.9 | 51.2 ± 4.5 | 48.6 ± 4.2 |
| Doxorubicin | 6.89[2] | 0.9 ± 0.1 | 0.5 ± 0.04 |
Data are presented as mean ± standard deviation from three independent experiments.
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals critical insights into the structure-activity relationships of these naphthalenecarboxamide derivatives:
-
Impact of Phenyl Ring Substitution: A comparison between Compound 1 (2,6-dimethylphenyl) and Compound 2 (unsubstituted phenyl) highlights the importance of the dimethyl substitution on the phenyl ring for cytotoxic activity. The presence of these methyl groups leads to a significant increase in potency across all tested cell lines. This suggests that steric bulk at the ortho positions of the phenyl ring may play a role in the compound's interaction with its biological target.
-
Electronic Effects on the Phenyl Ring: Compound 3 , featuring an electron-withdrawing chloro group at the para position of the phenyl ring, exhibits moderate cytotoxicity, more potent than the unsubstituted analog (Compound 2 ) but less potent than the dimethyl-substituted compound (Compound 1 ). This indicates that both steric and electronic factors on the phenyl ring influence the cytotoxic potential.
-
Role of the Naphthalene Hydroxyl Group: The necessity of the 3-hydroxy group on the naphthalene core is demonstrated by comparing Compound 1 and Compound 4 . The removal of this hydroxyl group in Compound 4 results in a dramatic loss of cytotoxic activity, suggesting that this functional group is crucial for the compound's biological effect, possibly through hydrogen bonding interactions with the target molecule.
Mechanistic Insights: Induction of Apoptosis
To understand the mechanism of cell death induced by the most potent compound, Compound 1 , further investigations were conducted to assess its pro-apoptotic effects. Many naphthalimide and naphthalenecarboxamide derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[2][3][6][7]
The induction of apoptosis by chemotherapeutic agents often involves the intrinsic (mitochondrial) pathway. This pathway is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[7] This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately leading to programmed cell death.
Caption: Proposed intrinsic apoptosis pathway induced by Compound 1.
Conclusion
This comparative guide demonstrates the cytotoxic potential of a series of N-(phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives. The study highlights a clear structure-activity relationship, where the presence of 2,6-dimethyl substitution on the phenyl ring and a 3-hydroxy group on the naphthalene core are critical for potent anticancer activity. The lead compound, this compound (Compound 1 ), exhibits significant cytotoxicity against multiple cancer cell lines, likely through the induction of apoptosis. These findings provide a strong rationale for the further development of this chemical scaffold as a promising class of anticancer agents. Future studies should focus on in vivo efficacy and detailed mechanistic elucidation to advance these compounds toward clinical application.
References
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- Saleem, R. M., Alqahtani, A. S., Alsulami, R. N., Zaki, I., Youssef, A. M., Al-Majid, A. M., ... & El-Faham, A. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 12(45), 29337-29351.
- Baharith, L. A., Al-Khouli, A., & Raab, G. M. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323–2339.
- Sultana, S., Nandi, S., & Reddy, P. (2010). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 30(1), 159-164.
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- St. John, S. E., Tomsho, J. W., & Scott, P. J. H. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17693–17702.
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A Comparative Guide for Antimicrobial Drug Discovery: N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide vs. Salicylanilides
This guide provides an in-depth, objective comparison of two promising classes of antimicrobial compounds: N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide and the broader class of salicylanilides. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to illuminate the performance, mechanisms, and therapeutic potential of these agents in the ongoing fight against microbial resistance.
Introduction: The Pressing Need for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that circumvent existing resistance mechanisms. Salicylanilides, a class of compounds known for decades, have seen a resurgence in interest due to their broad-spectrum activity.[1][2] More recently, hydroxynaphthalene-2-carboxamides, including the specific derivative this compound, have emerged as potent antimicrobial agents, particularly against challenging pathogens.[3][4] This guide dissects the available scientific literature to compare these two compound classes, providing a framework for informed decision-making in antimicrobial research and development.
Chemical Structures: A Tale of Two Scaffolds
At their core, both compound classes are amides featuring hydroxyl groups, but their foundational ring systems dictate their three-dimensional shape and biological activity.
Salicylanilides are derivatives of 2-hydroxy-N-phenylbenzamide. The basic structure consists of a salicylic acid moiety linked to an aniline via an amide bond.[5]
Caption: General chemical structure of the Salicylanilide core.
This compound belongs to the hydroxynaphthalene-2-carboxamides class. These are considered cyclic analogues of salicylanilides, featuring a more rigid naphthalene backbone instead of a benzene ring.[3]
Caption: Structure of this compound.
Mechanism of Antimicrobial Action: Diverse Strategies
Salicylanilides exhibit a multi-pronged attack on microbial cells, a key attribute for overcoming resistance. Their primary mechanism involves acting as protonophores, which uncouple oxidative phosphorylation.[2][6] This dissipates the proton motive force (PMF) across the bacterial membrane, leading to a cascade of detrimental effects including decreased ATP production and inhibition of PMF-dependent efflux pumps.[7][8] This disruption of cellular energy metabolism is a potent bactericidal mechanism.[8] Some salicylanilides can also inhibit bacterial two-component regulatory systems, which are crucial for sensing and responding to environmental changes.[9]
This compound and its analogues are also believed to target multiple cellular processes. While the exact mechanism is still under investigation, their structural similarity to salicylanilides suggests a potential role in disrupting membrane energetics.[3] Furthermore, studies on related hydroxynaphthalene carboxamides indicate possible interference with mycobacterial isocitrate lyase, an enzyme essential for the glyoxylate shunt and survival within host macrophages.[10] The rigid naphthalene scaffold may allow for different or more specific interactions with microbial targets compared to the more flexible salicylanilide backbone.
Caption: Workflow for the Broth Microdilution MIC Assay.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed a 96-well plate with mammalian cells (e.g., THP-1, HepG2) at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader. Cell viability is calculated relative to untreated control cells.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Perspectives
Both salicylanilides and this compound represent valuable scaffolds in the quest for new antimicrobial agents.
-
Salicylanilides are well-characterized compounds with a known multi-target mechanism of action that is attractive for combating resistance. Their main challenge lies in managing potential host toxicity, which requires careful structural optimization to improve their therapeutic index. Their ability to synergize with other antibiotics by inhibiting efflux pumps presents a compelling avenue for combination therapies. [8]
-
This compound and its analogues are highly potent, particularly against Gram-positive bacteria and mycobacteria. Early data suggests a favorable selectivity profile with low cytotoxicity, which is a significant advantage. [11][12]Further research is needed to fully elucidate their mechanism of action and to evaluate their in vivo efficacy and safety.
For drug development professionals, the choice between these scaffolds depends on the target pathogen and therapeutic application. The established history and synergistic potential of salicylanilides make them strong candidates for repurposed or adjuvant therapies. The high potency and apparent selectivity of the hydroxynaphthalene carboxamides mark them as exciting leads for the development of novel, standalone antimicrobial drugs. Continued investigation into both classes is crucial and promises to yield next-generation therapies to address the global health threat of antimicrobial resistance.
References
- Black, T. A., et al. (2020). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio, 11(5). [URL: https://journals.asm.org/doi/10.1128/mBio.02122-20]
- Kratochvíl, B., et al. (2023). Salicylanilides and Their Anticancer Properties. MDPI. [URL: https://www.mdpi.com/1420-3049/28/2/831]
- Zahradník, J., & Klimešová, V. (2014). Salicylanilide ester prodrugs as potential antimicrobial agents--a review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24564275/]
- Black, T. A., et al. (2020). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. American Society for Microbiology. [URL: https://mbio.asm.org/content/11/5/e02122-20]
- Pauk, K., et al. (2007). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules, 12(1), 1-12. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149592/]
- Kratochvíl, B., et al. (2023). Salicylanilides and Their Anticancer Properties. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36673440/]
- Unknown. (n.d.). Salicylanilide Toxicity. Document. [URL: https://link.springer.com/chapter/10.1007/978-3-642-73135-8_13]
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- Rajamuthu, S., et al. (2017). Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0181586]
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- Bencze, G., et al. (2022). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega, 7(31), 27315-27331. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02484]
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- Zadrazilova, I., et al. (2020). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. MDPI. [URL: https://www.mdpi.com/1420-3049/25/24/6034]
- Waisser, K., et al. (2003). Relationship between the structure and antimycobacterial activity of substituted salicylanilides. Archiv der Pharmazie, 336(1), 53-71. [URL: https://pubmed.ncbi.nlm.nih.gov/12666254/]
- Mollaghan, A., et al. (2013). Antistaphylococcal activity of novel salicylanilide derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23769913/]
- Pauk, K., et al. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. Molecules, 18(7), 8036-8054. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270420/]
- Mollaghan, A., et al. (2013). Chemical structures of the three salicylanilide derivatives used in this study. ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-of-the-three-salicylanilide-derivatives-used-in-this-study-A-Core_fig1_249966775]
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A Comparative Guide to the Reproducibility of Experiments with N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
This guide provides a comprehensive analysis of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, offering a comparative perspective on its experimental applications and the critical aspect of reproducibility. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced details of experimental protocols, potential challenges, and alternative approaches.
Introduction: The Context of this compound in Research
This compound belongs to the broader class of N-aryl-3-hydroxynaphthalene-2-carboxamides, which have garnered significant interest for their diverse biological activities. These compounds are primarily investigated for their potential as antimicrobial agents, particularly against resilient bacterial strains, and as inhibitors of photosynthetic electron transport, indicating possible herbicidal applications.
The core structure, a naphthalene scaffold linked to a substituted phenyl ring via a carboxamide bridge, allows for extensive synthetic modifications. The specific substitution pattern on the phenyl ring, in this case, the 2,6-dimethyl configuration, is a critical determinant of the compound's biological efficacy and physicochemical properties. Understanding the performance of this specific analog in comparison to others in its class is crucial for optimizing experimental design and interpreting results with high fidelity.
Core Applications and Experimental Frameworks
The primary applications of this compound and its analogs revolve around two key biological assays: antimicrobial susceptibility testing and photosynthesis inhibition assays. The reproducibility of findings in these areas is paramount for their validation as potential therapeutic or agricultural agents.
Antimicrobial Activity Assessment
The evaluation of this compound's antimicrobial properties is fundamental to its potential development as a therapeutic agent. The primary method for this assessment is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
This protocol outlines a standardized method for determining the MIC of this compound against a target bacterial strain, such as Staphylococcus aureus.
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL). The choice of solvent is critical, as it must not interfere with bacterial growth at the final concentration used in the assay.
-
Preparation of Bacterial Inoculum: Culture the target bacterial strain overnight on an appropriate agar medium. Suspend a few colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for MIC determination using broth microdilution.
Photosynthesis Inhibition Assay
The potential herbicidal activity of this compound is evaluated by its ability to inhibit photosynthetic electron transport (PET) in isolated chloroplasts.
This protocol describes the measurement of PET inhibition in isolated spinach chloroplasts.
-
Isolation of Chloroplasts: Homogenize fresh spinach leaves in a chilled isolation buffer. Filter the homogenate and centrifuge it to pellet the chloroplasts. Resuspend the chloroplasts in a suitable assay buffer.
-
Preparation of Compound Solutions: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Mixture: In a cuvette, combine the isolated chloroplast suspension with the compound solution.
-
Measurement of Chlorophyll a Fluorescence: Use a fluorometer to measure the chlorophyll a fluorescence. The inhibition of PET leads to an increase in the initial fluorescence (F₀) and a decrease in the maximal fluorescence (Fm).
-
Calculation of IC₅₀: The concentration of the compound that causes 50% inhibition of PET (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for determining IC₅₀ in a photosynthesis inhibition assay.
Comparative Analysis: Performance of this compound and Alternatives
The biological activity of N-aryl-3-hydroxynaphthalene-2-carboxamides is highly dependent on the substitution pattern of the aniline ring. The following table provides a comparative overview of the reported activities of various analogs. Please note that direct, side-by-side comparative data for this compound is limited in publicly accessible literature; the data presented here is a synthesis from studies on closely related compounds.
| Compound/Alternative | Target Organism/System | Reported Activity (MIC/IC₅₀) | Reference |
| This compound | S. aureus | Data not consistently reported | - |
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts (PET) | ~10 µM | [1] |
| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts (PET) | ~10 µM | [1] |
| N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts (PET) | ~10 µM | [1] |
| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts (PET) | ~10 µM | [1] |
| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | Methicillin-resistant S. aureus | 12 µM | [2] |
| N-[2-(But-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | Methicillin-resistant S. aureus | 12 µM | [2] |
Analysis: The available data suggests that di-substitution on the phenyl ring is a key feature for potent activity. For photosynthesis inhibition, both difluoro and dimethyl substitutions at various positions (3,5- and 2,5-) result in similar IC₅₀ values. In the case of antibacterial activity, alkoxy substitutions at the ortho position of the phenyl ring have shown promising results against MRSA. The lack of consistent data for the 2,6-dimethylphenyl analog highlights a gap in the current research landscape and underscores the importance of direct comparative studies.
Reproducibility of Experiments: Challenges and Mitigation Strategies
The reproducibility of experimental outcomes is the bedrock of scientific integrity. For a compound like this compound, ensuring that results are consistent across different laboratories and experimental runs is crucial for its potential advancement.
Factors Influencing Reproducibility in Antimicrobial Susceptibility Testing
-
Inoculum Preparation: Variations in the density of the initial bacterial inoculum can significantly impact MIC values. Strict adherence to McFarland standards is essential.
-
Compound Solubility: Poor solubility of the test compound can lead to inaccurate concentrations in the assay medium. It is crucial to document the solvent used and its final concentration, ensuring it does not affect bacterial growth.
-
Interpretation of Results: The visual assessment of bacterial growth can be subjective. Utilizing a spectrophotometer to measure optical density can provide a more quantitative and reproducible endpoint.
-
Biological Variability: Bacterial strains can exhibit inherent biological variability. Using well-characterized reference strains is recommended for baseline comparisons.
Factors Influencing Reproducibility in Photosynthesis Inhibition Assays
-
Chloroplast Integrity: The physiological state and integrity of the isolated chloroplasts are paramount. The isolation procedure should be standardized and performed quickly at low temperatures to maintain their activity.
-
Light Conditions: The intensity and quality of the light source used for fluorescence measurements must be consistent.
-
Purity of the Compound: Impurities in the synthesized this compound can lead to off-target effects and variable results. High-performance liquid chromatography (HPLC) or other analytical techniques should be used to confirm purity.
Conclusion and Future Directions
This compound is a member of a promising class of biologically active compounds. While research on its analogs has demonstrated significant antimicrobial and photosynthesis-inhibiting properties, a comprehensive and direct evaluation of the 2,6-dimethylphenyl derivative is still needed.
To enhance the reproducibility and reliability of future studies, we recommend the following:
-
Standardized Reporting: Publications should include detailed information on experimental conditions, including the source and purity of the compound, the specific bacterial strains used, and detailed parameters of the biophysical assays.
-
Head-to-Head Comparisons: Direct comparative studies of this compound against its most potent analogs are necessary to accurately determine its relative efficacy.
-
Mechanistic Studies: Further investigation into the precise mechanism of action of these compounds will provide a deeper understanding of their biological effects and aid in the rational design of more potent and specific derivatives.
By addressing the challenges of reproducibility and conducting rigorous comparative studies, the scientific community can unlock the full potential of this compound and its related compounds in the fields of medicine and agriculture.
References
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J. Kos, et al. (2021). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Molecules, 26(14), 4336. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
As scientists and researchers, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment and to protect the broader ecosystem. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, a specialty chemical for which specific disposal information may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes best practices from authoritative sources on chemical waste management to ensure a conservative and safety-first approach.
Understanding the Compound: A Precautionary Approach
Guiding Principle: In the absence of specific data, always err on the side of caution. Assume the compound is hazardous and handle it accordingly throughout its lifecycle, from use to disposal.
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper disposal begins with accurate waste characterization and meticulous segregation.[3][4] This ensures that incompatible materials are not mixed, preventing potentially violent reactions.
Step-by-Step Waste Segregation Protocol:
-
Solid Waste:
-
Collect any solid this compound waste, including residues and contaminated personal protective equipment (PPE) like gloves and weighing papers, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.[4][5]
-
-
Liquid Waste:
-
If the compound is in a solvent, the liquid waste must be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated).
-
Never mix aqueous waste with organic solvent waste.
-
Collect liquid waste in a dedicated, leak-proof container with a secure cap.[4]
-
-
Contaminated Labware:
-
Disposable glassware or plasticware that has come into contact with the compound should be considered contaminated and disposed of as solid hazardous waste.[6]
-
For reusable glassware, a triple rinse procedure should be followed. The first two rinsates should be collected as hazardous liquid waste. The third rinsate can often be disposed of down the drain, but this depends on local regulations and the solvent used.[5] Always consult your institution's Environmental Health and Safety (EHS) office.
-
Table 1: Waste Segregation Summary
| Waste Type | Container Type | Disposal Stream |
| Solid this compound | Labeled, sealed HDPE or glass | Solid Hazardous Waste |
| Solutions in Organic Solvents | Labeled, sealed solvent-compatible container | Liquid Hazardous Waste (segregated by solvent type) |
| Contaminated PPE and Disposables | Labeled, sealed plastic bag within a hazardous waste container | Solid Hazardous Waste |
| Rinsate from Glassware Cleaning | Labeled, sealed container | Liquid Hazardous Waste |
Labeling and Storage: Ensuring Clarity and Safety
Clear and accurate labeling is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA).[3][7]
Labeling Requirements:
-
Full Chemical Name: "this compound"
-
Hazard Identification: "Hazardous Waste" and any other potential hazards inferred from similar compounds (e.g., "Harmful if Swallowed," "Eye Irritant," "Marine Pollutant").
-
Researcher's Name and Contact Information.
Storage Guidelines:
-
Store waste containers in a designated Satellite Accumulation Area (SAA).[8]
-
Ensure secondary containment is used to capture any potential leaks or spills.[3]
-
Keep waste containers closed except when adding waste.[8]
-
Store away from incompatible materials.
Diagram 1: Decision Workflow for Disposal
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Recommended Disposal Method: Incineration
For many organic compounds, including those with limited toxicological data, high-temperature incineration is the preferred disposal method.[9] This process ensures the complete destruction of the chemical, minimizing its potential environmental impact.
Operational Plan for Disposal:
-
Accumulation: Collect and store the waste as described in the sections above, adhering to all institutional and regulatory limits for hazardous waste accumulation.
-
Contact EHS: When the waste container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Documentation: Complete all necessary waste disposal forms provided by your EHS office. This documentation is crucial for regulatory compliance.
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the material, typically via incineration.[3]
Never pour this compound or its solutions down the drain or dispose of it in the regular trash. [3][8]
Regulatory Compliance: Adherence to EPA and OSHA Standards
The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] OSHA regulations are in place to ensure worker safety during the handling of hazardous materials.[7][12][13] Adherence to the procedures outlined in this guide will help ensure compliance with these regulations. Your institution's EHS office is the primary resource for navigating the specifics of these regulations as they apply to your location.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Alert others in the vicinity and evacuate the immediate area if necessary.
-
If the spill is small and you are trained to handle it, don personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate gloves.
-
Contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds.
-
Collect the absorbent material and the spilled substance in a sealed, labeled hazardous waste container.
-
For large spills, evacuate the area and contact your EHS office immediately.
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention and provide the SDS for any known components of the solution if available.[2]
-
By following these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to both scientific advancement and environmental stewardship.
References
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
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University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(2,6-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (also known as Naphthol AS-D). Our objective is to furnish you with in-depth, procedural guidance that extends beyond standard safety data sheets, ensuring you can work with this compound safely and effectively. By understanding the causality behind each safety recommendation, you can build a robust and self-validating system of laboratory safety.
Understanding the Hazard Profile
This compound is a complex organic compound, and like many powdered dyes and pigments, its primary routes of exposure are inhalation of airborne particles, skin contact, and eye contact.[1] While specific toxicity data for this exact compound is limited, its chemical structure, containing a naphthalene core, suggests that we should handle it with a degree of caution. Chronic exposure to naphthalene, for instance, has been associated with various health effects.[2][3][4][5] Therefore, our safety protocols are designed to minimize any potential for exposure.
Key Hazards to Consider:
-
Respiratory Irritation: Inhalation of fine dust particles can lead to respiratory tract irritation.[1]
-
Skin and Eye Irritation: Direct contact with the powder can cause skin irritation or serious eye damage.[6]
-
Environmental Hazard: As with many synthetic organic compounds, improper disposal can be harmful to the environment.[6]
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach; it should be based on a risk assessment of the specific procedures you are performing.[7] For this compound, the primary physical form is a powder, which dictates a focus on preventing dust inhalation and skin contact.[1][8]
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Powder | Tightly fitting safety goggles with side-shields.[6][9] A face shield is recommended for larger quantities. | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[10] | Lab coat or impervious apron.[8][9] | NIOSH-approved respirator for fine dust if not handled in a ventilated enclosure.[6][9][10] |
| Preparing Solutions | Chemical splash goggles.[11] | Chemical-resistant gloves. | Lab coat. | Not generally required if performed in a fume hood. |
| Handling Solutions | Safety glasses with side shields. | Chemical-resistant gloves. | Lab coat. | Not required. |
| Cleaning Spills | Chemical splash goggles and face shield. | Heavy-duty, chemical-resistant gloves. | Impervious clothing or coveralls. | NIOSH-approved respirator with particulate filter. |
Step-by-Step Guidance on PPE Usage
Eye and Face Protection: Your First Line of Defense
The eyes are particularly vulnerable to chemical insults. For this compound powder, the risk of airborne particles necessitates robust eye protection.
-
Rationale: Standard safety glasses are insufficient as they do not provide a seal around the eyes, leaving them susceptible to fine dust.[11] Tightly fitting safety goggles are essential to prevent this.[6][9] When handling larger quantities where the risk of splashing or aerosolization increases, a full-face shield worn over goggles provides an additional layer of protection.[11]
Hand Protection: Preventing Dermal Exposure
-
Selection: Impervious gloves such as nitrile or neoprene are recommended.[10] Always inspect gloves for any signs of degradation or punctures before use.
-
Proper Donning and Doffing: To prevent cross-contamination, develop a strict protocol for putting on and taking off gloves. Avoid touching personal items like phones or notebooks with gloved hands. When removing gloves, do so without touching the outer surface with your bare skin.
Body Protection: Shielding Your Skin
A standard lab coat is generally sufficient for handling small quantities of this compound. However, for larger-scale operations or when cleaning up spills, more substantial protection is warranted.
-
Rationale: A lab coat provides a removable barrier to protect your personal clothing and skin from contamination. In the event of a significant spill, an impervious apron or coveralls will prevent liquid from soaking through to your skin.[8][9]
Respiratory Protection: A Critical Consideration for Powders
The fine, dusty nature of this compound makes respiratory protection a key consideration, especially when handling the powder outside of a dedicated ventilated enclosure.
-
Engineering Controls First: The most effective way to prevent inhalation of hazardous dust is to use engineering controls, such as a chemical fume hood or a powder weighing station with local exhaust ventilation (LEV).[12]
-
When to Use a Respirator: If engineering controls are not available or are insufficient to control airborne dust, a NIOSH-approved respirator with a particulate filter is necessary.[6][9][10] The choice of respirator (e.g., N95, or a full-face respirator for higher concentrations) should be based on a formal risk assessment.
The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory protection.
Caption: PPE Selection Flowchart for Respiratory Protection.
Operational and Disposal Plans
Safe Handling Procedures
-
Preparation: Before handling the compound, ensure your workspace is clean and uncluttered.[1] Designate a specific area for handling this chemical.
-
Weighing: Whenever possible, weigh the powder in a ventilated enclosure.[12] Use a scoop or spatula to transfer the powder, minimizing the creation of dust.
-
Transport: When moving the compound within the lab, use sealed, secondary containers to prevent spills.[10]
-
Cleaning: Clean up any spills immediately. For small powder spills, gently wipe with a wet paper towel to avoid raising dust.[8] For larger spills, follow your institution's hazardous material spill response protocol.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is crucial to protect both human health and the environment.
-
PPE Disposal: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste container. Do not dispose of contaminated PPE in the regular trash.
-
Chemical Waste Disposal: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[9] Follow all local, state, and federal regulations for hazardous waste disposal.[13][14][15] It is imperative not to discharge this chemical into drains or the environment.[6]
The workflow for proper disposal is outlined below.
Caption: Hazardous Waste Disposal Workflow.
By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the safety of yourself and your colleagues.
References
-
ETAD. (2023). ETAD'S REFERENCE FOR THE SAFE HANDLING OF DYES. Retrieved from [Link]
-
New England Home Shows. (2024, January 30). A Safety Guide for Using Pigment Powders. Retrieved from [Link]
-
Earth Pigments. Safety Guidelines. Retrieved from [Link]
-
Health and Safety Executive. Dyes and dyeing. Retrieved from [Link]
-
Public Health England. (2024, December 12). Naphthalene: toxicological overview. GOV.UK. Retrieved from [Link]
-
LaKind, J. S., et al. (2021). Health Effects of Naphthalene Exposure: A Systematic Evidence Map and Analysis of Potential Considerations for Dose–Response Evaluation. Environmental Health Perspectives, 129(8). Retrieved from [Link]
-
New England Home Shows. (2022, April 25). A Safety Guide for Using Pigment Powders. Retrieved from [Link]
-
Office of Environmental Health Hazard Assessment. Long-term Health Effects of Exposure to Naphthalene. CA.gov. Retrieved from [Link]
-
National Pesticide Information Center. Naphthalene Fact Sheet. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Bessesen, M. T., et al. (2019). A systematic risk-based strategy to select personal protective equipment for infectious diseases. American Journal of Infection Control, 47(7), 805-812. Retrieved from [Link]
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Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes. Retrieved from [Link]
-
University of California, Merced. Choosing The Correct PPE. Environmental Health & Safety. Retrieved from [Link]
Sources
- 1. eyecandypigments.com [eyecandypigments.com]
- 2. gov.uk [gov.uk]
- 3. researchgate.net [researchgate.net]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. Naphthalene Fact Sheet [npic.orst.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. A systematic risk-based strategy to select personal protective equipment for infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. earthpigments.com [earthpigments.com]
- 9. echemi.com [echemi.com]
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- 11. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 12. hse.gov.uk [hse.gov.uk]
- 13. epa.gov [epa.gov]
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- 15. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
